Product packaging for Azaspirium(Cat. No.:CAS No. 775517-13-0)

Azaspirium

Cat. No.: B15196605
CAS No.: 775517-13-0
M. Wt: 382.4 g/mol
InChI Key: ADITXIOZDFZRAT-UHFFFAOYSA-N
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Description

Azaspirium is a useful research compound. Its molecular formula is C22H24NO5+ and its molecular weight is 382.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24NO5+ B15196605 Azaspirium CAS No. 775517-13-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

775517-13-0

Molecular Formula

C22H24NO5+

Molecular Weight

382.4 g/mol

IUPAC Name

11,17-dimethoxy-4-methylidenespiro[2,15-dioxa-6-azoniatetracyclo[8.7.0.03,8.012,16]heptadeca-1(17),3(8),10,12(16),13-pentaene-6,1'-azinan-1-ium]-9-one

InChI

InChI=1S/C22H24NO5/c1-13-11-23(8-5-4-6-9-23)12-15-17(24)16-19(25-2)14-7-10-27-20(14)22(26-3)21(16)28-18(13)15/h7,10H,1,4-6,8-9,11-12H2,2-3H3/q+1

InChI Key

ADITXIOZDFZRAT-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C3=C1C=CO3)OC)OC4=C(C2=O)C[N+]5(CCCCC5)CC4=C

Origin of Product

United States

Foundational & Exploratory

Unveiling Azaspiracids: A Technical Guide to their Discovery, Isolation, and Toxicological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspiracids (AZAs) are a group of lipophilic polyether marine biotoxins responsible for a unique shellfish poisoning syndrome known as Azaspiracid Shellfish Poisoning (AZP). First identified in the mid-1990s following a series of human intoxications in Europe, these toxins have since been detected in shellfish and phytoplankton worldwide, posing a significant threat to seafood safety and public health. This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of azaspiracid toxins, with a focus on the core methodologies and quantitative data relevant to researchers and drug development professionals. Detailed experimental protocols for toxin isolation and analysis are presented, alongside a summary of their toxicological properties and known mechanisms of action, including their significant impact on ion channels.

Discovery of a New Shellfish Toxin Syndrome

The story of azaspiracids began in November 1995, when at least eight people in the Netherlands fell ill after consuming mussels (Mytilus edulis) originating from Killary Harbour, Ireland[1]. The symptoms, including nausea, vomiting, severe diarrhea, and stomach cramps, were initially reminiscent of Diarrhetic Shellfish Poisoning (DSP)[1][2][3]. However, analysis of the implicated mussels revealed that the levels of known DSP toxins, such as okadaic acid and dinophysistoxins, were too low to account for the observed illnesses[1][3]. Furthermore, the mouse bioassay, a standard method for detecting lipophilic marine toxins, showed atypical neurotoxic symptoms, including a slowly progressing paralysis, which differed from the typical signs of DSP[1]. This discrepancy pointed towards the presence of a novel, unidentified toxin.

Subsequent investigations by McMahon and Silke, and later Satake and colleagues, led to the isolation and characterization of the causative agent, initially dubbed "Killary Toxin-3" (KT3)[1][3]. In 1998, the structure of this new toxin was elucidated and it was formally named Azaspiracid (AZA1) to reflect its unique chemical features: a nitrogen-containing (aza) group, a complex polyether backbone with unique spiro-ring assemblies (spir), and a carboxylic acid moiety (acid)[1][3]. This discovery marked the emergence of a new class of marine biotoxins and a new human toxic syndrome, Azaspiracid Poisoning (AZP).

A second significant poisoning event occurred in the Arranmore Island region of Donegal, Ireland, in September/October 1997, where the consumption of as few as 10-12 contaminated mussels led to illness in at least 20-24 individuals[3][4]. Analysis of mussels from this event revealed the presence of AZA1 along with several of its analogues[3].

Identifying the Source: The Dinoflagellate Connection

For many years, the biological origin of azaspiracids remained a mystery. The chemical structure, a highly oxygenated polyether, strongly suggested a dinoflagellate source, a group of marine microalgae notorious for producing a wide array of potent toxins[1]. However, initial water samples from the times of the poisoning incidents did not contain any known toxic phytoplankton species[1]. It was not until over a decade after the first poisoning event that the primary producers of azaspiracids were definitively identified. Researchers successfully isolated and cultured a small, previously unknown dinoflagellate, Azadinium spinosum, and demonstrated its production of AZA1 and AZA2[2][5]. Subsequently, another dinoflagellate genus, Amphidoma, specifically Amphidoma languida, was also confirmed as a producer of certain azaspiracid analogues[6][7].

Azaspiracid Analogues and Their Prevalence

Since the initial discovery of AZA1, over 60 different azaspiracid analogues have been identified in phytoplankton and shellfish[6]. These analogues primarily differ in their methylation and hydroxylation patterns. The most commonly regulated and studied analogues are AZA1, AZA2 (8-methylazaspiracid), and AZA3 (22-demethylazaspiracid)[1][8]. Other significant analogues include AZA4 and AZA5, which are hydroxylated versions of AZA3, and AZA6, a positional isomer of AZA1[1][9]. The toxin profiles can vary significantly between the producing organisms and can be further modified through metabolic processes within the shellfish that accumulate them[6].

Experimental Protocols

Isolation and Purification of Azaspiracids from Shellfish

The isolation of azaspiracids in sufficient purity and quantity for toxicological studies and for the preparation of analytical standards is a significant challenge due to their complex matrix and relatively low concentrations in shellfish. An improved seven-step procedure has been developed that has been shown to increase recoveries by approximately two-fold compared to earlier methods[10][11].

Workflow for Azaspiracid Isolation from Shellfish

G Workflow for Azaspiracid Isolation from Shellfish cluster_extraction Extraction cluster_partitioning Liquid-Liquid Partitioning cluster_chromatography Chromatographic Purification cluster_final Final Product start Homogenized Shellfish Tissue (Hepatopancreas) extraction Solvent Extraction (e.g., Acetone or Methanol) start->extraction partition1 Hexane/Methanol-Water Partition extraction->partition1 partition2 Ethyl Acetate/Water Partition partition1->partition2 sec1 Size-Exclusion Chromatography (e.g., Sephadex LH-20) partition2->sec1 sec2 Adsorption Chromatography (e.g., Silica Gel) sec1->sec2 hplc Reversed-Phase HPLC (e.g., C18 or C8 column) sec2->hplc final Purified Azaspiracid Analogues hplc->final

Caption: A generalized workflow for the isolation of azaspiracids from shellfish tissue.

Detailed Methodology:

  • Extraction: Homogenized shellfish hepatopancreas, where the toxins are often concentrated, is repeatedly extracted with a polar solvent such as acetone or methanol. The solvent is then removed under vacuum to yield a crude extract.

  • Liquid-Liquid Partitioning: The crude extract is subjected to a series of liquid-liquid partitioning steps to remove lipids and other interfering compounds. A common sequence involves partitioning between hexane and aqueous methanol, followed by partitioning of the methanol phase (after evaporation and redissolution) between ethyl acetate and water. The azaspiracids will partition into the more polar layers.

  • Size-Exclusion Chromatography (SEC): The partially purified extract is then subjected to size-exclusion chromatography, for example, using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.

  • Adsorption Chromatography: Further purification is achieved using adsorption chromatography on a silica gel column. A solvent gradient of increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute the toxins.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The final purification is typically performed using semi-preparative RP-HPLC on a C18 or C8 column. An isocratic or gradient elution with a mobile phase consisting of acetonitrile and water, often with modifiers like ammonium acetate or trifluoroacetic acid, is employed to separate the individual azaspiracid analogues.

  • Solid-Phase Extraction (SPE): In some protocols, SPE cartridges (e.g., Diol or Oasis HLB) are used for initial cleanup and concentration of the toxins from the crude extract[12].

  • Purity Assessment: The purity of the isolated azaspiracids is confirmed using analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry[10][12].

Isolation from Azadinium spinosum Culture

A more sustainable source of some azaspiracids is the large-scale culture of the producing dinoflagellate, Azadinium spinosum. A simplified four-step protocol has been developed for isolating AZA1 and AZA2 from culture extracts[13][14][15].

Workflow for Azaspiracid Isolation from Azadinium spinosum

G Workflow for Azaspiracid Isolation from Azadinium spinosum cluster_harvest Harvesting cluster_extraction Extraction cluster_chromatography Chromatographic Purification cluster_final Final Product start Azadinium spinosum Culture harvest Cell Harvesting (Centrifugation or Tangential Flow Filtration) start->harvest extraction Solid-Phase Extraction (SPE) of Culture Supernatant and Cell Pellet harvest->extraction sec Size-Exclusion Chromatography extraction->sec hplc Reversed-Phase HPLC sec->hplc final Purified AZA1 and AZA2 hplc->final G Proposed Signaling Pathways of Azaspiracid Toxicity cluster_ion_channels Ion Channel Modulation cluster_intracellular_signaling Intracellular Signaling cluster_cellular_effects Cellular Effects AZA Azaspiracids (AZA1, AZA2, AZA3, etc.) hERG hERG K+ Channel AZA->hERG Inhibition (Open-state block at F656) Ca_channel Ca2+ Channels AZA->Ca_channel Modulation Na_channel Na+ Channels AZA->Na_channel Inhibition cAMP ↑ Intracellular cAMP AZA->cAMP apoptosis Apoptosis AZA->apoptosis cytoskeleton Cytoskeletal Disruption AZA->cytoskeleton cholesterol Altered Cholesterol Synthesis AZA->cholesterol gastrointestinal Gastrointestinal Distress AZA->gastrointestinal cardiotoxicity Potential Cardiotoxicity (QT Prolongation) hERG->cardiotoxicity Ca_i ↑ [Ca2+]i Ca_channel->Ca_i neurotoxicity Neurotoxicity Na_channel->neurotoxicity cAMP->Ca_i pH_i ↑ Intracellular pH (AZA3) cAMP->pH_i Ca_i->neurotoxicity

References

Azaspiracid-Producing Dinoflagellate Azadinium spinosum: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Biology, Toxicology, and Methodologies Associated with a Potent Marine Biotoxin Producer

Abstract

This technical guide provides a comprehensive overview of the dinoflagellate Azadinium spinosum, the primary producer of Azaspiracids (AZAs), a group of potent lipophilic marine biotoxins. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the biology of the organism, the chemistry of the toxins it produces, their mechanisms of action, and established experimental protocols. All quantitative data are presented in structured tables for comparative analysis, and key cellular and experimental processes are visualized through detailed diagrams generated using the DOT language. This guide serves as a critical resource for understanding the complexities of A. spinosum and the toxins it produces, fostering further research and the development of potential therapeutic applications or mitigation strategies.

Introduction to Azadinium spinosum and Azaspiracids

In 1995, a novel human poisoning syndrome, distinct from previously known shellfish poisoning events, was identified in the Netherlands following the consumption of mussels from Killary Harbour, Ireland.[1] The symptoms, including severe nausea, vomiting, diarrhea, and stomach cramps, led to the discovery of a new class of marine biotoxins, subsequently named Azaspiracids (AZAs).[1] For years, the producing organism remained elusive until the identification of the small, photosynthetic dinoflagellate, Azadinium spinosum, as a primary source.[2] This discovery was a significant advancement in the surveillance and management of harmful algal blooms and the safety of shellfish.[2]

Azadinium spinosum is a member of the family Amphidomataceae and is characterized by its small size and a thin theca.[3][4] It is the de novo producer of several AZA analogues, with Azaspiracid-1 (AZA1) and Azaspiracid-2 (AZA2) being the most prominent.[2][4] These polyether toxins accumulate in shellfish that filter-feed on the dinoflagellates, posing a significant threat to human health and the aquaculture industry.[5][6] The complex chemical structure of AZAs, featuring a unique tri-spiro-assembly and a cyclic amine group, has been the subject of extensive research.[7] Understanding the biology of A. spinosum and the toxicology of AZAs is crucial for developing effective monitoring programs, risk assessments, and potential biomedical applications.

Biology of Azadinium spinosum

Azadinium spinosum is a unicellular, photosynthetic dinoflagellate with distinct morphological and physiological characteristics.

Morphology and Ultrastructure

Cells of A. spinosum are typically small, measuring 12–16 µm in length and 7–11 µm in width.[2][4] They possess a thin, delicate theca, which can make them appear gymnodinioid under light microscopy.[2] The cell is divided into an episome and a hyposome by a cingulum. A prominent feature is the presence of an antapical spine.[2] Internally, a large, spherical nucleus is located in the posterior of the cell.[2][4] A single, lobed chloroplast is present and typically extends into both the episome and hyposome.[2][4] Thecal plate tabulation, a key characteristic for dinoflagellate identification, has been determined for A. spinosum.[2]

Life Cycle and Reproduction

The life cycle of Azadinium spinosum primarily involves asexual reproduction through binary fission.[8] The process, known as desmoschisis, involves the division of the cell where the parent theca is shared between the two daughter cells.[9] Motility is maintained throughout the division process.[8] While a sexual cycle has not been fully elucidated, the formation of temporary cysts may occur under certain environmental conditions.

Ecology and Distribution

Azadinium spinosum has a global distribution, with reports from the North Atlantic, including the coasts of Scotland, Ireland, and Denmark, as well as the Puget Sound in the United States.[5][10] It is a planktonic organism found in coastal waters. Harmful algal blooms of Azadinium species can lead to the contamination of shellfish with AZAs.[10] Toxin production in A. spinosum can be influenced by environmental factors such as temperature and nutrient availability.[11]

Azaspiracids (AZAs)

Azaspiracids are a group of complex polyether compounds with a unique chemical structure that confers their toxicity.

Chemical Structure and Analogues

The general structure of Azaspiracid-1 (AZA1), the parent compound, was first elucidated in 1998.[7] It possesses a molecular weight of 841.5 g/mol and is characterized by a cyclic amine (aza group), a distinctive tri-spiro-assembly, and a carboxylic acid group.[7] Since the initial discovery, over 20 AZA analogues have been identified in phytoplankton and shellfish.[7] These analogues differ in their substitution patterns, such as methylation or hydroxylation.[1][12]

Table 1: Major Azaspiracid Analogues and their Structural Modifications

AnalogueStructural Modification from AZA1Reference(s)
AZA28-methylazaspiracid[1]
AZA322-demethylazaspiracid[1]
AZA43-hydroxy-22-demethylazaspiracid[12]
AZA523-hydroxy-22-demethylazaspiracid[12]
AZA6Positional isomer of AZA1 (methyl at C8, absent at C22)[13]
Toxin Production and Accumulation

Azadinium spinosum produces a profile of AZA analogues, with AZA1 and AZA2 typically being the most abundant.[2] The cellular toxin quota can be highly variable, ranging from 5 to 40 fg per cell, and is influenced by culture conditions.[2][14] In shellfish, AZAs are not confined to the digestive gland but can be distributed throughout the tissues.[1] Furthermore, shellfish can metabolize the parent AZA compounds into other analogues. For example, AZA1 and AZA2 can be metabolized to AZA17 and AZA19, respectively.[6]

Table 2: Quantitative Data on Azaspiracid Production and Toxicity

ParameterValueOrganism/SystemReference(s)
AZA1 Cell Quota in A. spinosum5 - 40 fg/cellAzadinium spinosum (culture)[2]
AZA1 Cell Quota in A. spinosum (high)up to 220 fg/cell (at 10°C)Azadinium spinosum (culture)[10]
Total AZA Cell Quota (variable)0.1 - 63 fg/cellAzadinium spinosum (multiple strains)[14][15]
AZA Regulatory Limit in Shellfish (EU)160 µg/kgShellfish tissue[7]
AZA Action Level in Shellfish (US FDA)0.16 ppm (160 µg/kg)Shellfish tissue[7]
LD50 of AZA1 (i.p. injection)0.2 mg/kgMouse[12]
LD50 of AZA2 (i.p. injection)110 µg/kgMouse[16]
LD50 of AZA3 (i.p. injection)140 µg/kgMouse[16]
LD50 of AZA4 (i.p. injection)~0.47 mg/kgMouse[12]
LD50 of AZA5 (i.p. injection)< 1.0 mg/kgMouse[12]
EC50 of AZA1 (cytotoxicity)1.1 - 7.4 nMHuman cell lines (Jurkat, Caco-2, BE(2)-M17)[5]
EC50 of AZA-2 (cytotoxicity)12.65 nmol/L (48h)Human Caco-2 cells[12]

Toxicology and Mechanism of Action

The toxic effects of Azaspiracids are multifaceted, involving the disruption of several key cellular processes.

Azaspiracid Shellfish Poisoning (AZP)

Human consumption of shellfish contaminated with AZAs leads to Azaspiracid Shellfish Poisoning (AZP). The primary symptoms are gastrointestinal and include nausea, vomiting, severe diarrhea, and stomach cramps.[5] In mouse bioassays, neurotoxic symptoms such as progressive paralysis have also been observed.[1]

Molecular Mechanisms of Toxicity

The molecular targets of AZAs are diverse and lead to a cascade of cellular events culminating in cell death.

A primary mechanism of AZA toxicity is the inhibition of hERG (human Ether-à-go-go-Related Gene) voltage-gated potassium channels.[2] This inhibition can disrupt cellular electrical activity, particularly in cardiomyocytes, potentially leading to cardiac arrhythmias. AZAs also affect other ion channels, including calcium and chloride channels, leading to dysregulation of intracellular ion homeostasis.[10][14] Specifically, AZA-2 can induce an increase in intracellular calcium by promoting its release from internal stores and influx from the extracellular medium.[1] In contrast, AZA-4 has been shown to inhibit store-operated calcium entry.[3] Furthermore, AZAs can upregulate ATP-regulated anion channels.[10]

Azaspiracids are potent inducers of apoptosis, or programmed cell death, in various cell types.[5] Exposure to AZA1 has been shown to activate initiator caspases, including caspase-2 and caspase-10, as well as the executioner caspases-3/7.[5] This activation is accompanied by the release of cytochrome c from the mitochondria, a key event in the intrinsic apoptotic pathway.[5] DNA fragmentation, a hallmark of late-stage apoptosis, has also been observed in cells treated with AZAs.[5] Recent studies also suggest that AZA-2 can induce apoptosis in intestinal Caco-2 cells, associated with ROS-mediated autophagy and mitochondrial damage.[12]

AZAs can modulate intracellular signaling pathways. Both AZA-2 and AZA-3 have been shown to increase cytosolic levels of cyclic adenosine monophosphate (cAMP), a crucial second messenger.[1] The effects of AZAs on calcium signaling appear to be linked to the adenylyl cyclase/cAMP pathway.[1]

Diagram 1: Proposed Signaling Pathway of Azaspiracid-Induced Cytotoxicity

AZA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AZA Azaspiracids (AZA1, AZA2, etc.) hERG hERG K+ Channel AZA->hERG Inhibition Ca_Channel Ca2+ Channels (Store-operated & others) AZA->Ca_Channel Modulation (analogue-specific) Anion_Channel ATP-regulated Anion Channels AZA->Anion_Channel Upregulation AC Adenylyl Cyclase (AC) AZA->AC Activation Mito Mitochondrial Damage & ROS AZA->Mito Induces Ca_Cytosol Increased Cytosolic Ca2+ Ca_Channel->Ca_Cytosol cAMP Increased cAMP AC->cAMP Apoptosis Apoptosis Ca_Cytosol->Apoptosis Caspase10 Caspase-10 (activation) Caspase3_7 Caspase-3/7 (activation) Caspase10->Caspase3_7 Caspase3_7->Apoptosis CytC Cytochrome c Release Mito->CytC Caspase2 Caspase-2 (activation) Mito->Caspase2 CytC->Caspase3_7 Caspase2->Caspase3_7

Caption: A diagram illustrating the proposed signaling pathways of Azaspiracid-induced cytotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Azadinium spinosum and Azaspiracids.

Culture of Azadinium spinosum

Objective: To cultivate Azadinium spinosum for toxin production and biological studies.

Materials:

  • Azadinium spinosum starter culture

  • K-modified sterile marine culture medium

  • Sterile culture flasks (e.g., 75 mL, 500 mL, or larger bioreactors)

  • Incubator with controlled temperature (15-18°C) and illumination (25-200 µmol m⁻² s⁻¹) with a defined light:dark cycle (e.g., 16:8 h)

  • Microscope for cell counting

Procedure:

  • Prepare K-modified medium according to standard protocols and sterilize by autoclaving or filtration.

  • In a sterile environment (e.g., laminar flow hood), inoculate the sterile medium with the A. spinosum starter culture. An initial cell concentration of around 5,000 cells/mL is often used.

  • Incubate the cultures at 18°C with a photon flux density of 200 µmol m⁻² s⁻¹ on a 16:8 h light:dark photocycle.

  • For larger scale cultures in bioreactors, gentle aeration may be applied.

  • Monitor cell growth by periodically taking a small aliquot of the culture and counting the cells using a Sedgewick-Rafter chamber or similar counting slide under a microscope.

  • Cultures can be grown in batch mode and harvested in the late exponential or early stationary phase for maximum cell density and toxin yield. Continuous culture systems (chemostats) can also be employed for stable, long-term production.

Diagram 2: Experimental Workflow for Azadinium spinosum Culture

Culture_Workflow start Start prep_medium Prepare & Sterilize K-modified Medium start->prep_medium inoculate Inoculate Medium with A. spinosum Culture prep_medium->inoculate incubate Incubate (18°C, 200 µmol m⁻² s⁻¹, 16:8 L:D) inoculate->incubate monitor Monitor Cell Growth (Microscopy) incubate->monitor monitor->incubate Continue Incubation harvest Harvest Cells (Centrifugation/Filtration) monitor->harvest Optimal Growth Reached end End harvest->end

Caption: A flowchart outlining the key steps in the laboratory culture of Azadinium spinosum.

Extraction and Purification of Azaspiracids

Objective: To extract and purify Azaspiracids from cultured A. spinosum cells or contaminated shellfish tissue.

5.2.1. Extraction from Cultured Cells

Materials:

  • Harvested A. spinosum cell pellet

  • Methanol or acetone (90%)

  • Centrifuge and centrifuge tubes

  • Spin filters (0.45 µm or 0.2 µm)

  • Nitrogen evaporator

  • LC vials

Procedure:

  • Harvest cells from the culture by centrifugation (e.g., 2500 x g for 20 min).

  • Resuspend the cell pellet in a suitable solvent. Methanol is commonly used for extraction.[2] Alternatively, acetone can be used, which may result in less formation of AZA methyl esters.

  • Lyse the cells to release the intracellular toxins. This can be achieved by sonication or incubation (e.g., with methanol for 30 minutes).[2]

  • Separate the cell debris from the extract by centrifugation (e.g., 3000 x g for 30 s or 15000 x g for 10 min).[2]

  • Collect the supernatant containing the dissolved toxins.

  • The extraction process can be repeated multiple times to ensure complete recovery.

  • The combined supernatants can be evaporated to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 35°C).

  • Reconstitute the dried extract in a known volume of a suitable solvent (e.g., 90% methanol) for analysis.

  • Filter the final extract through a 0.2 µm filter before transferring to an LC vial for analysis.

5.2.2. Extraction and Purification from Shellfish Tissue

Materials:

  • Shellfish tissue (hepatopancreas or whole tissue)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Methanol-water mixtures

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • Boric acid gel (for selective purification)

  • Rotary evaporator

Procedure (based on a multi-step protocol):

  • Homogenize and freeze-dry the shellfish tissue.

  • Extract the freeze-dried tissue multiple times with ethanol.

  • Combine the ethanol extracts and evaporate the solvent in vacuo.

  • Perform a series of liquid-liquid partitioning steps to remove lipids and other interfering compounds. A common sequence is partitioning between ethyl acetate and aqueous NaCl, followed by partitioning of the ethyl acetate residue between hexane and methanol-water (9:1).

  • The methanol-water fraction containing the AZAs can be further purified using column chromatography or Solid-Phase Extraction (SPE).

  • For selective purification, boric acid gel can be used to capture AZAs, which contain a vicinal diol group. The bound AZAs can then be eluted with an acidified solvent.

  • The purified fractions are evaporated to yield the AZA toxins as a solid or oil.

Diagram 3: Logical Relationship for AZA Extraction and Purification from Shellfish

AZA_Purification shellfish Shellfish Tissue (Hepatopancreas) Homogenize & Freeze-dry extraction Ethanol Extraction Multiple extractions & combine shellfish->extraction partition1 Liquid-Liquid Partitioning 1 Ethyl Acetate vs. aq. NaCl extraction->partition1 partition2 Liquid-Liquid Partitioning 2 Hexane vs. Methanol/Water partition1->partition2 purification Further Purification SPE or Boric Acid Gel Chromatography partition2->purification azaspiracids Purified Azaspiracids purification->azaspiracids

Caption: A diagram showing the logical steps for the purification of Azaspiracids from shellfish.

Analysis of Azaspiracids by LC-MS/MS

Objective: To identify and quantify Azaspiracids in extracts from cultures or shellfish.

Materials:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

  • Reversed-phase C18 analytical column

  • Mobile phases (e.g., water and acetonitrile with additives like formic acid or ammonium formate)

  • Certified reference standards for AZA analogues

Procedure:

  • Prepare the LC-MS/MS system with an appropriate reversed-phase column and mobile phases.

  • Develop a gradient elution program to achieve chromatographic separation of the different AZA analogues. A typical gradient involves varying the proportion of organic solvent (e.g., acetonitrile) in the mobile phase over time.[2]

  • Set up the mass spectrometer to operate in positive ion electrospray ionization (ESI+) mode.

  • Use Multiple Reaction Monitoring (MRM) for sensitive and selective detection. This involves selecting the precursor ion (the protonated molecule [M+H]⁺) for each AZA analogue in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole.

  • Inject a known volume of the prepared sample extract into the LC-MS/MS system.

  • Identify the AZA analogues in the sample by comparing their retention times and MRM transitions with those of the certified reference standards.

  • Quantify the concentration of each AZA analogue by constructing a calibration curve using the reference standards.

Table 3: Example MRM Transitions for AZA Analysis by LC-MS/MS

AZA AnaloguePrecursor Ion (m/z)Product Ion(s) (m/z)Reference(s)
AZA1842.5824.5, 672.5[2]
AZA2856.5838.5, 686.5[2]
AZA3828.5810.5, 658.5[2]

Conclusion

Azadinium spinosum represents a significant focus of study within the field of marine biotoxins due to its production of the potent Azaspiracids. This technical guide has provided a detailed overview of the current knowledge surrounding this dinoflagellate and its toxins, from its fundamental biology to the intricate molecular mechanisms of toxicity and the practical methodologies for its study. The structured presentation of quantitative data and the visualization of complex processes aim to facilitate a deeper understanding and further investigation by the scientific community. Continued research into the ecology of A. spinosum, the full spectrum of AZA analogues and their toxicological profiles, and the potential for drug development based on these unique molecular structures is essential. This guide serves as a foundational resource to support these future endeavors.

References

Azaspiracid's Cardiotoxic Footprint: A Technical Guide to its Action on hERG Potassium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Azaspiracids (AZAs), a group of marine biotoxins, on the human Ether-à-go-go-Related Gene (hERG) potassium channels. This document is intended for researchers, scientists, and drug development professionals investigating ion channel pharmacology and cardiac safety.

Azaspiracids, produced by the dinoflagellate Azadinium spinosum, accumulate in shellfish and can lead to Azaspiracid Poisoning (AZP) in humans, primarily characterized by severe gastrointestinal symptoms.[1][2] However, recent research has unveiled a more insidious threat: the cardiotoxic potential of these toxins through their interaction with hERG potassium channels.[1][2][3] The hERG channel, encoded by the KCNH2 gene, is critical for cardiac repolarization, and its inhibition can lead to life-threatening arrhythmias.[2][4]

This guide synthesizes the current understanding of the AZA-hERG interaction, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms.

Core Mechanism: Open-State Pore Blockade

Scientific evidence has conclusively identified the hERG channel as a molecular target for AZA toxins.[3] Azaspiracid-1 (AZA1), Azaspiracid-2 (AZA2), and Azaspiracid-3 (AZA3) directly bind to and block the potassium current flowing through hERG channels.[1][3] The primary mechanism of action is an open state-dependent blockade .[1][3] This means the toxins preferentially bind to the channel when it is in its open conformation.

Further investigation into the binding site has revealed that AZA1 interacts with the phenylalanine residue at position 656 (F656) within the S6 transmembrane domain, which lines the central pore of the channel.[1][3] This interaction leads to the physical occlusion of the cytoplasmic mouth of the pore, thereby obstructing the potassium ion conductance pathway.[1][3]

In addition to this acute channel blockade, chronic exposure to AZA2 has been shown to increase the density of hERG channels in the plasma membrane.[2] This effect is likely due to an impairment of the channel's retrograde trafficking, suggesting a long-term cardiotoxic risk that should not be overlooked in human health risk assessments.[2]

Quantitative Analysis of hERG Channel Inhibition

The inhibitory potency of different AZA analogues on hERG channels has been quantified using various experimental techniques. The following tables summarize the key findings, including the half-maximal inhibitory concentration (IC50) values.

Table 1: Inhibition of hERG Currents by Azaspiracids (Whole-Cell Patch Clamp in HEK-293 Cells)
Compound IC50 (µM) Maximal Inhibition (%) Concentration for Max. Inhibition (µM)
Azaspiracid-1 (AZA1)0.8479.5 ± 1.81.9
Azaspiracid-2 (AZA2)0.6487.3 ± 0.951.9
Azaspiracid-3 (AZA3)0.8479.7 ± 1.61.9
Terfenadine (Control)0.019Not ReportedNot Reported
Data sourced from[3]
Table 2: Inhibition of [³H]dofetilide Binding and Thallium Ion Flux by Azaspiracids
Compound IC50 Range (µM)
AZA1, AZA2, AZA32.1 - 6.6
Data sourced from[1][3]

Experimental Protocols

The characterization of the AZA-hERG interaction relies on precise experimental methodologies. Below are the key protocols employed in the cited research.

Whole-Cell Patch Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the hERG channels in living cells.

  • Cell Line: Human Embryonic Kidney (HEK-293) cells stably transfected with hERG cDNA.[3]

  • Cell Culture: Cells are subcultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 200 µg/mL G418 antibiotic, and maintained at 37°C in a 5% CO2 environment.[3]

  • Extracellular Solution (in mM): 137 NaCl, 1.2 MgCl2, 5.4 KCl, 10 glucose, 10 HEPES, and 2 CaCl2. The pH is adjusted to 7.4 with NaOH, and osmolarity is adjusted to 305 mOsm with sucrose.[3]

  • Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, and 5 Na2ATP. The pH is adjusted to 7.2 with KOH, and osmolarity is adjusted to 295 mOsm with sucrose.[3]

  • Recording Procedure: Micropipettes with a tip resistance of 3-5 MΩ are filled with the intracellular solution. Whole-cell recordings are performed using a commercial patch-clamp amplifier.[3]

Radioligand Binding Assay

This assay is used to determine if Azaspiracids compete with a known hERG channel blocker for the same binding site.

  • Preparation: Membrane preparations from HEK-293 cells stably expressing hERG channels are used.[3]

  • Procedure: Various concentrations of AZA1, AZA2, and AZA3 (0.001 to 10 µM) are incubated with the membrane preparations in the presence of radiolabeled dofetilide ([³H]dofetilide), a known hERG inhibitor.[3]

  • Data Analysis: The amount of bound [³H]dofetilide is measured in disintegrations per minute (dpm). The data is analyzed using non-linear regression to obtain Ki values for each AZA analogue according to the Cheng-Prusoff equation, using an experimentally determined Kd value of 4.7 nM for [³H]dofetilide.[3]

Visualizing the Mechanism and Workflow

The following diagrams illustrate the key mechanisms and experimental workflows described in this guide.

AZA_hERG_Block cluster_channel hERG K+ Channel cluster_pore Pore Channel_Structure S6 Domain Pore_Mouth Cytoplasmic Mouth F656 F656 Residue K_out K+ K_in K+ K_in->Pore_Mouth K+ Efflux (Open State) AZA Azaspiracid AZA->Pore_Mouth Physical Blockade AZA->F656 Binds to F656

Caption: Mechanism of Azaspiracid blockade of the hERG potassium channel.

Patch_Clamp_Workflow Start Start: hERG-expressing HEK-293 Cells Prepare_Cells Plate cells on 35mm dishes Start->Prepare_Cells Form_Seal Approach cell and form Giga-ohm seal Prepare_Cells->Form_Seal Prepare_Solutions Prepare Extracellular and Intracellular Solutions Fill_Pipette Fill pipette with Intracellular Solution Prepare_Solutions->Fill_Pipette Pull_Pipette Pull borosilicate glass micropipette (3-5 MΩ) Pull_Pipette->Fill_Pipette Fill_Pipette->Form_Seal Whole_Cell Rupture membrane to achieve whole-cell configuration Form_Seal->Whole_Cell Record_Baseline Record baseline hERG currents Whole_Cell->Record_Baseline Apply_AZA Apply Azaspiracid at various concentrations Record_Baseline->Apply_AZA Record_Block Record inhibited hERG currents Apply_AZA->Record_Block Analyze Analyze data to determine IC50 and mechanism Record_Block->Analyze

Caption: Workflow for whole-cell patch-clamp analysis of AZA effects.

AZA_Toxicity_Pathway cluster_acute Acute Effects cluster_chronic Chronic Effects AZA_Exposure Azaspiracid Exposure hERG_Block Direct hERG Channel Block (Open State) AZA_Exposure->hERG_Block Trafficking_Impairment Impaired hERG Retrograde Trafficking AZA_Exposure->Trafficking_Impairment IKr_Reduction Reduced IKr Current hERG_Block->IKr_Reduction Cardiac_Repolarization Delayed Cardiac Repolarization IKr_Reduction->Cardiac_Repolarization hERG_Accumulation Increased hERG Density in Plasma Membrane Trafficking_Impairment->hERG_Accumulation hERG_Accumulation->Cardiac_Repolarization Potential long-term contribution Arrhythmia Increased Risk of Arrhythmia (Long QT) Cardiac_Repolarization->Arrhythmia

Caption: Logical flow from AZA exposure to potential cardiotoxicity.

References

Toxicology and human health impacts of Azaspiracid Shellfish Poisoning (AZP)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Toxicology and Human Health Impacts of Azaspiracid Shellfish Poisoning (AZP)

Introduction

Azaspiracid Shellfish Poisoning (AZP) is a gastrointestinal illness caused by the consumption of shellfish contaminated with azaspiracids (AZAs), a group of polyether marine toxins.[1][2][3] First identified in the Netherlands in 1995 following the consumption of mussels from Killary Harbour, Ireland, AZP presents symptoms similar to diarrhetic shellfish poisoning (DSP), including nausea, vomiting, severe diarrhea, and stomach cramps.[2][4][5][6][7] The causative toxins are produced by dinoflagellates of the genera Azadinium and Amphidoma.[5][6] This guide provides a comprehensive overview of the toxicology, human health impacts, and experimental methodologies related to AZAs, with a focus on quantitative data and molecular mechanisms.

Toxicology and Human Health Impacts

Human consumption of shellfish contaminated with azaspiracids leads to acute gastrointestinal distress within hours of ingestion, with symptoms typically resolving within two to three days.[7][8] To date, no long-term effects or fatalities in humans have been reported.[7] Regulatory limits have been established to protect consumers, with the European Union and the United States Food and Drug Administration setting an action level of 160 μg of AZA equivalents per kg of shellfish meat.[1][5][9]

In vivo animal studies have provided further insight into the toxic effects of AZAs. Intraperitoneal injection in mice induces neurotoxic-like symptoms, including progressive paralysis, respiratory difficulties, and convulsions, leading to death.[4][9][10][11] Oral administration in mice, while not typically causing diarrhea, results in immobility, tremors, and other severe symptoms.[9] Pathological changes observed in mice include damage to the small intestine, liver, and lymphoid organs.[7][11][12]

Quantitative Toxicological Data

The following tables summarize the key quantitative data on the toxicity of various azaspiracid analogues.

Table 1: In Vivo Acute Toxicity of Azaspiracids in Mice
AZA Analogue Route of Administration Metric Value (μg/kg)
AZA1OralLD50443[9][10]
AZA2OralLD50626[9][10]
AZA3OralLD50875[9][10]
AZA1Intraperitoneal (i.p.)LD5074[10]
AZA1Intraperitoneal (i.p.)Minimum Lethal Dose150-200[10][12]
AZA2Intraperitoneal (i.p.)LD50117[10]
AZA2Intraperitoneal (i.p.)Minimum Lethal Dose110[7][9][11][12]
AZA3Intraperitoneal (i.p.)LD50164[10]
AZA3Intraperitoneal (i.p.)Minimum Lethal Dose140[7][9][11][12]
AZA4Intraperitoneal (i.p.)Lethal Dose470[7][12]
AZA5Intraperitoneal (i.p.)Lethal Dose< 1000[7][12]
Table 2: In Vitro Cytotoxicity of Azaspiracids
AZA Analogue Cell Line Metric (72h exposure)
AZA1Jurkat T lymphocytesIC50 = 5.1 x 10⁻¹⁰ M[10]
AZA-59Jurkat T lymphocytesIC50 = 2.6 x 10⁻⁹ M[10]

Mechanism of Action

The precise molecular mechanism of AZA toxicity is still under investigation, but significant evidence points to the disruption of ion channel function and intracellular signaling pathways.

Key Molecular Targets and Cellular Effects:

  • Ion Channel Modulation: Azaspiracids have been shown to inhibit hERG voltage-gated potassium channels.[5][9] They may also affect sodium and chloride ion channels, leading to a dysregulation of cellular ion homeostasis.[9][13][14]

  • Intracellular Signaling: AZAs can increase intracellular cyclic adenosine monophosphate (cAMP) and modulate cytosolic calcium levels.[15]

  • Cytoskeletal Disruption: AZA1 has been observed to induce morphological changes and disarrangement of the actin cytoskeleton in various cell lines.[7][16]

  • Apoptosis and Necrosis: Studies suggest that AZAs can induce both apoptotic and necrotic cell death pathways, with the involvement of caspases being cell-type dependent.[16][17]

  • Other Cellular Effects: Azaspiracids have been found to cause a decline in cellular cholesterol levels and alter gene expression patterns in human cells.[18]

AZP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AZA Azaspiracid hERG hERG K+ Channel AZA->hERG Inhibition Na_Channel Na+ Channel AZA->Na_Channel Blockade Cl_Channel Cl- Channel AZA->Cl_Channel Upregulation cAMP ↑ cAMP AZA->cAMP Gene_Expression Altered Gene Expression AZA->Gene_Expression Ca_Influx ↑ Intracellular Ca2+ Cl_Channel->Ca_Influx Cytoskeleton Cytoskeletal Disruption Ca_Influx->Cytoskeleton cAMP->Cytoskeleton Apoptosis Apoptosis/ Necrosis Cytoskeleton->Apoptosis

Caption: Proposed signaling pathway for Azaspiracid toxicity.

Experimental Protocols

1. Extraction and Purification of Azaspiracids from Shellfish

This protocol is a generalized procedure based on methods described in the literature.[2][4][19]

  • Homogenization: Homogenize whole shellfish meat.

  • Extraction: Extract the homogenized tissue with acetone.

  • Liquid-Liquid Partitioning: Partition the acetone extract with hexane and 80% aqueous methanol to remove lipids.

  • Chromatographic Purification:

    • Perform vacuum liquid chromatography on a silica gel column.

    • Further purify using size-exclusion chromatography (e.g., Sephadex LH-20).

    • Employ flash chromatography on a reversed-phase material (e.g., LiChroPrep RP-8).

    • The final purification step involves high-performance liquid chromatography (HPLC) on a C8 or C18 silica column to achieve >95% purity.

2. Analysis of Azaspiracids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the sensitive and specific detection and quantification of AZAs.[4][20][21][22]

  • Sample Preparation: Extract toxins from shellfish tissue, often using an efficient procedure with minimal steps.

  • Chromatographic Separation:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water, often containing a modifier like trifluoroacetic acid.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Analysis: The protonated molecule [M+H]⁺ serves as the precursor ion for collision-induced dissociation. Product ions, typically resulting from the sequential loss of water molecules ([M+H-H₂O]⁺, [M+H-2H₂O]⁺), are monitored for unambiguous identification and quantification.

    • Detection Limit: Highly sensitive methods can achieve detection limits in the low picogram range on-column.[20][21]

AZA_Analysis_Workflow Shellfish_Sample Shellfish Sample Extraction Acetone Extraction Shellfish_Sample->Extraction Cleanup Sample Cleanup (e.g., SPE) Extraction->Cleanup LC_Separation LC Separation (C18 column) Cleanup->LC_Separation ESI Electrospray Ionization (+) LC_Separation->ESI MS_Analysis Tandem MS Analysis (MS/MS or MSn) ESI->MS_Analysis Data_Processing Data Processing & Quantification MS_Analysis->Data_Processing

Caption: General workflow for the analysis of Azaspiracids.

3. In Vitro Cytotoxicity Assay using Jurkat T Lymphocytes

This cell-based assay is commonly used to assess the cytotoxic potential of AZA analogues.[10][23]

  • Cell Culture: Culture Jurkat E6-1 T lymphocytes in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

  • Toxin Exposure: Seed cells in 96-well plates and expose them to a range of concentrations of the AZA analogue of interest for specific time points (e.g., 24, 48, 72 hours).

  • Viability Assessment: Determine cell viability using a suitable method, such as the MTS assay, which measures the metabolic activity of viable cells.

  • Data Analysis: Calculate the concentration that inhibits cell viability by 50% (IC50) by fitting the dose-response data to a four-parameter logistic regression model.

Azaspiracids represent a significant and ongoing threat to seafood safety and human health. While the acute gastrointestinal symptoms of AZP are well-documented, the underlying molecular mechanisms of toxicity are complex and continue to be an active area of research. The inhibition of key ion channels, such as hERG, and the disruption of fundamental cellular processes highlight the potential for more subtle, yet significant, health impacts. Continued research, utilizing the advanced analytical and in vitro methodologies outlined in this guide, is crucial for a comprehensive understanding of AZA toxicology, the development of effective mitigation strategies, and the protection of public health.

References

The Enigmatic Architecture of Azaspiracids: A Technical Guide to their Biosynthesis in Marine Algae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiracids (AZAs) are a group of complex polyether marine toxins that pose a significant threat to human health through the consumption of contaminated shellfish.[1] First identified in the 1990s after a poisoning event in the Netherlands linked to mussels from Ireland, these compounds have since been detected in various regions worldwide.[1][2] The producing organisms have been identified as dinoflagellates of the genera Azadinium and Amphidoma, with Azadinium spinosum being a primary producer of the most common analogues, AZA-1 and AZA-2.[1][3] The intricate molecular structure of azaspiracids, featuring a unique tri-spiro assembly, a cyclic amine (aza-group), and a carboxylic acid moiety, points towards a complex biosynthetic origin.[1][2] This technical guide provides a comprehensive overview of the current understanding of the azaspiracid biosynthesis pathway in marine algae, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the proposed molecular assembly line.

Azaspiracid Production in Marine Algae: A Quantitative Overview

The production of azaspiracids varies significantly between different species and even strains of Azadinium. The toxin profile and cellular quota are influenced by environmental factors and the growth phase of the algae. The following table summarizes the reported azaspiracid production in key producing organisms.

Producing OrganismAzaspiracid Analogues ProducedCellular Toxin Quota (fg/cell)Reference
Azadinium spinosumAZA-1, AZA-25 - 50[4]
Azadinium spinosumAZA-1, AZA-224 - 98 (depending on dilution rate)[4]
Azadinium poporum (ribosomal subtype C)AZA-40, AZA-2-[5]
Azadinium poporum (South China Sea strain)AZA-42 (from AZA-41)-[5]
Azadinium poporum (northern coast of Chile strain)AZA-62 (from AZA-11)-[5]
Azadinium poporum (Pacific northwest coast of the United States strain)AZA-59-[5]

The Proposed Biosynthetic Pathway: A Hybrid PKS-NRPS Assembly

The carbon skeleton of azaspiracids is characteristic of a polyketide, suggesting its synthesis by a Polyketide Synthase (PKS) multienzyme complex. The incorporation of a nitrogen atom strongly implies the involvement of a Non-Ribosomal Peptide Synthetase (NRPS).[6] Transcriptomic studies of Azadinium spinosum have confirmed the presence and expression of genes encoding all the necessary domains for a Type I PKS system, including ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains. This supports the hypothesis of a modular PKS assembly line responsible for constructing the polyketide backbone.

While a complete and annotated biosynthetic gene cluster (BGC) for azaspiracids has yet to be fully characterized, based on the structure of AZA-1, a putative biosynthetic pathway can be proposed. This pathway likely involves a hybrid PKS-NRPS system.

Azaspiracid Biosynthesis Pathway cluster_PKS Polyketide Synthase (PKS) Modules cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) Module cluster_PostPKS Post-PKS/NRPS Modifications PKS_Start Starter Unit Acetate or Propionate PKS_Mod1 Module 1 Malonyl-CoA KS AT KR ACP PKS_Start->PKS_Mod1 PKS_ModN Module 'n' Methylmalonyl-CoA KS AT DH KR ER ACP PKS_Mod1->PKS_ModN Chain Elongation PKS_Chain Growing Polyketide Chain PKS_ModN->PKS_Chain NRPS_Mod NRPS Module Amino Acid (e.g., Glycine/Alanine) A T C PKS_Chain->NRPS_Mod Transfer of Polyketide Cyclization Cyclization & Spiroketal Formation NRPS_Mod->Cyclization Formation of Aza-spirocycle Amino_Acid Amino Acid Precursor Amino_Acid->NRPS_Mod Oxidation Oxidative Modifications Cyclization->Oxidation Release Thioesterase (TE) Domain Release of Azaspiracid Precursor Oxidation->Release AZA1 Azaspiracid-1 Release->AZA1

Caption: Proposed hybrid PKS-NRPS biosynthetic pathway for Azaspiracid-1.

Key Experimental Protocols for Elucidating the Biosynthetic Pathway

The elucidation of the azaspiracid biosynthetic pathway requires a combination of genetic, biochemical, and analytical techniques. While specific studies on azaspiracid biosynthesis are still emerging, the following are the standard experimental protocols employed in the study of complex microbial natural products.

Culture of Azaspiracid-Producing Algae
  • Organisms: Azadinium spinosum, Azadinium poporum, and other AZA-producing species.

  • Media: K-medium or other suitable marine algal culture media.

  • Culture Conditions: Cultures are maintained at a constant temperature (e.g., 15-18°C) under a defined light:dark cycle (e.g., 16:8 h) with a specific light intensity.

  • Scaling Up: For the isolation of sufficient quantities of azaspiracids and biosynthetic enzymes, large-scale cultures in photobioreactors are necessary.[4]

Stable Isotope Feeding Studies

This method is crucial for identifying the precursor molecules that are incorporated into the final azaspiracid structure.

  • Precursors: 13C- or 14C-labeled acetate, propionate, and various 15N-labeled amino acids.

  • Protocol:

    • Aseptically add the labeled precursor to an actively growing culture of the AZA-producing alga.

    • Continue the incubation for a period that allows for the incorporation of the label into the azaspiracid molecules.

    • Harvest the algal cells and extract the azaspiracids.

    • Analyze the purified azaspiracids using mass spectrometry (MS) to detect the incorporation of the heavy isotope and using nuclear magnetic resonance (NMR) spectroscopy to determine the precise location of the 13C labels.

Transcriptome and Genome Sequencing

Identifying the biosynthetic gene cluster (BGC) is a critical step.

  • Methodology:

    • Extract high-quality DNA and RNA from the AZA-producing algal culture.

    • Perform whole-genome and transcriptome sequencing using next-generation sequencing platforms.

    • Assemble the sequencing reads and annotate the genes.

    • Utilize bioinformatics tools (e.g., antiSMASH, PRISM) to search for PKS and NRPS gene clusters.

    • Analyze the domain architecture of the identified gene clusters to predict the structure of the resulting natural product and compare it with the known structure of azaspiracids.

Gene Expression Analysis

To correlate gene expression with toxin production, quantitative PCR (qPCR) or RNA-Seq can be employed.

  • Protocol:

    • Establish algal cultures under different conditions that may influence toxin production (e.g., varying light, temperature, nutrient levels).

    • Harvest cells at different time points and extract RNA.

    • Perform qPCR to quantify the expression levels of the candidate biosynthetic genes.

    • Concurrently, quantify the intracellular and extracellular concentrations of azaspiracids using LC-MS/MS.

    • Correlate the gene expression profiles with the toxin production data.

Heterologous Expression of Biosynthetic Genes

Due to the genetic intractability of many dinoflagellates, heterologous expression of the AZA BGC in a more amenable host (e.g., bacteria or yeast) would be the definitive proof of its function. This remains a significant challenge for large eukaryotic BGCs.

  • Workflow:

    • Clone the entire putative AZA BGC from the Azadinium genome.

    • Insert the BGC into an expression vector suitable for the chosen heterologous host.

    • Transform the host organism with the expression vector.

    • Culture the transformed host under conditions that induce gene expression.

    • Extract the culture medium and cell lysate and analyze for the presence of azaspiracids or their intermediates using LC-MS/MS.

Experimental Workflow for AZA Biosynthesis Elucidation Start Start: Isolate & Culture AZA-producing Algae Sequencing Genome & Transcriptome Sequencing Start->Sequencing Feeding_Studies Stable Isotope Feeding Studies Start->Feeding_Studies Bioinformatics Bioinformatic Analysis (Identify PKS/NRPS BGC) Sequencing->Bioinformatics Gene_Expression Gene Expression Analysis (qPCR / RNA-Seq) Bioinformatics->Gene_Expression Heterologous_Expression Heterologous Expression of BGC (Challenging) Bioinformatics->Heterologous_Expression Precursor_ID Identify Precursor Molecules (e.g., Acetate, Propionate, Amino Acids) Feeding_Studies->Precursor_ID Precursor_ID->Bioinformatics Correlation Correlate Gene Expression with Toxin Production Gene_Expression->Correlation Pathway_Confirmation Confirmation of Biosynthetic Pathway Correlation->Pathway_Confirmation Heterologous_Expression->Pathway_Confirmation

Caption: Experimental workflow for elucidating the azaspiracid biosynthetic pathway.

Conclusion and Future Perspectives

The biosynthesis of azaspiracids in marine algae represents a fascinating example of complex natural product assembly. While significant progress has been made in identifying the producing organisms and the likely involvement of a hybrid PKS-NRPS system, the complete biosynthetic pathway remains to be fully elucidated. Future research efforts will undoubtedly focus on the characterization of the complete azaspiracid biosynthetic gene cluster, the biochemical characterization of the individual enzymes, and the elucidation of the regulatory mechanisms governing toxin production. The application of advanced genetic tools, such as CRISPR/Cas9-mediated gene editing, in amenable algal systems, or the successful heterologous expression of the entire pathway, will be pivotal in unlocking the secrets of azaspiracid biosynthesis. A thorough understanding of this pathway is not only crucial for monitoring and mitigating the risks of azaspiracid poisoning but also holds potential for the discovery of novel biocatalysts and the bioengineering of new therapeutic agents.

References

A Technical Guide to the Structural Elucidation of Novel Azaspiracid Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the methodologies and analytical techniques employed in the discovery and structural elucidation of novel Azaspiracid (AZA) analogues. Azaspiracids are a group of lipophilic polyether marine toxins that can accumulate in shellfish, posing a significant risk to human health.[1][2][3] First identified after a poisoning event in 1995, the parent compound, AZA1, and its numerous analogues are produced by dinoflagellates of the genera Azadinium and Amphidoma.[4][5][6] Continuous discovery of new analogues necessitates robust and sophisticated methods for their isolation, characterization, and structural determination.

Isolation and Purification of Novel Analogues

The scarcity of pure AZA standards makes the isolation of novel analogues from natural sources—primarily contaminated shellfish tissue or dinoflagellate cultures—a critical first step.[1][2][4] The process is typically a multi-step procedure involving extraction, partitioning, and several rounds of chromatography to separate the target compounds from a complex matrix.

Experimental Protocol: Isolation from Shellfish

A common workflow for isolating Azaspiracids from shellfish, such as blue mussels (Mytilus edulis), involves a seven-step procedure that has been improved to increase yields significantly.[1][2][7]

  • Extraction: The hepatopancreas or whole flesh of the shellfish is homogenized and extracted with a polar solvent, typically acetone or ethanol.[8][9]

  • Liquid-Liquid Partitioning: The crude extract is partitioned between immiscible solvents to remove highly nonpolar lipids (e.g., using hexane) and other interfering compounds. A common partitioning scheme involves hexane and aqueous methanol.[9]

  • Solid-Phase Extraction (SPE): The aqueous methanol fraction is further cleaned up using SPE cartridges (e.g., Oasis HLB). This step removes salts and other polar impurities.

  • Vacuum Liquid Chromatography (VLC): The concentrated extract from SPE is subjected to VLC on a silica gel column, which separates compounds based on polarity.[9]

  • Size-Exclusion Chromatography (SEC): Further purification is achieved using SEC with materials like Sephadex LH-20 to separate molecules based on their size.[9]

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC): This is a key step for isolating individual analogues. Fractions are collected from multiple injections on a C18 or similar column.

  • Final Purification: A final polishing step using analytical HPLC often on a different column chemistry is used to achieve high purity (>95%) of the isolated analogue, which is then confirmed by analytical techniques.[1][2]

The following diagram illustrates the general workflow for the isolation and purification of AZA analogues from shellfish.

G cluster_0 Sample Preparation & Extraction cluster_1 Purification Cascade cluster_2 Analysis & Elucidation Shellfish Shellfish Tissue (e.g., Mytilus edulis) Homogenate Homogenization in Acetone/Methanol Shellfish->Homogenate CrudeExtract Crude Lipophilic Extract Homogenate->CrudeExtract Partition Liquid-Liquid Partitioning (e.g., Hexane/Aq. MeOH) CrudeExtract->Partition SPE Solid-Phase Extraction (SPE) (e.g., Oasis HLB) Partition->SPE VLC Vacuum Liquid Chromatography (Silica Gel) SPE->VLC PrepHPLC Preparative HPLC (e.g., C18 Column) VLC->PrepHPLC FinalPurify Final Purification (Analytical HPLC) PrepHPLC->FinalPurify PureAnalogue Pure AZA Analogue FinalPurify->PureAnalogue Analysis Structure Elucidation (NMR, HRMS) PureAnalogue->Analysis

Caption: General workflow for Azaspiracid isolation from shellfish.

Structural Elucidation Techniques

Once a novel analogue is isolated in sufficient purity and quantity, its chemical structure is determined using a combination of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[1][10][11]

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for determining the elemental composition of a new analogue. By providing a highly accurate mass measurement of the protonated molecule ([M+H]⁺), a molecular formula can be confidently proposed.[10]

Tandem mass spectrometry (MS/MS or MSⁿ) is then used to fragment the molecule.[12] The fragmentation patterns of AZAs are highly characteristic and provide crucial structural information, particularly about the polyether backbone, the unique tri-spiro ring assembly, and the terminal carboxylic acid and cyclic imine (aza-group) moieties.[10][13][14] For instance, the sequential loss of water molecules is a common feature in AZA spectra.[12]

Experimental Protocol: LC-MS/MS Analysis

  • Chromatography: Separation is performed on a reversed-phase column (e.g., C18) using an isocratic or gradient elution with a mobile phase of acetonitrile and water, often containing additives like trifluoroacetic acid or ammonium acetate to improve peak shape and ionization.[8][13]

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used, which generates the protonated molecule [M+H]⁺.[8][12]

  • MS Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is used.

  • MS/MS Fragmentation: The [M+H]⁺ ion is selected as the precursor ion for collision-induced dissociation (CID). The resulting product ions are analyzed to build a picture of the molecule's substructures.[8] Specific fragment ions can confirm the presence of key structural features like the A-ring.[13]

The logical workflow for identifying analogues using mass spectrometry is depicted below.

G cluster_0 LC-HRMS Analysis cluster_1 Data Interpretation LC LC Separation of Isolate ESI Positive ESI LC->ESI MS1 MS1 Scan (Accurate Mass) ESI->MS1 Formula Propose Molecular Formula MS1->Formula MS2 Select [M+H]⁺ for MS/MS MS1->MS2 Substructures Identify Key Substructures Formula->Substructures Fragments Analyze Fragmentation Pattern MS2->Fragments Fragments->Substructures Tentative Tentative Structure Substructures->Tentative

Caption: Logical workflow for mass spectrometry-based structural analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS provides the molecular formula and fragmentation data, only NMR spectroscopy can unambiguously determine the complete 3D structure and stereochemistry of a new molecule.[1][10] This requires a significant amount of pure material (typically >0.5 mg).[15][16]

Experimental Protocol: NMR Structural Elucidation

A suite of 1D and 2D NMR experiments is required to piece together the complex structure of an AZA analogue.

  • 1D NMR:

    • ¹H NMR: Identifies the types and number of protons in the molecule. For example, the discovery of AZA-36 showed an extra oxymethine signal compared to AZA-1, indicating a new hydroxyl group.[15]

    • ¹³C NMR: Identifies the number and types of carbon atoms (methyl, methylene, methine, quaternary).

  • 2D NMR:

    • COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, allowing for the connection of adjacent protons within a spin system.[10][15]

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons (¹H-¹³C).[10]

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is critical for connecting the different spin systems identified by COSY and piecing together the entire carbon skeleton.[10][15]

    • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): Identifies protons that are close in space, providing crucial information about the relative stereochemistry of the molecule.

By systematically analyzing the correlations from these experiments, researchers can assemble the partial structures into a complete, unambiguous molecular structure.[10]

Data on Novel Azaspiracid Analogues

The combination of these analytical techniques has led to the identification of dozens of AZA analogues.[4][7] The structures are often variations of the parent compound, AZA1, differing by hydroxylation, methylation, or demethylation.[13][15][17]

Mass Spectrometry Data Summary

The table below summarizes key mass spectrometry data for several recently identified AZA analogues.

AnalogueMolecular Formula[M+H]⁺ (m/z)Key Structural Modification from AZA1Reference(s)
AZA1 C₄₇H₇₁NO₁₂842.5077Parent Compound[10]
AZA2 C₄₈H₇₃NO₁₂856.58-methyl[12]
AZA3 C₄₆H₆₉NO₁₂828.522-demethyl[12]
AZA4 C₄₆H₆₉NO₁₃844.48573-hydroxy-22-demethyl[17]
AZA5 C₄₆H₆₉NO₁₃844.485723-hydroxy-22-demethyl[17]
AZA6 C₄₇H₇₁NO₁₂842.5Positional isomer of AZA1[1][13]
AZA36 C₄₇H₇₁NO₁₃858.53-hydroxy-8-methyl-39-demethyl[15]
AZA37 C₄₇H₇₃NO₁₃860.53-hydroxy-7,8-dihydro-39-demethyl[15]
NMR Data Summary for AZA-36

The following table provides selected, characteristic NMR chemical shifts for AZA-36, which features a novel hydroxylation at the C-3 position compared to AZA-1.[15]

Atom No.¹³C Chemical Shift (δc)¹H Chemical Shift (δн)Key Correlations (COSY, HMBC)
C-2 --COSY with H-3
C-3 71.44.43 (oxymethine)COSY with H-2, H-4
C-4 --COSY with H-3
C-7 123.45.36HMBC from H-47; COSY with H-47
C-8 132.1-HMBC from H-47 (new allylic methyl)
C-9 41.1-HMBC from H-47
C-39 --Loss of 39-methyl signal vs. AZA-1
C-47 -1.70 (allylic methyl)HMBC to C-7, C-8, C-9

Conclusion

The structural elucidation of novel Azaspiracid analogues is a complex but systematic process that relies on the synergy between advanced separation science and high-end spectroscopic techniques. A meticulous workflow, beginning with multi-step isolation and purification, is required to obtain pure compounds. High-resolution mass spectrometry provides the initial molecular formula and key structural clues through fragmentation analysis. Finally, a comprehensive suite of 1D and 2D NMR experiments delivers the unambiguous, complete structure. The data and protocols outlined in this guide serve as a foundational reference for researchers engaged in the discovery and characterization of these potent marine biotoxins, ultimately supporting public health and safety.

References

Azaspiracid Toxicity: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An overview of the in vitro and in vivo toxicological profiles of Azaspiracids, detailing experimental methodologies and known mechanisms of action.

Azaspiracids (AZAs) are a group of lipophilic polyether marine toxins produced by dinoflagellates of the genera Azadinium and Amphidoma.[1][2] These toxins can accumulate in shellfish, posing a significant threat to human health upon consumption and causing a syndrome known as Azaspiracid Shellfish Poisoning (AZP).[3][4] First identified after a poisoning event in the Netherlands in 1995 linked to mussels from Ireland, AZP is characterized by severe gastrointestinal symptoms including nausea, vomiting, diarrhea, and stomach cramps.[4][5][6] Since their discovery, over 20 AZA analogues have been identified, with Azaspiracid-1 (AZA1), Azaspiracid-2 (AZA2), and Azaspiracid-3 (AZA3) being the most well-studied and regulated.[5][7][8] This technical guide provides a comprehensive overview of the current understanding of AZA toxicity, compiling key data from both in vitro and in vivo studies to serve as a resource for researchers, scientists, and drug development professionals.

In Vitro Toxicity

In vitro studies have been instrumental in elucidating the cytotoxic effects of Azaspiracids across various cell lines. These studies have revealed that AZAs can induce morphological changes, alter gene expression, and trigger apoptotic pathways.[9]

Cytotoxicity Data

The cytotoxic potential of different AZA analogues has been evaluated in a range of cell lines, with the Jurkat T lymphocyte cell line being a frequently used model. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a toxin required to inhibit cell viability by 50%, are a key metric in these studies.

Azaspiracid AnalogueCell LineExposure TimeIC50 (nM)Reference
AZA1Jurkat T lymphocyte48 h~10[8]
AZA-59Jurkat T lymphocyte48 hSlightly less potent than AZA1[8]
AZA-36Jurkat T lymphocyteNot Specified6-fold less toxic than AZA1[10]
AZA-37Jurkat T lymphocyteNot Specified3-fold less toxic than AZA1[10]
Experimental Protocols

Jurkat T Lymphocyte Cytotoxicity Assay (MTS Assay)

This assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays.

  • Cell Culture: Human Jurkat E6-1 T lymphocyte cells are cultured in RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum.[8]

  • Cell Plating: Cells are seeded into 96-well plates at a specified density.

  • Toxin Exposure: Cells are exposed to a range of concentrations of the Azaspiracid analogue being tested for 24, 48, and 72 hours.[8]

  • MTS Reagent Addition: Following the exposure period, MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.

  • Incubation: The plates are incubated to allow for the conversion of MTS into a formazan product by metabolically active cells.

  • Absorbance Measurement: The absorbance of the formazan product is measured at a specific wavelength using a plate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells. IC50 values are calculated from the dose-response curves.[8]

Diagram of the Jurkat T Lymphocyte Cytotoxicity Assay Workflow:

G cluster_workflow Jurkat T Lymphocyte Cytotoxicity Assay Workflow culture Culture Jurkat T lymphocyte cells plate Plate cells in 96-well plates culture->plate expose Expose cells to Azaspiracid analogues plate->expose add_mts Add MTS reagent expose->add_mts incubate Incubate plates add_mts->incubate measure Measure absorbance incubate->measure analyze Analyze data and calculate IC50 measure->analyze

Caption: Workflow for assessing Azaspiracid cytotoxicity in Jurkat T cells.

In Vivo Toxicity

In vivo studies, primarily conducted in mice, have provided crucial information on the acute toxicity and pathological effects of Azaspiracids. These studies have helped to establish lethal doses and characterize the clinical signs of AZP.

Acute Toxicity Data

The median lethal dose (LD50), the dose required to kill 50% of a tested population, is a standard measure of acute toxicity. For Azaspiracids, LD50 values have been determined following intraperitoneal (i.p.) injection in mice.

Azaspiracid AnalogueAnimal ModelRoute of AdministrationLD50 (µg/kg)Reference
AZA1MouseIntraperitoneal (i.p.)74[8]
AZA2MouseIntraperitoneal (i.p.)117[8]
AZA3MouseIntraperitoneal (i.p.)164[8]
AZA-59MouseIntraperitoneal (i.p.)Provisional TEF of 0.8 vs AZA1[8]

Clinical signs observed in mice following i.p. injection of Azaspiracids include reduced motor activity, progressive paralysis of the limbs, dyspnea, and convulsions before death.[8] Pathological findings in mice exposed to AZA1 include deformation of intestinal epithelial villi, damage to T and B lymphocytes, accumulation of fatty deposits in the liver, an increased prevalence of lung tumors, and hyperplasia within the stomach lining.[7]

Experimental Protocols

Mouse Bioassay for Acute Toxicity (Intraperitoneal)

  • Animal Model: Typically, Swiss-Webster or similar strains of mice are used.

  • Toxin Preparation: Purified Azaspiracid analogues are dissolved in a suitable vehicle (e.g., 1% Tween-60 in saline).

  • Dose Administration: A range of doses of the AZA analogue are administered to groups of mice via intraperitoneal injection. Control groups receive the vehicle alone.[8]

  • Observation: Mice are observed for clinical signs of toxicity and mortality over a specified period (e.g., 24 hours).[8]

  • LD50 Calculation: The LD50 is calculated from the mortality data using a statistical method such as the Finney method.[8]

  • Pathological Examination: Tissues and organs may be collected for histopathological analysis to assess for toxin-induced damage.

Diagram of the Mouse Bioassay Workflow:

G cluster_workflow Mouse Bioassay Workflow for Acute Toxicity prepare Prepare Azaspiracid doses in vehicle administer Administer doses to mice via i.p. injection prepare->administer observe Observe for clinical signs and mortality administer->observe calculate Calculate LD50 observe->calculate pathology Perform histopathological examination observe->pathology

Caption: Workflow for determining the acute toxicity of Azaspiracids in mice.

Mechanism of Action

The precise molecular mechanisms underlying Azaspiracid toxicity are still under investigation, but several key targets and pathways have been identified.

Inhibition of hERG Potassium Channels

One of the significant findings in AZA toxicology is their ability to inhibit the human ether-à-go-go-related gene (hERG) voltage-gated potassium channels.[5][7] These channels are crucial for cardiac repolarization, and their inhibition can lead to serious cardiac arrhythmias. AZA1, AZA2, and AZA3 have all been shown to block hERG channel current in a concentration-dependent manner.[7] The IC50 value for AZA1 inhibition of hERG channels was determined to be 0.84 μM in patch-clamp experiments.[7]

Involvement of Anion Channels

Recent studies suggest that Azaspiracids can cause cellular anion dysregulation.[1][11] The toxic effects of AZAs in human cells appear to be dependent on ATP-regulated anion channels.[1] Upregulation of these channels by Azaspiracids could lead to a regulatory volume decrease, which may underlie the observed cytotoxicity.[1]

Induction of Apoptosis

In vitro studies have demonstrated that Azaspiracids can induce apoptosis, or programmed cell death, in various cell lines.[7][9] This suggests that AZA-induced cytotoxicity may be mediated, at least in part, by the activation of apoptotic signaling pathways.

Diagram of Proposed Azaspiracid Signaling Pathways:

G cluster_pathways Proposed Azaspiracid Signaling Pathways cluster_herg hERG Channel Inhibition cluster_anion Anion Channel Dysregulation cluster_apoptosis Apoptosis Induction AZA Azaspiracid hERG hERG K+ Channel AZA->hERG AnionChannel ATP-regulated Anion Channel AZA->AnionChannel ApoptosisPathway Apoptotic Signaling Pathways AZA->ApoptosisPathway Block Blockage of K+ current hERG->Block Arrhythmia Potential for Cardiac Arrhythmias Block->Arrhythmia Upregulation Upregulation AnionChannel->Upregulation RVD Regulatory Volume Decrease Upregulation->RVD Cytotoxicity_Anion Cytotoxicity RVD->Cytotoxicity_Anion Activation Activation ApoptosisPathway->Activation CellDeath Programmed Cell Death Activation->CellDeath

Caption: Proposed signaling pathways involved in Azaspiracid toxicity.

Analytical Methodologies

Accurate detection and quantification of Azaspiracids in shellfish are crucial for regulatory monitoring and ensuring food safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for AZA analysis.

LC-MS/MS Protocol for Azaspiracid Detection

This method offers high sensitivity and specificity for the determination of AZA1, AZA2, and AZA3.

  • Sample Extraction: An efficient procedure is used to extract the toxins from shellfish tissue.[12]

  • Chromatographic Separation: The extracted toxins are separated using reversed-phase liquid chromatography.[12]

  • Ionization: The separated compounds are ionized using an electrospray ionization (ESI) source.[12]

  • Mass Spectrometric Detection: The ionized molecules are detected using a triple-quadrupole or ion-trap mass spectrometer. The protonated molecules ([M+H]+) and their major product ions, resulting from the sequential loss of water molecules, are monitored.[12]

  • Quantification: A highly specific and sensitive LC-MS/MS or LC-MS³ analytical method is used for quantification, with detection limits in the low picogram range on-column.[12]

This technical guide provides a consolidated resource on the toxicology of Azaspiracids, highlighting key quantitative data, detailed experimental protocols, and current understanding of their mechanisms of action. Further research is needed to fully elucidate the complex toxicological profile of this important class of marine biotoxins.

References

An In-depth Technical Guide to the Natural Sources and Vectors of Azaspiracid Accumulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azaspiracids (AZAs) are a group of lipophilic polyether toxins that pose a significant threat to human health through the consumption of contaminated shellfish. First identified in the 1990s after a poisoning event in the Netherlands linked to Irish mussels, over 60 AZA analogues have since been discovered.[1] These toxins are produced by marine dinoflagellates and accumulate in various marine organisms, acting as vectors for their transfer through the food web. Understanding the origin and transmission of AZAs is critical for monitoring programs, regulatory actions, and the development of potential therapeutics. This guide provides a comprehensive overview of the natural sources of Azaspiracids, the primary vectors of accumulation, quantitative data on contamination levels, detailed experimental protocols for their detection, and insights into their molecular mechanisms of action.

Natural Sources: The Dinoflagellate Producers

The primary producers of Azaspiracids are microscopic, single-celled organisms known as dinoflagellates, belonging to the genera Azadinium and Amphidoma.[2][3][4] These photosynthetic protists are part of the marine phytoplankton and serve as the foundational source of AZAs in the marine ecosystem.

  • Azadinium spp. : The genus Azadinium is a principal source of AZAs. Azadinium spinosum was the first species definitively identified as a primary AZA producer and is known to synthesize AZA-1 and AZA-2.[1][5] Different strains and ribotypes of Azadinium species can produce a diverse range of AZA analogues. For example, ribosomal subtype A of A. spinosum primarily produces AZA-1 and AZA-2, while subtype B is associated with AZA-11 and AZA-51.[2] Other species, such as Azadinium pomorum, can produce analogues like AZA-40 and AZA-2, depending on the specific strain.[2]

  • Amphidoma spp. : The genus Amphidoma is also implicated in AZA production. Amphidoma languida, for instance, is known to produce AZA-38 and AZA-39.[2] The discovery of AZA production in this genus highlights the taxonomic diversity of dinoflagellates capable of synthesizing these complex toxins.

The global distribution of Azadinium and Amphidoma species is widespread, with confirmed presences in the North Atlantic, North Sea, Pacific Ocean, and the Mediterranean Sea, leading to a worldwide risk of AZA contamination.[6][7]

Vectors of Accumulation: The Marine Food Web

Azaspiracids enter the marine food web when filter-feeding organisms consume toxigenic dinoflagellates. These organisms act as vectors, accumulating and sometimes metabolizing the toxins, which are then passed up to higher trophic levels, including humans.

  • Primary Vectors (Bivalve Mollusks): The most significant vectors for AZA accumulation are bivalve mollusks. Due to their filter-feeding nature, they can concentrate toxins from the surrounding water at levels far exceeding those in the phytoplankton.

    • Blue Mussels (Mytilus edulis and M. galloprovincialis): Mussels are the most frequently implicated vector in AZA poisoning incidents.[8] They efficiently accumulate AZAs, primarily in their digestive glands (hepatopancreas), but the toxins can also be distributed to other tissues.[2][4]

    • Other Bivalves: Other bivalve species, including scallops (Pecten maximus), oysters (Crassostrea gigas), clams, and cockles (Cerastoderma edule), have also been identified as vectors for AZA accumulation.[2][3]

  • Toxin Biotransformation: Once ingested by shellfish, the parent AZA compounds produced by the dinoflagellates can undergo significant biotransformation. Shellfish metabolism can lead to the formation of numerous AZA analogues through processes like hydroxylation, carboxylation, and the formation of fatty acid esters.[9] For example, AZA-1 and AZA-2 are often metabolized in mussels to AZA-17 and AZA-19, respectively, through carboxylation.[5][9] This metabolic conversion is a critical consideration for monitoring programs, as the toxicity of the metabolites may differ from the parent compounds.

Below is a diagram illustrating the pathway from the natural source to human consumers.

AZA_Accumulation_Pathway Producer Primary Producers (Azadinium & Amphidoma spp.) Vector Primary Vector (e.g., Mytilus edulis) Producer->Vector Filter Feeding Biotransformation Biotransformation (Metabolism in Shellfish) Vector->Biotransformation Ingestion & Accumulation Consumer Human Consumer Vector->Consumer Shellfish Consumption Biotransformation->Vector Creates AZA Analogues

Caption: Azaspiracid (AZA) production and accumulation pathway.

Quantitative Data on Azaspiracid Accumulation

The concentration of Azaspiracids in shellfish can vary significantly based on geographical location, time of year, and the specific species involved. The European Union has established a regulatory limit of 160 µg of AZA equivalents per kg of shellfish meat to protect consumers.[5] The following table summarizes reported AZA concentrations in various shellfish species from different locations.

SpeciesLocationAZA Analogue(s)Concentration (µg/kg whole meat)Reference
Mytilus edulisKillary Harbour, IrelandAZA1, AZA2, AZA31400 (Total AZAs)[10]
Mytilus edulisArranmore Island, IrelandAZA1, AZA2, AZA31360 (Total AZAs)[10]
Mytilus edulisBantry Bay, IrelandAZA1-3Up to 1500[3]
Mytilus edulisClew Bay, IrelandAZA1, AZA2, AZA3~1000 (in digestive gland)[3]
Mytilus galloprovincialisMoroccoDominated by AZA2Not specified[11]
BivalvesPortuguese CoastAZA1, AZA2, AZA31.6 to 6.1[12]
Various ShellfishNorwayAZA1, AZA2, AZA3>160 (Exceeded regulatory limit)[12]

Key Experimental Methodologies

The accurate detection and quantification of Azaspiracids in shellfish tissues are paramount for regulatory monitoring and research. The standard method relies on Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation and Toxin Extraction

An efficient extraction is crucial for accurate quantification. The following protocol is a generalized summary based on established methods.

  • Homogenization: Weigh approximately 2 g of homogenized whole shellfish tissue into a centrifuge tube.

  • Extraction: Add 4 mL of methanol (MeOH) to the tissue. Vortex mix vigorously for 1 minute. For more exhaustive extraction, a high-speed homogenizer (e.g., Ultra-Turrax) can be used.

  • Centrifugation: Centrifuge the mixture at approximately 4000 x g for 5-10 minutes to pellet the solid tissue debris.

  • Supernatant Collection: Carefully decant the methanol supernatant containing the extracted toxins into a clean volumetric flask.

  • Re-extraction (Optional but Recommended): Repeat the extraction process on the remaining tissue pellet with an additional volume of methanol to ensure complete recovery of the toxins. Combine the supernatants.

  • Final Volume Adjustment: Adjust the final volume of the combined extracts with methanol.

  • Filtration: Prior to LC-MS/MS analysis, filter the extract through a 0.2 µm syringe filter (e.g., cellulose acetate or PTFE) to remove any remaining particulate matter.

LC-MS/MS Analysis

LC-MS/MS provides the high sensitivity and specificity required for identifying and quantifying different AZA analogues.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 or C8 column is typically used for separation.[2]

    • Mobile Phase: A gradient elution is commonly employed using acetonitrile and water, often with additives like ammonium acetate or trifluoroacetic acid to improve ionization and peak shape.[2]

    • Flow Rate: Flow rates are typically in the range of 0.2-0.4 mL/min.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is the standard method for ionizing AZA molecules.[1]

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring specific precursor-to-product ion transitions for each AZA analogue, ensuring high specificity.

    • Key Ion Transitions: The protonated molecule [M+H]⁺ serves as the precursor ion. Product ions are typically formed by the sequential loss of water molecules ([M+H-H₂O]⁺, [M+H-2H₂O]⁺).[1] For AZA1 (m/z 842.5), common transitions monitored include 842.5 -> 824.5 and 842.5 -> 806.5.

The workflow for AZA analysis is depicted in the diagram below.

AZA_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Homogenize Homogenize Shellfish Tissue Extract Extract with Methanol Homogenize->Extract Centrifuge Centrifuge Extract->Centrifuge Filter Filter Extract (0.2 µm) Centrifuge->Filter LC Liquid Chromatography (Reversed-Phase Separation) Filter->LC MS Tandem Mass Spectrometry (ESI+, MRM Mode) LC->MS Quant Data Analysis & Quantification MS->Quant

Caption: General experimental workflow for Azaspiracid analysis.

Biological Pathways and Mechanisms of Action

While the gastrointestinal symptoms of AZA poisoning are well-known, the underlying molecular mechanisms of toxicity have been an area of active research. Recent studies have identified specific cellular targets, moving beyond observations of general cytotoxicity.

  • Inhibition of hERG Potassium Channels: A key molecular target for Azaspiracids is the hERG (human ether-à-go-go-related gene) voltage-gated potassium channel.[1][9] AZAs act as open-state blockers, physically occluding the cytoplasmic mouth of the open channel pore.[1] This interaction involves specific amino acid residues, such as F656, within the S6 transmembrane domain of the channel.[1] The inhibition of hERG channels, which are crucial for cardiac repolarization, may contribute to the observed toxicological properties of AZAs.[5]

  • Disruption of Intracellular Signaling: Azaspiracids have been shown to disrupt key intracellular signaling pathways:

    • Calcium Homeostasis: AZA-2 can induce an increase in intracellular calcium concentration by releasing Ca²⁺ from internal stores and promoting Ca²⁺ influx from the extracellular medium. AZA-3 also increases cytosolic calcium levels, though primarily through influx.[2][3]

    • cAMP Pathway: Both AZA-2 and AZA-3 have been demonstrated to increase cytosolic levels of cyclic adenosine monophosphate (cAMP) in human lymphocytes. This suggests the involvement of the adenylyl cyclase (AC) pathway in their mechanism of action.[2][3]

    • Apoptosis Induction: AZAs are highly cytotoxic and can induce apoptosis (programmed cell death) in various cell lines, including Jurkat T lymphocytes and neuroblastoma cells.[5] This process is characterized by the activation of caspases (e.g., caspase-3/7) and the release of cytochrome c.

The following diagram illustrates the proposed molecular mechanism of action for Azaspiracids.

AZA_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol AZA Azaspiracid (AZA) hERG hERG K+ Channel AZA->hERG Blocks open state Ca_Channel Ca2+ Channel AZA->Ca_Channel Stimulates influx AC Adenylyl Cyclase (AC) AZA->AC Modulates K_ion K+ Efflux hERG->K_ion Inhibition Ca_ion Intracellular [Ca2+] Ca_Channel->Ca_ion Increase cAMP cAMP AC->cAMP Increase Apoptosis Apoptosis Pathway (Caspase Activation) Ca_ion->Apoptosis Leads to cAMP->Apoptosis Leads to

Caption: Proposed molecular mechanism of Azaspiracid toxicity.

Conclusion

Azaspiracids represent a complex and globally relevant class of marine biotoxins. Their production by diverse dinoflagellate species and efficient accumulation and biotransformation by shellfish vectors create a persistent challenge for seafood safety. The continued application of advanced analytical techniques like LC-MS/MS is essential for monitoring and enforcing regulatory limits. Furthermore, a deeper understanding of the molecular toxicology of AZAs, particularly their effects on ion channels and intracellular signaling cascades, will be crucial for assessing human health risks and developing strategies to mitigate the impacts of Azaspiracid Shellfish Poisoning.

References

The Chemical Landscape of Azaspiracids: A Technical Guide to Properties and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical properties and stability of Azaspiracid (AZA) compounds, a group of potent marine biotoxins. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes current knowledge on the structure, physicochemical characteristics, and stability of these complex polyether compounds. Detailed experimental protocols and visual representations of key biological pathways and analytical workflows are included to facilitate a deeper understanding and further investigation of Azaspiracids.

Introduction to Azaspiracids

Azaspiracids (AZAs) are a class of lipophilic marine toxins produced by dinoflagellates of the genera Azadinium and Amphidoma.[1][2][3] First identified after a human intoxication event in the Netherlands in 1995 linked to mussels from Killary Harbour, Ireland, these toxins can accumulate in shellfish, posing a significant risk to human health.[1][4] The resulting illness, known as Azaspiracid Shellfish Poisoning (AZP), is characterized by severe gastrointestinal symptoms including nausea, vomiting, diarrhea, and stomach cramps.[5][6] Unlike other marine biotoxins, AZAs also exhibit neurotoxic effects, which were observed in initial mouse bioassays.[4]

The unique and complex chemical structure of Azaspiracids has presented a significant challenge to chemists, with the correct structure of the primary analogue, AZA1, being determined through extensive synthetic and analytical efforts.[1][7][8] This guide delves into the core chemical features of AZAs, their known analogues, and their stability under various conditions, providing a critical resource for researchers working with these compounds.

Chemical Properties of Azaspiracid Compounds

The chemical nature of Azaspiracids is defined by a unique combination of functional groups and a complex polycyclic ether backbone. Understanding these features is crucial for their detection, quantification, and the elucidation of their mechanism of action.

Molecular Structure

The foundational structure of Azaspiracids is characterized by a unique trispiro assembly, a cyclic amine (aza group), and a carboxylic acid moiety, which together inspired the name "AZA-SPIR-ACID".[1][5][9] This intricate architecture includes a 2,9-dioxabicyclo[3.3.1]nonane ring system.[5] AZA1, the first identified compound in this family, is a colorless, odorless, amorphous solid.[4][9] It exhibits no significant UV absorption maxima above 210 nm.[4][5][10]

The absolute configuration of the primary Azaspiracids has been determined as (6R,10R,13R,14R,16R,17R,19S,20S,21R,24S,25S,28S,30S,32R,33R,34R,36S,37S,39R).[1]

Known Analogues

To date, over 60 analogues of Azaspiracid have been identified, with most being metabolic products found in shellfish.[2][11] The structural variations among analogues primarily involve differences in methylation and hydroxylation at specific positions on the core structure.[3] The most well-studied analogues include AZA1, AZA2, and AZA3, which are regulated in shellfish to protect consumers.[12]

Table 1: Key Azaspiracid Analogues and Their Structural Modifications

AnalogueStructural Modification Relative to AZA1Molecular FormulaMolecular Weight ( g/mol )
AZA1-C₄₇H₇₁NO₁₂841.5[9]
AZA28-methylazaspiracidC₄₈H₇₃NO₁₂855.5
AZA322-demethylazaspiracidC₄₆H₆₉NO₁₂827.5
AZA43-hydroxy-22-demethylazaspiracidC₄₆H₆₉NO₁₃843.5
AZA523-hydroxy-22-demethylazaspiracidC₄₆H₆₉NO₁₃843.5
AZA6Positional isomer of AZA1 (lacks C22 methyl, has C8 methyl)C₄₇H₇₁NO₁₂841.5[9]

Data compiled from multiple sources.[4][9]

Physicochemical Properties

At a physiological pH of 7.4, Azaspiracids exist as zwitterions, possessing both a positive and a negative charge, which results in an overall neutral molecule.[6][13] This dual ionic and lipophilic character may enhance their ability to cross cell membranes and interact with biological targets.[6]

Table 2: Physicochemical Properties of Azaspiracid-1 (AZA1)

PropertyValueReference
AppearanceColorless, amorphous solid[4][9]
Molecular FormulaC₄₇H₇₁NO₁₂[5][9]
Molecular Weight841.5 g/mol [9]
UV AbsorptionNo maxima above 210 nm[4][5][10]
Optical Rotation ([α]²⁰D)-21 (c 0.10, MeOH)[5]
IonizationZwitterionic at physiological pH[6][13]

Stability of Azaspiracid Compounds

The stability of Azaspiracids is a critical consideration for their extraction, analysis, and toxicological assessment. Studies have shown that these compounds are susceptible to degradation under certain conditions.

pH Stability

Azaspiracids demonstrate variable stability depending on the pH of their environment. They are rapidly degraded by strong acids such as hydrochloric acid and formic acid.[14] In contrast, weaker acids like acetic acid require higher temperatures and concentrations to induce similar degradation.[14] Strong bases, for instance, sodium hydroxide, also have a detrimental effect on AZA1.[14] However, weaker bases like ammonium hydroxide do not cause significant degradation over a 24-hour period at room temperature.[14]

Interestingly, the shellfish tissue matrix appears to confer a protective effect, as AZAs show greater stability in aqueous acidic mixtures containing shellfish tissues compared to methanolic solutions.[14]

Temperature and Solvent Stability

Limited information is available on the thermal stability of Azaspiracids. However, studies on the producing organism, Azadinium spinosum, have shown that temperature can influence toxin production, with higher cell quotas observed at lower temperatures (10°C).[15][16]

A short-term stability study on AZA6 demonstrated that the choice of solvent is crucial for preserving the integrity of the compound. The greatest stability was observed in aqueous acetonitrile.[17] The use of methanol as an extraction solvent can lead to the formation of methyl ester artifacts.[18]

Experimental Protocols

Accurate analysis of Azaspiracids relies on robust and well-defined experimental protocols for their extraction and quantification.

Extraction of Azaspiracids from Shellfish Tissue

The following is a generalized protocol for the extraction of AZAs from shellfish, based on commonly employed methods.

  • Homogenization: Weigh a known amount of shellfish tissue (hepatopancreas is often used due to higher toxin concentration) and homogenize it.

  • Extraction: Extract the homogenized tissue with a suitable solvent. While methanol has been used, acetone is often preferred to minimize the formation of methyl ester artifacts.[18] The extraction is typically repeated multiple times to ensure complete recovery.

  • Partitioning: The crude extract is then subjected to liquid-liquid partitioning to remove interfering substances. A common method involves partitioning between hexane and 85% aqueous methanol.[5]

  • Purification: Further purification is achieved through various chromatographic techniques, including silica gel chromatography, size-exclusion chromatography (e.g., Sephadex LH-20), and reversed-phase high-performance liquid chromatography (HPLC).[13][17]

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is the reference method for the detection and quantification of Azaspiracids in the European Union.[12]

  • Chromatographic Separation: The purified extract is injected into an HPLC system equipped with a C18 reversed-phase column. A gradient elution with a mobile phase consisting of water and acetonitrile, both containing a small percentage of a modifier like formic acid or ammonium formate, is typically used to separate the AZA analogues.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a mass spectrometer. Detection is performed in positive ion mode using multiple reaction monitoring (MRM) for targeted quantification of specific AZA analogues.[18] The transitions from the protonated molecule [M+H]⁺ to characteristic product ions are monitored.

Table 3: Example LC-MS/MS Parameters for AZA Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Monitored Transitions (MRM)AZA1: m/z 842.5 → various fragments
AZA2: m/z 856.5 → various fragments
AZA3: m/z 828.5 → various fragments
Collision EnergyOptimized for each transition
Dwell Time50-100 ms

Note: Specific parameters will vary depending on the instrument and analytical column used.

Biological Pathways and Experimental Workflows

Signaling Pathways Affected by Azaspiracids

Azaspiracids exert their toxic effects by interacting with specific cellular components. One of the key identified mechanisms of action is the inhibition of hERG (human Ether-à-go-go-Related Gene) voltage-gated potassium channels.[1] These channels are crucial for cardiac repolarization, and their blockage can lead to serious cardiac arrhythmias. Additionally, Azaspiracids have been shown to affect intracellular calcium levels.[10]

Azaspiracid_Signaling_Pathway cluster_0 Cellular Effects AZA Azaspiracid hERG hERG K+ Channel AZA->hERG Inhibits Ca_influx Ca2+ Influx AZA->Ca_influx Inhibits Intra_Ca Intracellular Ca2+ Concentration AZA->Intra_Ca Modulates Cardiac_AP Cardiac Action Potential Prolongation hERG->Cardiac_AP Leads to Cytotoxicity Cytotoxicity Intra_Ca->Cytotoxicity Contributes to Cell_Membrane Cell Membrane

Caption: Signaling pathways impacted by Azaspiracid compounds.

Experimental Workflow for AZA Analysis

The process of analyzing Azaspiracids from sample collection to data interpretation follows a structured workflow. This ensures accurate and reproducible results, which are essential for both research and regulatory monitoring.

AZA_Analysis_Workflow Sample Shellfish Sample Collection Homogenize Tissue Homogenization Sample->Homogenize Extract Solvent Extraction (e.g., Acetone) Homogenize->Extract Partition Liquid-Liquid Partitioning Extract->Partition Purify Chromatographic Purification (e.g., SPE, HPLC) Partition->Purify Analyze LC-MS/MS Analysis Purify->Analyze Quantify Data Processing & Quantification Analyze->Quantify Report Reporting of Results (µg/kg) Quantify->Report

Caption: Generalized experimental workflow for Azaspiracid analysis.

Conclusion

Azaspiracids represent a significant and complex class of marine biotoxins. Their unique chemical structure and potent biological activity necessitate a thorough understanding of their properties and stability. This guide provides a foundational resource for researchers, consolidating key information on the chemical nature of AZAs, methods for their analysis, and their known biological targets. Continued research into the many uncharacterized AZA analogues and their toxicological profiles is essential for a comprehensive assessment of the risks they pose to human health and for the development of effective mitigation strategies.

References

Methodological & Application

Application Note: Highly Sensitive and Robust LC-MS/MS Method for the Detection of Azaspiracids in Shellfish

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Azaspiracids (AZAs) are a group of lipophilic marine biotoxins that can accumulate in shellfish, posing a significant threat to human health.[1][2] Regulatory monitoring of these toxins is crucial for food safety. This application note details a highly sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of Azaspiracid-1 (AZA1), Azaspiracid-2 (AZA2), and Azaspiracid-3 (AZA3) in various shellfish matrices. The described protocol, based on a methanol extraction followed by solid-phase extraction (SPE) cleanup and analysis by LC-MS/MS, provides a reliable and efficient workflow for routine monitoring, aligning with regulatory requirements.

Introduction

Azaspiracid poisoning (AZP) is a gastrointestinal illness caused by the consumption of shellfish contaminated with azaspiracids.[1] These toxins are produced by certain species of dinoflagellates. The European Union has established a maximum permitted level for azaspiracids in shellfish, making sensitive and accurate detection methods essential for consumer protection and the shellfish industry.[3] LC-MS/MS has become the reference method for the analysis of lipophilic marine biotoxins, offering high selectivity and sensitivity.[4][5] This application note provides a comprehensive protocol for the extraction, cleanup, and quantification of AZAs in shellfish, suitable for researchers, scientists, and professionals in drug development and food safety.

Experimental Workflow

The overall experimental workflow for the analysis of azaspiracids in shellfish is depicted below.

Azaspiracid Analysis Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Shellfish Homogenate extraction Methanol Extraction sample->extraction centrifugation1 Centrifugation extraction->centrifugation1 supernatant1 Collect Supernatant centrifugation1->supernatant1 cleanup Solid-Phase Extraction (SPE) Cleanup supernatant1->cleanup evaporation Evaporation & Reconstitution cleanup->evaporation final_extract Final Extract for Analysis evaporation->final_extract lc_separation LC Separation final_extract->lc_separation msms_detection MS/MS Detection (MRM) lc_separation->msms_detection data_processing Data Processing & Quantification msms_detection->data_processing report Report Generation data_processing->report Analytical Logic cluster_pre_analysis Pre-Analytical cluster_analysis Analytical cluster_post_analysis Post-Analytical Sample Shellfish Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction Homogenization->Extraction Cleanup Cleanup Extraction->Cleanup LC_MSMS LC-MS/MS Analysis Cleanup->LC_MSMS Peak_Integration Peak Integration LC_MSMS->Peak_Integration Quantification Quantification Peak_Integration->Quantification Calibration Calibration Curve Calibration->Quantification Result Final Concentration Quantification->Result

References

Application Notes and Protocols for Cell-Based Assays to Determine Azaspiracid Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiracids (AZAs) are a group of lipophilic polyether marine biotoxins produced by dinoflagellates of the genera Azadinium and Amphidoma.[1][2] These toxins can accumulate in shellfish, and ingestion by humans can lead to Azaspiracid Shellfish Poisoning (AZP), characterized by severe gastrointestinal symptoms, including nausea, vomiting, diarrhea, and stomach cramps.[3] Beyond these acute effects, studies have indicated that Azaspiracids can be cytotoxic to a wide range of mammalian cell lines, suggesting a broad-spectrum mode of action.[4][5] Understanding the cytotoxic effects and the underlying molecular mechanisms of Azaspiracids is crucial for risk assessment, diagnostics, and the development of potential therapeutics.

This document provides detailed application notes and protocols for various cell-based assays used to determine the cytotoxicity of Azaspiracids. It is intended for researchers, scientists, and drug development professionals working on marine biotoxins, toxicology, and pharmacology.

Cell Lines for Azaspiracid Cytotoxicity Studies

Several human and other mammalian cell lines have been shown to be susceptible to Azaspiracid-induced cytotoxicity. The choice of cell line can depend on the specific research question, such as investigating neurotoxicity, immunotoxicity, or general cytotoxicity. Commonly used cell lines include:

  • Jurkat T lymphocytes: A human T lymphocyte cell line that is highly sensitive to Azaspiracids and is often used as a model for immunotoxicity.[4][6][7]

  • BE(2)-M17 neuroblastoma cells: A human neuroblastoma cell line used to study the neurotoxic effects of Azaspiracids.[8]

  • Caco-2 intestinal cells: A human colorectal adenocarcinoma cell line often used as a model for the intestinal barrier, although some studies suggest it is less sensitive to AZA-induced cytotoxicity.[9][10]

  • HepG2 hepatoblastoma cells: A human liver cancer cell line used to assess hepatotoxicity.[5]

  • A549 lung carcinoma cells: A human lung epithelial cell line.[11]

  • Vero kidney epithelial cells: A kidney epithelial cell line from an African green monkey.[12]

Key Cytotoxicity Assays

Several cell-based assays can be employed to measure the cytotoxic effects of Azaspiracids. These assays are based on different cellular parameters, such as metabolic activity, membrane integrity, and markers of apoptosis.

MTT Assay (Metabolic Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[13] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan is proportional to the number of living cells.[1]

LDH Assay (Membrane Integrity)

The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture medium.[14] LDH is a stable cytosolic enzyme that is released when the plasma membrane is compromised, a hallmark of necrosis.[9]

Neutral Red Uptake Assay (Lysosomal Integrity)

The Neutral Red Uptake (NRU) assay is a colorimetric assay that assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.[15] The amount of dye retained is proportional to the number of viable cells.

Apoptosis Assays (Programmed Cell Death)

Azaspiracids have been shown to induce apoptosis, or programmed cell death, in various cell lines.[16][17] Apoptosis can be detected by several methods, including the Annexin V assay, which detects the externalization of phosphatidylserine on the cell surface of apoptotic cells.[18]

Quantitative Data Summary

The following tables summarize the reported cytotoxic effects of various Azaspiracid analogues on different cell lines.

Table 1: EC50/IC50 Values of Azaspiracid-1 (AZA1)

Cell LineAssayExposure Time (h)EC50/IC50 (nM)Reference
JurkatMTS243.5[11]
JurkatMTS481.1[10]
JurkatMTS720.9[11]
BE(2)-M17Alamar Blue48~10[8]
Caco-2MTS487.4[10]
A549MTS724.9[11]
GH4C1MTS2416.8[11]
Neocortical NeuronsCaspase-3 Activity-25.8[19]

Table 2: Comparative Cytotoxicity of Azaspiracid Analogues in Jurkat T Lymphocytes (MTS Assay)

Azaspiracid AnalogueExposure Time (h)EC50 (nM)Toxic Equivalency Factor (TEF) relative to AZA1Reference
AZA1481.11.0[7]
AZA2480.138.3[7]
AZA3480.244.5[7]
AZA59722.60.2[20]

Experimental Protocols

Protocol 1: MTT Assay for Azaspiracid Cytotoxicity

Materials:

  • Cells of interest (e.g., Jurkat T lymphocytes)

  • Complete cell culture medium

  • Azaspiracid stock solution (in a suitable solvent like DMSO)

  • 96-well clear flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[14][21] Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment (for adherent cells).

  • Compound Treatment: Prepare serial dilutions of the Azaspiracid stock solution in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted Azaspiracid solutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the AZA stock) and a negative control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[22]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[13]

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[22] Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[1] A reference wavelength of 630 nm can be used to subtract background absorbance.[5]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of Azaspiracid that inhibits cell viability by 50%).

Protocol 2: LDH Cytotoxicity Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azaspiracid stock solution

  • 96-well clear flat-bottom microplates

  • LDH cytotoxicity assay kit (commercially available kits are recommended)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.[14]

  • Controls: Prepare the following controls in triplicate:

    • Untreated Control (Spontaneous LDH release): Cells with medium only.

    • Maximum LDH Release Control: Cells treated with the lysis buffer provided in the kit.

    • Vehicle Control: Cells with medium containing the solvent used for the AZA stock.

    • Medium Background Control: Medium only (no cells).

  • Compound Treatment: Add 100 µL of serially diluted Azaspiracid solutions to the experimental wells.

  • Incubation: Incubate the plate for the desired exposure time at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 250 x g for 5-10 minutes.[23] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]

  • Stop Reaction: Add 50 µL of the stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Read the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[6]

  • Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Protocol 3: Neutral Red Uptake Assay

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Azaspiracid stock solution

  • 96-well clear flat-bottom microplates

  • Neutral Red stock solution (e.g., 3.3 mg/mL)

  • Neutral Red working solution (dilute stock 1:100 in pre-warmed medium)

  • Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

  • PBS

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate for the desired exposure time.

  • Neutral Red Incubation: Remove the treatment medium and wash the cells with PBS. Add 100 µL of the Neutral Red working solution to each well and incubate for 2-3 hours at 37°C.

  • Washing: Remove the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.

  • Destaining: Add 150 µL of the destain solution to each well. Shake the plate for 10 minutes to extract the dye from the cells.

  • Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.

Protocol 4: Annexin V Apoptosis Assay by Flow Cytometry

Materials:

  • Cells of interest (e.g., Jurkat T lymphocytes)

  • Complete cell culture medium

  • Azaspiracid stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 1-5 x 10^5 cells/well in a 6-well plate and treat with different concentrations of Azaspiracid for the desired time.

  • Cell Harvesting:

    • Suspension cells (e.g., Jurkat): Collect the cells by centrifugation at 300 x g for 5 minutes.

    • Adherent cells: Gently trypsinize the cells, collect them, and wash with complete medium to inactivate trypsin. Centrifuge to pellet the cells.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI (or as recommended by the kit manufacturer).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Signaling Pathways and Experimental Workflows

Signaling Pathway of Azaspiracid-Induced Cytotoxicity

Azaspiracids have been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[24] JNK activation can lead to the phosphorylation of various downstream targets, ultimately resulting in the activation of caspases and the execution of apoptosis. However, the exact molecular target of Azaspiracids remains to be fully elucidated, and evidence for necrotic cell death also exists, suggesting a complex mechanism of action that may be cell-type dependent.

AZA_Signaling_Pathway AZA Azaspiracid UnknownTarget Unknown Molecular Target(s) AZA->UnknownTarget JNK_Pathway JNK Pathway Activation UnknownTarget->JNK_Pathway Necrosis Necrosis (Membrane Damage) UnknownTarget->Necrosis Phospho_JNK Phosphorylated JNK JNK_Pathway->Phospho_JNK Nuclear_Translocation Nuclear Translocation Phospho_JNK->Nuclear_Translocation Transcription_Factors Activation of Transcription Factors (e.g., c-Jun) Nuclear_Translocation->Transcription_Factors Apoptosis Apoptosis Transcription_Factors->Apoptosis Caspase_Activation Caspase Activation Apoptosis->Caspase_Activation Cell_Death Cell Death Caspase_Activation->Cell_Death Necrosis->Cell_Death

Caption: Proposed signaling pathway for Azaspiracid-induced cytotoxicity.

Experimental Workflow for Cytotoxicity Assessment

The general workflow for assessing Azaspiracid cytotoxicity using cell-based assays involves several key steps, from cell culture to data analysis.

Cytotoxicity_Workflow Start Start: Cell Culture Seeding Cell Seeding (96-well plate) Start->Seeding Treatment Azaspiracid Treatment (Dose-Response) Seeding->Treatment Incubation Incubation (24-72 hours) Treatment->Incubation Assay Perform Cytotoxicity Assay (MTT, LDH, etc.) Incubation->Assay Measurement Measure Signal (Absorbance/Fluorescence) Assay->Measurement Analysis Data Analysis (% Viability, IC50) Measurement->Analysis End End: Results Analysis->End

Caption: General experimental workflow for Azaspiracid cytotoxicity testing.

Logical Relationship of Cytotoxicity Assays

Different cytotoxicity assays measure distinct cellular events that occur during cell death. The choice of assay can provide insights into the mechanism of cytotoxicity.

Assay_Logic cluster_CellularEvents Cellular Events cluster_Assays Corresponding Assays AZA_Exposure Azaspiracid Exposure Metabolic_Dysfunction Metabolic Dysfunction AZA_Exposure->Metabolic_Dysfunction Membrane_Damage Membrane Damage AZA_Exposure->Membrane_Damage Apoptosis_Induction Apoptosis Induction AZA_Exposure->Apoptosis_Induction MTT_Assay MTT Assay Metabolic_Dysfunction->MTT_Assay LDH_Assay LDH Assay Membrane_Damage->LDH_Assay AnnexinV_Assay Annexin V Assay Apoptosis_Induction->AnnexinV_Assay

Caption: Relationship between cellular events and cytotoxicity assays.

References

Synthesis of Azaspiracid Certified Reference Materials (CRMs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiracids (AZAs) are a group of lipophilic marine biotoxins produced by dinoflagellates of the genera Azadinium and Amphidoma. These toxins can accumulate in shellfish, posing a significant risk to human health upon consumption, causing Azaspiracid Shellfish Poisoning (AZP) with severe gastrointestinal and neurological symptoms. Accurate detection and quantification of AZAs in food and environmental samples are crucial for public safety and regulatory compliance. Certified Reference Materials (CRMs) are indispensable for the validation of analytical methods, instrument calibration, and quality control. This document provides detailed application notes and protocols for the chemical synthesis of Azaspiracid-1, a primary member of this toxin class, to facilitate the in-house preparation of AZA standards. Additionally, it outlines the known cellular signaling pathways affected by Azaspiracids to aid in toxicological research and drug development.

Synthetic Approach to Azaspiracid-1

The total synthesis of the complex polycyclic ether structure of Azaspiracid-1 is a formidable challenge in organic chemistry. Seminal works by Nicolaou and Evans have established convergent synthetic routes, which involve the synthesis of key fragments followed by their strategic coupling. The general approach involves the preparation of an ABCD ring system and an EFGHI ring system, which are then coupled to form the complete carbon skeleton.

Key Synthetic Fragments and Coupling Strategies

The synthesis of Azaspiracid-1 is conceptually divided into the preparation of major fragments, which are then coupled in the final stages. A common retrosynthetic analysis is as follows:

  • ABCD Ring System: This fragment constitutes the upper portion of the molecule. Its synthesis is a significant undertaking, often involving stereoselective reactions to establish the multiple chiral centers.

  • EFGHI Ring System: This lower fragment contains the characteristic spiroaminal functionality. Its synthesis also requires precise stereochemical control.

  • Coupling Reactions: Key coupling reactions, such as the Stille coupling and sulfone anion addition, are employed to connect the major fragments.[1]

A generalized workflow for the synthesis is depicted below.

G cluster_ABCD ABCD Ring Synthesis cluster_EFGHI EFGHI Ring Synthesis A_ring A Ring Precursor B_ring B Ring Precursor A_ring->B_ring C_ring C Ring Precursor B_ring->C_ring D_ring D Ring Precursor C_ring->D_ring ABCD_coupling Fragment Coupling & Cyclization D_ring->ABCD_coupling ABCD_fragment ABCD Ring System ABCD_coupling->ABCD_fragment final_coupling Final Fragment Coupling (e.g., Stille Coupling or Sulfone Anion Addition) ABCD_fragment->final_coupling E_ring E Ring Precursor FG_rings FG Ring Precursors E_ring->FG_rings HI_rings HI Ring Precursors FG_rings->HI_rings EFGHI_coupling Fragment Coupling & Cyclization HI_rings->EFGHI_coupling EFGHI_fragment EFGHI Ring System EFGHI_coupling->EFGHI_fragment EFGHI_fragment->final_coupling azaspiracid Azaspiracid-1 final_coupling->azaspiracid

Caption: General retrosynthetic workflow for Azaspiracid-1.

Experimental Protocols

The following are representative protocols for key reactions in the synthesis of Azaspiracid-1, based on established methodologies. Researchers should consult the primary literature for specific substrate details and further optimization.

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation of a Secondary Alcohol

This reaction is commonly used to oxidize secondary alcohols to ketones, a crucial step in forming the carbonyl functionalities within the Azaspiracid fragments.[2]

Materials:

  • Secondary alcohol substrate

  • Dess-Martin Periodinane (DMP) (1.2-1.5 equivalents)

  • Sodium bicarbonate (NaHCO₃) (optional, as a buffer)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the secondary alcohol substrate in anhydrous DCM under an inert atmosphere.

  • If the substrate is acid-sensitive, add NaHCO₃ (2-3 equivalents).

  • Add Dess-Martin Periodinane in one portion at room temperature.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃.

  • Stir the biphasic mixture vigorously until the layers become clear.

  • Separate the organic layer. Extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Stille Cross-Coupling Reaction

This palladium-catalyzed reaction is a powerful tool for carbon-carbon bond formation and has been utilized for coupling key fragments in the Azaspiracid synthesis.[1]

Materials:

  • Vinyl iodide or triflate fragment

  • Organostannane fragment

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (2-5 mol%)

  • Ligand (e.g., PPh₃ or AsPh₃) (if required by the catalyst)

  • Copper(I) iodide (CuI) (as a co-catalyst, optional)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF, or THF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the vinyl iodide/triflate, organostannane, palladium catalyst, and ligand (if applicable).

  • Add the anhydrous, degassed solvent via syringe.

  • If using CuI, add it to the reaction mixture.

  • Heat the reaction mixture to the required temperature (typically between 60-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the organic layer with water and brine. To remove tin byproducts, washing with an aqueous solution of potassium fluoride (KF) can be effective.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Sulfone Anion Addition to an Aldehyde

This method is employed for the formation of a key carbon-carbon bond, connecting two complex fragments of the Azaspiracid molecule.[2]

Materials:

  • Sulfone fragment

  • Aldehyde fragment

  • Strong base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA)) (1.1-1.5 equivalents)

  • Anhydrous solvent (e.g., THF or diethyl ether)

  • Inert atmosphere (Nitrogen or Argon)

  • Quenching solution (e.g., saturated aqueous ammonium chloride (NH₄Cl))

Procedure:

  • Dissolve the sulfone fragment in anhydrous THF under an inert atmosphere and cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add the strong base (e.g., n-BuLi) dropwise to the solution. Stir for 30-60 minutes at -78 °C to generate the sulfone anion.

  • In a separate flask, dissolve the aldehyde fragment in anhydrous THF under an inert atmosphere and cool to -78 °C.

  • Slowly transfer the aldehyde solution to the sulfone anion solution via cannula.

  • Stir the reaction mixture at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction at -78 °C by the addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting β-hydroxy sulfone by flash column chromatography.

Quantitative Data

The following tables summarize representative yields for key steps in the total synthesis of Azaspiracid-1 as reported in the literature. Actual yields may vary depending on the specific reaction conditions and substrate purity.

Table 1: Representative Yields in the Synthesis of the ABCD Ring System

StepReagents and ConditionsYield (%)
Sulfone Anion AdditionSulfone fragment, Aldehyde fragment, LDA, THF, -78 °C~92%
Dess-Martin Oxidationβ-hydroxy sulfone, DMP, CH₂Cl₂, pyridine~92%
Reductive DesulfonylationKetosulfone, Na/Hg, NaH₂PO₄~92%
SpirocyclizationTBAF, THF; then PPTS, CH₂Cl₂~83%
Final Oxidation to AldehydePrimary alcohol, SO₃·Pyr, DMSO, i-Pr₂NEt, CH₂Cl₂~91%

Table 2: Representative Yields in the Synthesis of the EFGHI Ring System

StepReagents and ConditionsYield (%)
Hetero-Diels-Alder ReactionEnal, Danishefsky's diene, catalystHigh
Mukaiyama Aldol ReactionSilyl enol ether, aldehyde, Lewis acid catalystHigh
Spiroaminal FormationDeprotection and cyclizationGood
Oxidation to SulfonePhenylsulfide, H₂O₂, (NH₄)₆Mo₇O₂₄~96%

Table 3: Final Fragment Coupling and Deprotection Yields

StepReagents and ConditionsYield (%)
Sulfone Anion-Aldehyde CouplingEFGHI-sulfone, ABCD-aldehyde, n-BuLi, THF, -78 °C~50%
Global DeprotectionMultiple steps to remove protecting groupsVariable

Cellular Signaling Pathways of Azaspiracids

Azaspiracids exert their toxicity through the modulation of several key cellular signaling pathways. Understanding these mechanisms is crucial for assessing their toxicological risk and for the development of potential therapeutics.

A primary target of Azaspiracids is the inhibition of hERG (human Ether-à-go-go-Related Gene) voltage-gated potassium channels.[3] These channels are critical for cardiac repolarization, and their blockage can lead to serious cardiac arrhythmias.

Furthermore, Azaspiracids have been shown to affect cellular ion homeostasis, particularly by targeting anion channels.[4] This can lead to dysregulation of cell volume and contribute to cytotoxicity.

Azaspiracids also induce an increase in intracellular calcium ([Ca²⁺]i) and cyclic AMP (cAMP) levels.[4][5] The rise in cytosolic calcium appears to be due to both the release from intracellular stores and influx from the extracellular medium.[4] The elevation of cAMP suggests the involvement of the adenylyl cyclase pathway.

Finally, Azaspiracids have been observed to disrupt the actin cytoskeleton, which can have widespread effects on cell morphology, motility, and division.[5]

The interplay of these effects contributes to the overall toxicity of Azaspiracids.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AZA Azaspiracid hERG hERG K+ Channel AZA->hERG Inhibition Anion_Channel Anion Channel AZA->Anion_Channel Modulation Ca_Channel Ca2+ Channel AZA->Ca_Channel Activation GPCR GPCR AZA->GPCR Ca_stores Intracellular Ca2+ Stores AZA->Ca_stores Ca2+ Release Toxicity Cellular Toxicity hERG->Toxicity Anion_Channel->Toxicity Ca_cytosol ↑ [Ca2+]i Ca_Channel->Ca_cytosol Influx AC Adenylyl Cyclase GPCR->AC Activation cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA Activation PKA->Ca_cytosol Modulation Ca_stores->Ca_cytosol Actin Actin Cytoskeleton Disruption Ca_cytosol->Actin Actin->Toxicity

Caption: Azaspiracid's impact on cellular signaling pathways.

Conclusion

The total synthesis of Azaspiracid-1 is a complex endeavor that provides a renewable source of this important toxin for the preparation of certified reference materials. The protocols and data presented herein offer a guide for researchers in this field. Furthermore, a deeper understanding of the cellular mechanisms of Azaspiracid toxicity will continue to drive research in food safety, toxicology, and drug development. The intricate interplay between ion channel modulation, second messenger signaling, and cytoskeletal dynamics highlights the multifaceted nature of Azaspiracid's biological activity.

References

Application Notes and Protocols for the Development of ELISA Immunoassays for Rapid Azaspiracid Screening

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Azaspiracids (AZAs) are a group of lipophilic polyether marine biotoxins produced by dinoflagellates, primarily of the genus Azadinium, such as Azadinium spinosum.[1] These toxins can accumulate in shellfish, including mussels, oysters, scallops, and clams.[1][2] Consumption of contaminated shellfish can lead to a severe human illness known as Azaspiracid Poisoning (AZP).[1] Symptoms of AZP are gastrointestinal in nature and include nausea, vomiting, severe diarrhea, and stomach cramps.[1] Due to the potential health risks, regulatory limits for AZAs in shellfish intended for human consumption have been established in many regions. For example, the European Union (EU) has set a regulatory limit of 160 µg of AZA equivalents per kg of shellfish meat.[1][2]

Enzyme-Linked Immunosorbent Assays (ELISAs) offer a sensitive, rapid, and high-throughput screening method for the detection of Azaspiracids in shellfish samples, providing a valuable alternative to more complex and time-consuming analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4] This document provides detailed application notes and protocols for the development of a competitive ELISA for the rapid screening of Azaspiracids.

Principle of the Competitive ELISA for Azaspiracid Detection

Because Azaspiracids are small molecules (haptens), the most suitable ELISA format is a competitive assay. In this format, free AZA in the sample or standard competes with a fixed amount of AZA conjugated to a protein (the plate-coating antigen) for binding to a limited number of specific anti-AZA antibody binding sites. The amount of antibody bound to the plate is inversely proportional to the concentration of free AZA in the sample.

Competitive ELISA Principle cluster_coating 1. Coating cluster_competition 2. Competitive Binding cluster_binding_result Binding Outcome cluster_detection 3. Detection cluster_signal 4. Signal Generation Coating { Microtiter Well |  Coated with AZA-Protein Conjugate} Competition { Add Sample/Standard (Free AZA) and Anti-AZA Antibody} AZA_Protein AZA-Protein Well_Bound { Antibody binds to coated AZA-Protein |  Some antibody binds to free AZA} Free_AZA Free AZA Antibody Anti-AZA Antibody Detection { Add Enzyme-labeled Secondary Antibody |  Binds to primary antibody} Signal { Add Substrate |  Color Development} Secondary_Ab Enzyme-Labeled 2° Ab Substrate Substrate Product Colored Product Substrate->Product Enzyme

Caption: Principle of the indirect competitive ELISA for Azaspiracid detection.

Experimental Protocols

Protocol 1: Preparation of Immunizing Antigen (Hapten-Carrier Conjugate)

To produce antibodies against small molecules like Azaspiracids, which are not immunogenic on their own, they must be conjugated to a larger carrier protein. Due to the limited availability of purified AZA-1, a common strategy involves the multi-step synthesis of a hapten that represents a conserved region of the AZA molecule.[5][6] For instance, a synthetic hapten representing the C-28 to C-40 domain, which is common to many AZA analogues, has been successfully used.[5][6]

Materials:

  • Synthetic AZA hapten with a functional group for conjugation (e.g., carboxylic acid or amine).

  • Carrier protein (e.g., Cationized Bovine Serum Albumin (cBSA), Keyhole Limpet Hemocyanin (KLH)).

  • Coupling reagents (e.g., EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-hydroxysuccinimide)).

  • Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4).

  • Dialysis tubing or centrifugal ultrafiltration units.

Methodology:

  • Activate Hapten: Dissolve the synthetic hapten containing a carboxyl group in an appropriate organic solvent (e.g., DMF or DMSO). Add a molar excess of EDC and NHS to activate the carboxyl group, forming an NHS-ester. Incubate for 1-4 hours at room temperature.

  • Prepare Carrier Protein: Dissolve the carrier protein (e.g., cBSA) in Conjugation Buffer.

  • Conjugation: Add the activated hapten solution dropwise to the carrier protein solution while gently stirring. The molar ratio of hapten to carrier protein should be optimized, but a starting point is typically 20-40 moles of hapten per mole of protein.

  • Incubation: Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove the unreacted hapten and coupling reagents by extensive dialysis against PBS at 4°C or by using centrifugal ultrafiltration units.

  • Characterization: Confirm the successful conjugation using methods such as MALDI-TOF mass spectrometry or by UV-Vis spectrophotometry if the hapten has a chromophore. Store the conjugate at -20°C.

Protocol 2: Production of Polyclonal Antibodies

Note: All animal procedures must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Hapten-carrier conjugate (immunogen).

  • Adjuvant (e.g., Freund's Complete Adjuvant, Freund's Incomplete Adjuvant).

  • Host animal (e.g., sheep, rabbit).[5]

  • Saline solution.

Methodology:

  • Pre-immune Serum Collection: Collect blood from the host animal before the first immunization to serve as a negative control.

  • Primary Immunization: Emulsify the immunogen (e.g., 500 µg) with an equal volume of Freund's Complete Adjuvant. Inject the emulsion subcutaneously or intramuscularly at multiple sites.

  • Booster Immunizations: Administer booster injections every 3-4 weeks. For boosters, emulsify the immunogen (e.g., 250 µg) with Freund's Incomplete Adjuvant.

  • Titer Monitoring: Collect small blood samples 10-14 days after each booster injection. Determine the antibody titer using an indirect ELISA with the plate-coating antigen (see Protocol 3).

  • Antiserum Collection: Once a high antibody titer is achieved, collect a larger volume of blood. Allow the blood to clot, and separate the serum (antiserum) by centrifugation.

  • Antibody Purification (Optional): For a cleaner assay, the polyclonal antibodies can be purified from the antiserum using protein A or protein G affinity chromatography. Store the antiserum or purified antibodies at -20°C or -80°C.

Protocol 3: Preparation of Plate-Coating Antigen (AZA-Protein Conjugate)

The plate-coating antigen is a critical reagent. While the immunizing antigen can be a synthetic fragment, using a conjugate of the full AZA-1 molecule for plate coating often yields a more sensitive and specific assay.[3][7]

Materials:

  • Purified Azaspiracid-1 (AZA-1).

  • Carrier protein (e.g., Ovalbumin (OVA)).

  • Coupling reagents (e.g., 1,1'-Carbonyldiimidazole (CDI)).

  • Anhydrous solvent (e.g., DMSO).

  • Borate buffer (e.g., 50 mM, pH 8.5).

Methodology (based on OVA-cdiAZA1 preparation): [7][8]

  • Activate AZA-1: Dissolve AZA-1 in anhydrous DMSO. Add a molar excess of CDI to activate the carboxylic acid group of AZA-1. Incubate for a short period (e.g., 15-30 minutes) at room temperature.

  • Prepare Carrier Protein: Dissolve OVA in borate buffer.

  • Conjugation: Add the activated AZA-1 solution to the OVA solution.

  • Incubation: Allow the reaction to proceed overnight at 4°C with gentle stirring.

  • Purification: Purify the AZA-1-OVA conjugate by dialysis against PBS to remove unreacted materials.

  • Quantification and Storage: Determine the protein concentration (e.g., using a BCA assay) and store the conjugate in aliquots at -20°C.

Protocol 4: Shellfish Sample Extraction

Materials:

  • Homogenized shellfish tissue.

  • Methanol.

  • Centrifuge.

  • Syringe filters (e.g., 0.22 µm PTFE).

Methodology:

  • Weigh 2 g of homogenized shellfish tissue into a centrifuge tube.

  • Add 8 mL of 100% methanol.

  • Homogenize thoroughly for 2-3 minutes using a high-speed homogenizer.

  • Centrifuge at >4000 x g for 10 minutes at room temperature.

  • Carefully collect the supernatant (the methanol extract).

  • For the ELISA, the methanol extract will need to be diluted significantly in the assay buffer to minimize matrix effects. The final methanol concentration in the well should typically be below 10%.

Protocol 5: Competitive ELISA for Azaspiracid Quantification

Materials:

  • Coating Buffer (e.g., Carbonate-bicarbonate buffer, pH 9.6).

  • Wash Buffer (e.g., PBS with 0.05% Tween-20 (PBST)).

  • Blocking Buffer (e.g., 1% BSA in PBST).

  • Assay Buffer (e.g., PBST with 0.1% BSA).

  • AZA-1-OVA plate-coating antigen.

  • Anti-AZA polyclonal antibody (primary antibody).

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-sheep IgG).

  • AZA-1 standard.

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.

  • Stop Solution (e.g., 2 M H₂SO₄).

  • 96-well microtiter plates.

Methodology:

  • Coating: Dilute the AZA-1-OVA conjugate in Coating Buffer to an optimal concentration (determined by checkerboard titration, e.g., 0.1-1.0 µg/mL). Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

  • Washing: Discard the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer.

  • Blocking: Add 200 µL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Competitive Reaction:

    • Prepare a serial dilution of AZA-1 standards in Assay Buffer (e.g., from 0.1 to 10 ng/mL).

    • Prepare dilutions of the shellfish extracts in Assay Buffer.

    • Add 50 µL of standard or diluted sample to the appropriate wells.

    • Add 50 µL of the diluted primary anti-AZA antibody (at a pre-optimized dilution) to all wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step (step 2).

  • Secondary Antibody Incubation: Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with Wash Buffer.

  • Signal Development: Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of Stop Solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

Data Presentation and Analysis

The data is analyzed by plotting a standard curve of absorbance versus the logarithm of the AZA standard concentration. The concentration of AZA in the samples is then interpolated from this curve.

Table 1: Performance Characteristics of Developed Azaspiracid ELISAs
Assay Developer/ReferenceAntibody TypeWorking Range (ng/mL)Limit of Quantification (LOQ) in Shellfish (µg/kg)Correlation with LC-MS/MS (R²)
Samdal et al. (2015)[3][9]Ovine Polyclonal0.45 - 8.657Excellent
Samdal et al. (2019)[7][8]Ovine Polyclonal0.30 - 4.1370.99
Table 2: Cross-Reactivity of a Polyclonal Antibody-Based ELISA with AZA Analogs

The cross-reactivity is typically calculated as (IC₅₀ of AZA-1 / IC₅₀ of AZA analog) x 100%.

Azaspiracid AnalogReported Cross-Reactivity (%)Reference
AZA-1100[3][10]
AZA-263[10]
AZA-393[10]
AZA-6Good to Excellent[6][10]
AZA-1 to AZA-10Good[3][9]
AZA-17 & AZA-19Detected[3][9]
AZA-33 & 37-epi-AZA-1Good[3][10]

Workflow Visualization

ELISA Workflow SamplePrep Shellfish Sample Homogenization Extraction Methanol Extraction SamplePrep->Extraction Dilution Extract Dilution in Assay Buffer Extraction->Dilution Competition Competitive Reaction: Add Sample/Standard + Primary Antibody Dilution->Competition Coating Plate Coating (AZA-OVA) Blocking Blocking Coating->Blocking Blocking->Competition Incubation1 Incubation Competition->Incubation1 Washing1 Washing Incubation1->Washing1 SecondaryAb Add Secondary Antibody-HRP Washing1->SecondaryAb Incubation2 Incubation SecondaryAb->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate Add TMB Substrate Washing2->Substrate Incubation3 Incubation (Dark) Substrate->Incubation3 Stop Add Stop Solution Incubation3->Stop Read Read Absorbance at 450 nm Stop->Read Analysis Data Analysis: Standard Curve & Concentration Calculation Read->Analysis

Caption: Overall experimental workflow for Azaspiracid screening using ELISA.

References

Application Note: Solid-Phase Extraction (SPE) for Enhanced Azaspiracid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiracids (AZAs) are a group of lipophilic marine biotoxins produced by certain species of dinoflagellates. These toxins can accumulate in shellfish, posing a significant threat to human health upon consumption, leading to a toxic syndrome known as Azaspiracid Poisoning (AZP). Regulatory bodies worldwide have established maximum permissible levels of AZAs in shellfish, necessitating sensitive and reliable analytical methods for their detection and quantification. This application note provides a detailed protocol for the solid-phase extraction (SPE) cleanup of shellfish extracts for the analysis of the three main analogues: azaspiracid-1 (AZA1), azaspiracid-2 (AZA2), and azaspiracid-3 (AZA3). The use of SPE is crucial for removing matrix interferences from complex shellfish homogenates, thereby improving the accuracy and precision of subsequent analytical determination by techniques such as liquid chromatography-mass spectrometry (LC-MS).

Experimental Protocols

This section details the step-by-step procedures for sample extraction and solid-phase extraction cleanup using both reversed-phase (C18) and normal-phase (diol-bonded silica) cartridges.

Sample Homogenization and Extraction

Prior to SPE cleanup, the AZA toxins must be extracted from the shellfish tissue.

  • Homogenization: Weigh 2.0 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Extraction: Add 18 mL of methanol to the centrifuge tube. Homogenize the mixture for 3 minutes at high speed using a probe homogenizer.

  • Centrifugation: Centrifuge the homogenate at 4000 x g for 10 minutes at room temperature.

  • Collection: Decant the supernatant into a clean tube.

  • Re-extraction: Resuspend the pellet in another 18 mL of methanol and repeat the homogenization and centrifugation steps.

  • Combine Supernatants: Combine the supernatants from both extractions. This combined methanol extract is now ready for SPE cleanup.

Solid-Phase Extraction (SPE) Cleanup

Two effective SPE protocols are presented below, utilizing C18 and diol cartridges.

This protocol is effective for the cleanup of AZA toxins from shellfish extracts. Good recovery and reproducibility have been demonstrated with specific C18 cartridges.[1]

  • Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 10 mL of methanol, followed by 10 mL of deionized water through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load 2 mL of the combined methanol extract onto the conditioned C18 cartridge.

  • Washing: Wash the cartridge with 5 mL of a 20% methanol in water solution to remove polar interferences.

  • Elution: Elute the AZA toxins from the cartridge with 10 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of methanol for LC-MS analysis.

Diol-bonded silica cartridges provide an alternative cleanup strategy with good recovery rates for AZA toxins.[1]

  • Cartridge Conditioning: Condition a diol SPE cartridge (500 mg, 6 mL) by passing 10 mL of methanol through the cartridge. Do not allow the cartridge to dry.

  • Sample Loading: Load 1 mL of the combined methanol extract onto the conditioned diol cartridge.

  • Washing: Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution: Elute the AZA toxins from the cartridge with 4 mL of methanol.

  • Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of methanol for LC-MS analysis.

Data Presentation

The following tables summarize the quantitative recovery data for AZA1, AZA2, and AZA3 using various commercially available C18 and diol SPE cartridges. The data is based on a comparative study by Moroney et al. (2002).[1]

Table 1: Mean Percentage Recoveries of Azaspiracids using Reversed-Phase (C18) SPE Cartridges

SPE Cartridge (Manufacturer)AZA1 Recovery (%)AZA2 Recovery (%)AZA3 Recovery (%)
Sep-Pak C18 (Waters)85.384.986.2
Bond Elut C18 (Varian)82.181.783.5
IST Isolute C18 (International Sorbent Technology)75.474.976.8
Bakerbond C18 (J.T. Baker)68.267.569.1
Supelclean LC-18 (Supelco)65.965.166.7

Table 2: Mean Percentage Recoveries of Azaspiracids using Normal-Phase (Diol) SPE Cartridges

SPE Cartridge (Manufacturer)AZA1 Recovery (%)AZA2 Recovery (%)AZA3 Recovery (%)
Bond Elut Diol (Varian)88.187.589.3
IST Isolute Diol (International Sorbent Technology)78.978.280.1
Bakerbond Diol (J.T. Baker)72.471.873.6

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow from shellfish sample to instrumental analysis.

SPE_Workflow cluster_extraction Sample Extraction cluster_spe SPE Cleanup cluster_analysis Analysis Sample Shellfish Tissue (2g) Homogenize Homogenize in Methanol Sample->Homogenize Centrifuge Centrifuge Homogenize->Centrifuge Extract Collect Supernatant Centrifuge->Extract Condition Condition Cartridge Extract->Condition Load Load Extract Condition->Load Wash Wash Load->Wash Elute Elute AZAs Wash->Elute Evaporate Evaporate Eluate Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LCMS LC-MS Analysis Reconstitute->LCMS

Caption: Experimental workflow for AZA analysis.

Proposed Signaling Pathway for Azaspiracid-Induced Apoptosis

Azaspiracids have been shown to induce apoptosis in various cell lines. The exact mechanism is still under investigation, but evidence suggests the involvement of mitochondrial stress and the activation of caspase pathways.[2][3] The following diagram depicts a proposed signaling pathway for AZA-induced apoptosis.

AZA_Apoptosis_Pathway cluster_cell Cellular Effects cluster_caspase Caspase Activation AZA Azaspiracid Mitochondria Mitochondrial Stress AZA->Mitochondria induces ROS Increased ROS Mitochondria->ROS CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 activates Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 activates Apoptosis Apoptosis Caspase37->Apoptosis

Caption: Proposed AZA-induced apoptosis pathway.

Conclusion

The solid-phase extraction protocols detailed in this application note provide an effective means of cleaning up shellfish extracts for the analysis of azaspiracids. Both reversed-phase C18 and normal-phase diol cartridges can yield good recoveries of the main AZA analogues, with certain cartridges performing better than others as indicated in the data tables. The choice of SPE sorbent may depend on the specific laboratory setup and the availability of cartridges. Proper sample cleanup is a critical step for minimizing matrix effects and ensuring the generation of high-quality, reliable data in AZA monitoring and research. The provided workflow and proposed signaling pathway for AZA-induced apoptosis offer a comprehensive resource for scientists working with these potent marine biotoxins.

References

Application Note: Isotope Dilution LC-MS/MS Method for Accurate Azacitidine (AZA) Quantitation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azacitidine (AZA), a cytidine nucleoside analogue, is a cornerstone therapy for myelodysplastic syndromes (MDS) and acute myeloid leukemia (AML).[1][2] As a DNA methyltransferase inhibitor, its efficacy is linked to its incorporation into DNA and RNA.[3][4] Accurate quantification of AZA in biological matrices is critical for pharmacokinetic studies, therapeutic drug monitoring, and optimizing dosing strategies. However, AZA's instability in plasma presents a significant bioanalytical challenge.[1][2][5] This application note details a robust and sensitive isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise quantitation of AZA in human plasma. The use of a stable isotope-labeled internal standard (SIL-IS) is essential to correct for matrix effects and variability in sample processing, ensuring high accuracy and precision.[6][7]

Principle

Isotope dilution mass spectrometry is the gold standard for quantitative analysis.[8] This method involves spiking the sample with a known amount of a stable isotope-labeled version of the analyte (in this case, a SIL-AZA). The SIL-IS is chemically identical to AZA but has a higher mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N).[6][9] Because the SIL-IS and the native AZA exhibit nearly identical behavior during sample preparation, chromatography, and ionization, the ratio of their signals in the mass spectrometer provides a highly accurate measure of the endogenous AZA concentration, mitigating issues like ion suppression and extraction variability.[7]

Experimental Workflow

The following diagram outlines the general workflow for the quantitation of Azacitidine from plasma samples using an isotope dilution LC-MS/MS method.

AZA_Quantitation_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample Collection (+ Stabilizer e.g., THU) spike Spike with Azacitidine-¹⁵N₄ (IS) plasma->spike precipitate Protein Precipitation (Cold Acetonitrile) spike->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject into LC-MS/MS System supernatant->inject separation Chromatographic Separation (C18 Column) inject->separation detection MS/MS Detection (MRM Mode) separation->detection quant Quantitation (Peak Area Ratio vs. Conc.) detection->quant report Report Results quant->report

Caption: General workflow for AZA quantitation.

Detailed Experimental Protocols

Materials and Reagents
  • Azacitidine (AZA) reference standard

  • Azacitidine-¹⁵N₄ (or other suitable stable isotope-labeled AZA) as internal standard (IS)[4][5]

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Ammonium acetate

  • Tetrahydrouridine (THU) - stabilizer

  • Human plasma (with appropriate anticoagulant)

Preparation of Stock Solutions, Calibration Standards, and Quality Controls
  • Stock Solutions (1 mg/mL): Prepare separate stock solutions of AZA and AZA-¹⁵N₄ in methanol.

  • Working Solutions: Prepare intermediate working solutions of AZA by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water. Prepare a working solution of the IS (e.g., 100 ng/mL).

  • Calibration Standards (CS): Spike blank human plasma with the AZA working solutions to achieve final concentrations ranging from approximately 5 to 500 ng/mL.[1][2]

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations within the calibration range.

Sample Preparation Protocol

Due to the instability of AZA, it is crucial to add a stabilizer like tetrahydrouridine (THU) to the samples.[10]

  • To a 50 µL aliquot of plasma sample (CS, QC, or unknown), add 20 µL of the AZA-¹⁵N₄ internal standard working solution.[5]

  • Vortex briefly to mix.

  • Add 350 µL of cold acetonitrile to precipitate plasma proteins.[5]

  • Vortex thoroughly for 1 minute.

  • Centrifuge the samples at high speed (e.g., 12,000 rpm) for 5 minutes to pellet the precipitated proteins.[11]

  • Transfer 200 µL of the clear supernatant to an HPLC vial for analysis.[5]

LC-MS/MS Instrumental Parameters

The following table summarizes typical LC-MS/MS parameters for AZA quantitation.

ParameterTypical Setting
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., Eclipse Plus C18, 100 mm x 2.1 mm, 1.8 µm)[12]
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Flow Rate 0.30 mL/min[12]
Gradient Isocratic or gradient elution. An example isocratic method uses 50:50 (v/v) of Mobile Phase A and B.[12]
Injection Volume 10 µL[5]
Column Temperature 25 °C[12]
MS System Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions AZA: m/z 245 → 113 (example) AZA-¹⁵N₄: m/z 249 → 117 (example, depends on labeling)
Capillary Voltage 4000 V[13]
Source Temperature Dependent on instrument geometry
Capillary Temperature 300 °C[13]

Quantitative Data Summary

The performance of LC-MS/MS methods for AZA quantitation from various studies is summarized below.

Method ReferenceLinearity Range (ng/mL)LLOQ (ng/mL)Accuracy (%)Precision (%CV)MatrixInternal Standard
Donnette et al. (2023)[1][2]5 - 5005Not specifiedNot specifiedHuman PlasmaNot specified
Yang et al.[5]Not specifiedNot specifiedNot specifiedNot specifiedHuman PlasmaAzacitidine-¹⁵N₄
He et al. (2024)[12]5 - 300020.8 - 6.61.5 - 7.1Rat PlasmaRepaglinide
Zhao et al.[10]5 - 500597.8 - 109.1≤9.8Human PlasmaTetrahydrouridine

Azacitidine's Mechanism of Action

To provide context for the importance of accurate quantitation, the following diagram illustrates the mechanism of action of Azacitidine.

AZA_Mechanism cluster_cell Cellular Environment cluster_nucleus Nucleus AZA_ext Azacitidine (AZA) AZA_int AZA (intracellular) AZA_ext->AZA_int Uptake AZA_TP AZA-Triphosphate AZA_int->AZA_TP Phosphorylation AZA_dCTP AZA-dCTP AZA_TP->AZA_dCTP Ribonucleotide Reductase RNA RNA AZA_TP->RNA Incorporation DNA DNA AZA_dCTP->DNA Incorporation DNMT DNA Methyltransferase (DNMT) Degradation DNMT Degradation DNMT->Degradation Covalent Trapping Hypomethylation DNA Hypomethylation Degradation->Hypomethylation Gene_Expression Tumor Suppressor Gene Expression Hypomethylation->Gene_Expression

Caption: Mechanism of action of Azacitidine.

Conclusion

The described isotope dilution LC-MS/MS method provides a sensitive, specific, and accurate approach for the quantification of Azacitidine in plasma.[1][10] The use of a stable isotope-labeled internal standard is paramount to overcoming the analytical challenges posed by the drug's instability and complex biological matrix.[5] This detailed protocol serves as a comprehensive guide for researchers and drug development professionals, enabling reliable bioanalysis to support preclinical and clinical studies of Azacitidine.

References

Application Notes and Protocols for Immunoaffinity Column Purification of Azaspiracids from Complex Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azaspiracids (AZAs) are a group of lipophilic polyether marine biotoxins produced by dinoflagellates of the genera Azadinium and Amphidoma.[1][2] These toxins can accumulate in shellfish, such as mussels, oysters, and scallops, and when consumed by humans, can cause Azaspiracid Shellfish Poisoning (AZP).[2][3] The symptoms of AZP are severe gastrointestinal distress, including nausea, vomiting, diarrhea, and stomach cramps.[3] Due to the potential health risks, regulatory limits for AZAs in shellfish intended for human consumption have been established in many countries, with the European Union setting a limit of 160 µg of AZA equivalents per kg of shellfish meat.[4]

The analysis of AZAs in complex matrices like shellfish tissue is challenging due to the presence of interfering compounds that can complicate quantification by methods such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Enzyme-Linked Immunosorbent Assay (ELISA).[1][2] Immunoaffinity chromatography (IAC) is a highly selective sample preparation technique that utilizes the specific binding of an antibody to its target antigen to isolate and concentrate the analyte of interest from a complex sample matrix.[4] This application note provides a detailed protocol for the immunoaffinity column purification of Azaspiracids from shellfish tissues, along with performance data and a discussion of the underlying principles.

Principle of Immunoaffinity Chromatography for Azaspiracids

Immunoaffinity columns for Azaspiracid purification are prepared by covalently coupling polyclonal antibodies with high affinity and specificity for AZAs to a solid support, such as CNBr-activated sepharose.[1][2][5] When a crude extract of a shellfish sample is passed through the column, the AZA molecules bind to the immobilized antibodies. Other components of the matrix, which do not have an affinity for the antibodies, are washed away. The purified AZAs are then eluted from the column using a solvent that disrupts the antibody-antigen interaction, such as a high concentration of methanol.[2][5] This process results in a cleaner and more concentrated sample, leading to improved analytical performance in downstream applications like LC-MS/MS.

Quantitative Data Summary

The performance of an immunoaffinity column is critical for reliable quantification of the target analyte. The following table summarizes key performance parameters for the immunoaffinity purification of Azaspiracids from shellfish matrices.

ParameterValueAZA AnaloguesMatrixReference
Recovery 90-92%AZA1, AZA2, AZA3 and other analoguesShellfish extracts[2][5]
Binding Capacity >300 ng AZAs / mL of gelTotal AZAs-[1][2][5]
Specificity Does not retain okadaic acid, cyclic imine, pectenotoxin, and yessotoxin analogues-Shellfish extracts[1][2][5]
Reproducibility Good (columns can be re-used without significant loss of performance)Total AZAsShellfish extracts[2][5]
Limit of Detection (LOD) of subsequent LC-MS/MS 4 pg on-column (equivalent to 0.37 ng/g in shellfish tissue)AZA1Shellfish extracts[6]
Limit of Quantification (LOQ) of subsequent ELISA 37 µg/kgAZA1Shellfish[4]
Limit of Quantification (LOQ) of subsequent ELISA 57 µg/kgTotal AZAsWhole shellfish[4]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the immunoaffinity column purification of Azaspiracids from shellfish samples.

Sample Preparation and Extraction
  • Homogenization: Weigh 2 g of homogenized shellfish tissue into a 50 mL polypropylene centrifuge tube.

  • Extraction: Add 18 mL of methanol to the centrifuge tube. Homogenize the mixture for 3 minutes at high speed.

  • Centrifugation: Centrifuge the homogenate at 4000 x g for 10 minutes at room temperature.

  • Supernatant Collection: Carefully decant the supernatant into a clean 50 mL tube.

  • Re-extraction (Optional but Recommended): To the pellet, add another 18 mL of methanol, vortex thoroughly, and centrifuge again as in step 3. Combine the second supernatant with the first.

  • Dilution: Dilute the combined methanolic extract with an appropriate volume of phosphate-buffered saline (PBS) to reduce the methanol concentration to less than 10% before applying to the immunoaffinity column. This is crucial for efficient antibody-antigen binding.

Immunoaffinity Column Purification
  • Column Equilibration: Allow the immunoaffinity column to reach room temperature. Remove the top and bottom caps and let the storage buffer drain by gravity. Equilibrate the column by passing 10 mL of PBS through it. Do not allow the column to run dry.

  • Sample Loading: Load the diluted shellfish extract onto the column at a slow, steady flow rate (approximately 1-2 mL/min).

  • Washing: After the entire sample has passed through the column, wash the column with 10 mL of PBS to remove any unbound matrix components. Follow with a second wash of 10 mL of deionized water to remove residual salts.

  • Elution: Elute the bound Azaspiracids by applying 2 mL of 90% methanol to the column. Collect the eluate in a clean glass tube. A second elution with another 2 mL of 90% methanol can be performed to ensure complete recovery.

  • Solvent Evaporation: Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 40-50°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of a suitable solvent for the subsequent analytical method (e.g., 200 µL of methanol for LC-MS/MS analysis).

Analytical Determination by LC-MS/MS

The purified and concentrated AZA extract is now ready for analysis. While specific instrument parameters will vary, a general approach for LC-MS/MS analysis is outlined below.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing a modifier like formic acid and/or ammonium formate, is common for good separation of AZA analogues.

    • Injection Volume: 5-10 µL of the reconstituted sample.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization in positive mode (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for each AZA analogue.

    • Quantification: A calibration curve is generated using certified reference materials of AZA1, AZA2, and AZA3.

Diagrams

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_iac Immunoaffinity Chromatography cluster_analysis Analysis homogenization 1. Homogenization (2g shellfish tissue) extraction 2. Extraction (Methanol) homogenization->extraction centrifugation 3. Centrifugation (4000 x g, 10 min) extraction->centrifugation dilution 4. Dilution (with PBS, <10% MeOH) centrifugation->dilution equilibration 5. Column Equilibration (PBS) dilution->equilibration loading 6. Sample Loading (1-2 mL/min) equilibration->loading washing 7. Washing (PBS and Water) loading->washing elution 8. Elution (90% Methanol) washing->elution evaporation 9. Evaporation (Nitrogen stream) elution->evaporation reconstitution 10. Reconstitution (e.g., 200 µL Methanol) evaporation->reconstitution lcms 11. LC-MS/MS Analysis reconstitution->lcms

Caption: Experimental workflow for Azaspiracid purification.

Azaspiracid Mechanism of Action

Azaspiracids exert their toxic effects through the inhibition of hERG (human Ether-à-go-go-Related Gene) voltage-gated potassium channels.[3] These channels are crucial for the repolarization phase of the cardiac action potential. Inhibition of hERG channels can lead to a prolongation of the QT interval, which can increase the risk of life-threatening cardiac arrhythmias.

signaling_pathway AZA Azaspiracid hERG hERG K+ Channel AZA->hERG Inhibition K_efflux K+ Efflux hERG->K_efflux Blocks Repolarization Cardiac Action Potential Repolarization K_efflux->Repolarization Mediates QT_prolongation QT Interval Prolongation Repolarization->QT_prolongation Impaired Repolarization Leads to Arrhythmia Risk of Cardiac Arrhythmia QT_prolongation->Arrhythmia

Caption: Azaspiracid's inhibitory effect on hERG channels.

Conclusion

Immunoaffinity column purification is a robust and highly selective method for the extraction and concentration of Azaspiracids from complex matrices such as shellfish. The high recovery and specificity of this technique lead to cleaner samples, which significantly improves the accuracy and sensitivity of subsequent analytical methods like LC-MS/MS and ELISA. The detailed protocol provided in this application note serves as a comprehensive guide for researchers and analysts involved in food safety monitoring and marine biotoxin research.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Azaspiracid Recovery from Shellfish Extracts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for improving the recovery of Azaspiracids (AZAs) from complex shellfish matrices. Find answers to frequently asked questions and troubleshoot common experimental challenges to enhance the accuracy and reliability of your AZA analysis.

Troubleshooting Guide

This guide addresses specific issues that can arise during the extraction and analysis of Azaspiracids, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low AZA Recovery in Final Extract Incomplete initial extraction: The solvent may not be efficiently disrupting cell walls and solubilizing the lipophilic AZA toxins.[1]- Optimize Extraction Solvent: Consider using a higher percentage of organic solvent, such as 80% methanol or 85% acetonitrile in water.[2][3] - Enhance Physical Disruption: Increase homogenization time or intensity to ensure complete tissue disruption.
Inefficient Solid-Phase Extraction (SPE) Cleanup: The chosen SPE sorbent may have poor retention of AZAs or irreversible binding. Co-eluting matrix components can also interfere with binding.[4]- Select Appropriate SPE Sorbent: C18 and Diol-based cartridges have shown good recovery for AZAs.[4] For highly complex matrices, consider Oasis HLB cartridges.[2] - Consider Boric Acid Gel: This selectively binds to the vicinal diol group present in AZAs, offering excellent cleanup and reduction of matrix effects.[2] - Optimize Wash/Elution Solvents: Ensure the wash solvent is strong enough to remove interferences without eluting the AZAs, and the elution solvent is strong enough for complete recovery.
Liquid-Liquid Extraction (LLE) Issues: Partitioning of AZAs into the desired solvent layer may be incomplete.- Solvent System: A common LLE involves partitioning a methanol/water extract with hexane to remove non-polar lipids.[5][6] Ensure proper phase separation.
Significant Matrix Effects in LC-MS Analysis (Ion Suppression or Enhancement) Co-eluting Matrix Components: Lipids and other endogenous compounds from the shellfish tissue can interfere with the ionization of AZAs in the mass spectrometer source.[5][6][7] This is a major challenge in AZA analysis.[1]- Improve Sample Cleanup: Employ a more rigorous SPE cleanup or an additional LLE step with hexane.[5][6] - Modify LC Mobile Phase: Switching from a conventional acidic mobile phase to an alkaline one can significantly reduce matrix suppression for AZA1.[5][6] - Use Isotope-Labeled Internal Standards: This is the most effective way to compensate for matrix effects, as the internal standard will be affected similarly to the analyte.[8] - Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is free of the analyte to compensate for matrix effects.
Poor Chromatographic Peak Shape or Resolution Contamination of LC Column: Buildup of matrix components on the analytical column.- Implement a Guard Column: This will protect the analytical column from strongly retained matrix components. - Optimize Column Washing: Ensure a sufficiently strong wash step at the end of each chromatographic run to elute any remaining contaminants.
Inappropriate Mobile Phase: The pH or solvent composition may not be optimal for AZA separation.- Gradient Optimization: Adjust the gradient slope and composition (e.g., acetonitrile/water with ammonium formate or acetate) to improve separation of AZA analogues.[9]
Inconsistent or Irreproducible Results Variability in Sample Homogenization: Incomplete or inconsistent homogenization can lead to variable extraction efficiency.[10]- Standardize Homogenization Protocol: Use a consistent method (e.g., probe homogenizer, bead beater) and duration for all samples.
SPE Cartridge Variability: Differences in packing or conditioning of SPE cartridges can affect recovery.- Consistent Conditioning: Ensure all SPE cartridges are conditioned with the same solvent volumes and flow rates before loading the sample.[8] - Use High-Quality Cartridges: Source SPE cartridges from a reputable supplier to minimize lot-to-lot variability.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low Azaspiracid recovery?

A1: The most frequent culprits for low AZA recovery are a combination of inefficient extraction from the complex shellfish tissue and the presence of significant matrix effects during LC-MS analysis.[1][5][6] Co-extracted lipids and other molecules can suppress the ionization of AZA molecules, leading to an underestimation of their concentration.[5][7]

Q2: Which Solid-Phase Extraction (SPE) sorbent is best for Azaspiracid cleanup?

A2: Both reversed-phase C18 and normal-phase Diol cartridges have demonstrated good recovery and reproducibility for AZA-1, AZA-2, and AZA-3.[4] For particularly challenging matrices, Oasis HLB (Hydrophilic-Lipophilic Balanced) cartridges are also a robust option.[2] A novel approach using boric acid gel, which selectively binds to the diol structure of AZAs, has shown excellent cleanup and a significant reduction in matrix effects.[2]

Q3: Can I use a simple protein precipitation step instead of SPE?

A3: While protein precipitation can remove a significant portion of proteins, it is generally not sufficient for the comprehensive cleanup required for accurate AZA analysis. Lipids and other small molecules that cause significant matrix effects will remain in the extract, likely leading to ion suppression in the LC-MS. A dedicated cleanup step like SPE or LLE is highly recommended.

Q4: How can I minimize matrix effects in my LC-MS analysis?

A4: To minimize matrix effects, you can:

  • Improve sample cleanup: Use a combination of LLE with hexane followed by SPE.[5][6]

  • Optimize chromatography: Switching to an alkaline mobile phase has been shown to eliminate matrix suppression for AZA1 on certain instruments.[5][6]

  • Use an internal standard: The use of an isotopically labeled internal standard is the gold standard for correcting matrix effects.[8]

  • Prepare matrix-matched calibrants: This involves preparing your calibration curve in a blank shellfish extract to mimic the matrix effects seen in your samples.

Q5: What are the typical recovery rates I should expect for Azaspiracids?

A5: Expected recovery rates can vary depending on the shellfish matrix, the specific AZA analogue, and the method used. However, with an optimized protocol, recoveries in the range of 80-100% are achievable. For example, a method using 80% methanol extraction followed by HLB SPE cleanup reported a recovery of 99.4% for AZA1.[2][11] Another study noted recoveries of 80-92% for AZA1 may be influenced by co-extracted matrix suppression effects.[5]

Quantitative Data Summary

The following table summarizes reported recovery rates for Azaspiracid-1 (AZA1) using different extraction and cleanup methods.

Shellfish Matrix Extraction Solvent Cleanup Method Reported Recovery of AZA1 (%) Reference
Mussels80% MethanolHLB SPE99.4[11]
Mussels, Oysters, Clams, Scallops85% Acetonitrile/WaterC18 SorbentNot specified, but method optimized for highest recovery[3]
MusselsMethanolBoric Acid GelGood yield, matrix effects almost eliminated[2]
Various ShellfishNot specifiedNot specified80-92[5]

Experimental Protocols

Protocol 1: Methanol Extraction with SPE Cleanup

This protocol is a standard approach for the extraction and cleanup of AZAs from shellfish tissue.

  • Homogenization: Weigh 2.0 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Extraction: Add 9 mL of 100% methanol. Vortex vigorously for 3 minutes. Centrifuge at 4000 rpm for 10 minutes. Decant the supernatant into a clean tube. Repeat the extraction on the pellet with another 9 mL of methanol. Combine the supernatants and bring the final volume to 20 mL with methanol.[10]

  • SPE Cleanup (C18):

    • Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of water.

    • Loading: Load 1 mL of the combined methanol extract onto the cartridge.

    • Washing: Wash the cartridge with 5 mL of 40% methanol/water to remove polar interferences.

    • Elution: Elute the AZAs with 5 mL of 100% methanol.

  • Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

Protocol 2: QuEChERS-based Extraction and Cleanup

A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach can also be effective.

  • Homogenization: Weigh 2.0 g of homogenized shellfish tissue into a 50 mL centrifuge tube.

  • Extraction: Add 10 mL of 85% acetonitrile in water.[3] Add the QuEChERS salts (e.g., 5 g MgSO₄ and 2 g NaCl).[3] Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at 5000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup: Take a 1 mL aliquot of the supernatant and transfer it to a dSPE tube containing C18 sorbent. Vortex for 30 seconds.

  • Final Preparation: Centrifuge at high speed for 5 minutes. Take the supernatant and filter it through a 0.22 µm filter into an autosampler vial for LC-MS analysis.

Visualizations

Experimental_Workflow_SPE cluster_extraction Sample Preparation & Extraction cluster_cleanup Solid-Phase Extraction (SPE) Cleanup cluster_analysis Analysis Homogenization Homogenize 2g Shellfish Tissue Extraction Extract with Methanol (2x9mL) Homogenization->Extraction Centrifugation1 Centrifuge & Collect Supernatant Extraction->Centrifugation1 Combine Combine Extracts (Final Volume 20mL) Centrifugation1->Combine Condition Condition C18 SPE Cartridge Combine->Condition Load Load Sample Extract Condition->Load Wash Wash with 40% Methanol/Water Load->Wash Elute Elute AZAs with 100% Methanol Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for AZA extraction using SPE cleanup.

Troubleshooting_Logic Start Low AZA Recovery? CheckExtraction Review Extraction Protocol Start->CheckExtraction Yes CheckSPE Evaluate SPE Procedure Start->CheckSPE If extraction is optimal CheckLCMS Investigate LC-MS Matrix Effects Start->CheckLCMS If cleanup is robust SolutionExtraction Optimize Solvent & Homogenization CheckExtraction->SolutionExtraction SolutionSPE Change Sorbent or Optimize Solvents CheckSPE->SolutionSPE SolutionLCMS Modify Mobile Phase or Use Internal Standard CheckLCMS->SolutionLCMS

Caption: Troubleshooting logic for low AZA recovery.

References

Technical Support Center: Optimization of Chromatographic Separation for Azaspiracid (AZA) Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of azaspiracid (AZA) isomers.

Frequently Asked Questions (FAQs)

Q1: What are the most common AZA isomers that I should be targeting in my analysis?

A1: The most predominantly found and regulated azaspiracid isomers are AZA1, AZA2 (8-methylazaspiracid), and AZA3 (22-demethylazaspiracid).[1] Most analytical methods focus on the separation and quantification of these three primary analogues.

Q2: What is the recommended analytical technique for the separation and detection of AZA isomers?

A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and recommended technique for the analysis of AZA isomers.[2][3][4] This method offers high sensitivity and specificity, which are crucial for detecting these toxins at low concentrations in complex matrices such as shellfish.

Q3: What type of HPLC column is most effective for separating AZA isomers?

A3: Reversed-phase columns, particularly C18 columns, are the most commonly used and have proven effective for the separation of AZA isomers.[1] However, for challenging separations, especially when dealing with structurally similar isomers, phenyl-based columns can offer alternative selectivity due to π-π interactions with the aromatic rings of the analytes.

Q4: How can I mitigate matrix effects when analyzing AZA isomers in shellfish?

A4: Matrix effects, which can cause ion suppression or enhancement in the MS detector, are a significant challenge in AZA analysis.[3] To mitigate these effects, it is recommended to use an effective sample clean-up procedure, such as solid-phase extraction (SPE), prior to LC-MS/MS analysis. Additionally, the use of isotopically labeled internal standards can help to accurately quantify the analytes by compensating for matrix-induced signal variations.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of AZA isomers.

Issue 1: Poor Resolution Between AZA Isomers (e.g., AZA1 and AZA2)

  • Question: I am observing poor separation between my AZA isomer peaks, particularly AZA1 and AZA2. What steps can I take to improve the resolution?

  • Answer:

    • Optimize the Mobile Phase Gradient: A shallow gradient elution is often necessary to resolve closely eluting isomers.[5] Start with a scouting gradient (e.g., 5-95% organic solvent over 20 minutes) to determine the approximate elution time of the isomers.[6] Then, create a shallower gradient around the elution window of the target AZA isomers to improve their separation.

    • Adjust Mobile Phase Composition: The choice of organic modifier (acetonitrile or methanol) can influence selectivity. While acetonitrile is commonly used, methanol can sometimes provide different selectivity for closely related compounds. Also, ensure the mobile phase is properly buffered. Small adjustments in pH can alter the ionization state of the analytes and improve separation.

    • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider switching to a column with a different selectivity. While C18 columns are standard, a phenyl-hexyl or biphenyl column may provide better resolution for these specific isomers due to different interaction mechanisms.[7]

    • Reduce the Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to improved resolution. However, this will also increase the analysis time.

    • Increase Column Length or Decrease Particle Size: Using a longer column or a column packed with smaller particles will increase the number of theoretical plates and, consequently, the resolving power.[8]

Issue 2: Peak Tailing

  • Question: My AZA isomer peaks are showing significant tailing. What are the likely causes and how can I fix this?

  • Answer:

    • Secondary Interactions with Silanol Groups: Peak tailing for basic compounds like AZAs can occur due to interactions with residual silanol groups on the silica-based stationary phase. To minimize this, ensure your mobile phase has an appropriate pH to suppress the ionization of the silanol groups. Adding a small amount of an acidic modifier like formic acid can help.

    • Column Contamination: Contaminants from the sample matrix can accumulate on the column frit or the head of the column, leading to peak distortion. Try back-flushing the column with a strong solvent. If the problem persists, consider replacing the guard column or the analytical column.

    • Mismatched Sample Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample and injecting a smaller volume.

Issue 3: Co-elution with Matrix Components

  • Question: I suspect that some of my AZA isomer peaks are co-eluting with components from my shellfish extract, which is affecting my quantification. How can I address this?

  • Answer:

    • Improve Sample Clean-up: The most effective way to address co-elution with matrix components is to improve the sample preparation procedure. Employing a solid-phase extraction (SPE) step is crucial for removing interfering compounds from the shellfish extract before LC-MS/MS analysis.[2]

    • Modify Chromatographic Selectivity: As with improving isomer resolution, changing the mobile phase composition (organic modifier, pH) or the column chemistry (e.g., switching from a C18 to a phenyl column) can alter the retention times of the interfering peaks relative to the AZA isomers, leading to their separation.

    • Utilize High-Resolution Mass Spectrometry (HRMS): If chromatographic separation is not fully achievable, using a high-resolution mass spectrometer can help to distinguish the AZA isomers from co-eluting matrix components based on their accurate mass-to-charge ratios.

Data Presentation

Table 1: Comparison of Chromatographic Columns for AZA Isomer Separation

Column TypeParticle Size (µm)Dimensions (mm)Mobile PhaseKey FindingsReference
C185150 x 4.6Acetonitrile/Water with 0.1% Formic AcidGood separation of AZA1, AZA2, and AZA3.[6]
Phenyl-Hexyl3.5100 x 2.1Methanol/Water with 2mM Ammonium AcetateOffers alternative selectivity, potentially improving resolution of closely eluting isomers compared to C18.[7]
Monolithic C18-100 x 4.6Acetonitrile/WaterAllows for very high flow rates and ultrafast separations (run times < 1 min) without significant loss of resolution.[8][8]

Table 2: Performance Data for a Validated LC-MS/MS Method for AZA1

ParameterValue
Recovery Rate99.4%
Intra-day RSD< 5%
Inter-day RSD< 5%
Decision Limit (CCα)13.6 ppb
Detection Capability (CCβ)14.8 ppb
Data from a multi-toxin method including AZA1 in shellfish.[2]

Experimental Protocols

Detailed Protocol for the Analysis of AZA Isomers in Shellfish by LC-MS/MS

This protocol is a synthesis of commonly used methods for the extraction and analysis of azaspiracids from shellfish tissue.

1. Sample Preparation and Extraction

  • Homogenization: Homogenize a representative sample of shellfish tissue (e.g., 2 g) to a uniform consistency.

  • Extraction:

    • To the homogenized tissue, add 9 mL of methanol.

    • Vortex or blend the mixture at high speed for 3 minutes.

    • Centrifuge the mixture at, for example, 2000 x g for 10 minutes.

    • Carefully collect the supernatant (the methanol extract).

  • Solid-Phase Extraction (SPE) Clean-up:

    • Condition an SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol followed by water through it.

    • Load the methanol extract onto the conditioned SPE cartridge.

    • Wash the cartridge with a methanol/water mixture (e.g., 20:80 v/v) to remove polar interferences.

    • Elute the AZA toxins from the cartridge with methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of the initial mobile phase (e.g., 1 mL).

    • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Analysis

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium formate.

  • Mobile Phase B: 95% Acetonitrile/5% Water with 0.1% formic acid and 2 mM ammonium formate.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-8 min: Linear gradient from 30% to 90% B

    • 8-10 min: Hold at 90% B

    • 10.1-12 min: Return to 30% B and equilibrate

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for each AZA isomer (e.g., for AZA1: m/z 842.5 → 824.5 and 842.5 → 672.5).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Shellfish Tissue Sample homogenize Homogenization sample->homogenize extraction Methanol Extraction homogenize->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant centrifuge->supernatant spe SPE Cleanup supernatant->spe evaporate Evaporation spe->evaporate reconstitute Reconstitution evaporate->reconstitute filter Filtration reconstitute->filter lc_ms LC-MS/MS Analysis filter->lc_ms data_processing Data Processing & Quantification lc_ms->data_processing

Caption: Experimental workflow for AZA isomer analysis.

troubleshooting_hplc cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues start Poor Chromatographic Performance poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing optimize_gradient Optimize Gradient (Shallow) poor_resolution->optimize_gradient change_mobile_phase Change Mobile Phase (Solvent/pH) optimize_gradient->change_mobile_phase change_column Change Column (e.g., Phenyl) change_mobile_phase->change_column check_ph Adjust Mobile Phase pH peak_tailing->check_ph check_contamination Clean/Replace Column check_ph->check_contamination check_solvent Match Sample Solvent check_contamination->check_solvent

Caption: Troubleshooting decision tree for HPLC separation.

References

Stability of Azaspiracid calibration solutions during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of azaspiracid (AZA) calibration solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the accuracy and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for azaspiracid calibration solutions?

A1: To ensure long-term stability, it is recommended to store azaspiracid calibration solutions at -12°C or below.[1][2] Studies have shown significant degradation of some azaspiracids at room temperature and higher temperatures over extended periods.[1]

Q2: What solvent should I use to prepare and dilute my azaspiracid standards?

A2: While methanol is a commonly used solvent for azaspiracid standards, it can lead to the formation of methyl esters as storage artifacts, especially during prolonged storage at room temperature or higher.[3][4] For some azaspiracids, such as AZA6, aqueous acetonitrile has demonstrated greater stability.[5][6] When using certified reference materials (CRMs) in methanol, it is advised to use them as instructed and store them properly to minimize ester formation.

Q3: How stable are different azaspiracid analogs in solution?

A3: Different azaspiracid analogs exhibit varying stability. For instance, studies have shown that AZA3 is generally less stable than AZA1 and AZA2, showing more significant degradation at elevated temperatures.[1]

Q4: Can I expose my azaspiracid calibration solutions to light?

A4: It is advisable to protect azaspiracid solutions from light. Studies have indicated that the irradiation of pure azaspiracid solutions can lead to rapid degradation.[3][4]

Q5: What is the shelf-life of a certified azaspiracid calibration solution?

A5: The certified concentration of a commercially available certified reference material (CRM) for azaspiracids is typically valid for one year from the date of sale, provided it is stored unopened at the recommended conditions.[2] Always refer to the certificate of analysis provided by the manufacturer for specific details.

Q6: What happens if my azaspiracid solution is accidentally left at room temperature?

A6: Short-term exposure to room temperature may not cause significant degradation for some azaspiracids like AZA1 and AZA2.[1] However, prolonged exposure can lead to a loss of concentration, with AZA3 being particularly susceptible.[1] If this occurs, it is best to re-qualify the standard against a fresh, properly stored one if possible.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Inconsistent or drifting calibration curve 1. Degradation of the calibration solution. 2. Evaporation of the solvent. 3. Improper mixing of the solution after thawing.1. Prepare fresh dilutions from a properly stored stock solution. 2. Ensure vials are tightly capped. Use low-headspace vials for aliquots and dilutions.[2] 3. Allow the solution to warm to room temperature and mix thoroughly before use.[2]
Appearance of unexpected peaks in the chromatogram 1. Formation of degradation products (e.g., methyl esters in methanolic solutions). 2. Contamination of the solvent or glassware.1. Analyze a fresh standard to confirm. Consider using a different solvent like aqueous acetonitrile for dilutions if esterification is suspected. 2. Use high-purity solvents and thoroughly clean all glassware.
Low recovery in spiked samples 1. Inaccurate concentration of the spiking solution due to degradation. 2. Instability of azaspiracids in the sample matrix under the experimental conditions (e.g., acidic pH).1. Verify the concentration of the spiking solution using a fresh standard. 2. Be aware that strong acids can lead to rapid degradation of azaspiracids. The sample matrix can sometimes have a protective effect.[7][8]

Quantitative Data Summary

The stability of azaspiracid calibration solutions is highly dependent on temperature and time. The following tables summarize the degradation of AZA1, AZA2, and AZA3 at different storage temperatures over various time points, based on published stability studies.

Table 1: Short-Term Stability of Azaspiracid Solutions (% Degradation)

TemperatureDurationAZA1AZA2AZA3
37°C10 daysNo significant variationNo significant variation~20%[1]
37°C30 daysNo significant variationNo significant variation~50%[1]

Reference temperature for comparison is -80°C.[1]

Table 2: Long-Term Stability of Azaspiracid Solutions (% Degradation)

TemperatureDurationAZA1AZA2AZA3
Room Temp360 days<20%[1]<20%[1]~40%[1]
37°C180 days--~90%[1]
37°C360 days>90%[1]>90%[1]-

Reference temperature for comparison is -80°C.[1]

Experimental Protocols

Protocol 1: Isochronous Stability Study for Azaspiracid Calibration Solutions

This protocol describes a method to evaluate the stability of azaspiracid calibration solutions under various storage conditions.[1]

  • Preparation of Aliquots: Prepare multiple aliquots of the azaspiracid calibration solution in suitable vials.

  • Storage Conditions:

    • Place a set of reference samples at a control temperature, typically -80°C.

    • Place the test samples at the desired experimental temperatures (e.g., -12°C, 4°C, 20°C, 37°C).

  • Time Points: At specified time intervals (e.g., 7, 15, 30, 90, 180, 360 days), transfer a set of samples from each experimental temperature to the reference temperature (-80°C).

  • Simultaneous Analysis: After the final time point, analyze all samples (including the reference samples stored continuously at -80°C) in a single analytical batch using a validated method, such as LC-MS. This minimizes analytical variability.

  • Data Analysis: Compare the analytical response of the samples stored at different temperatures and for different durations to the response of the reference samples.

Stability_Study_Workflow cluster_prep Preparation cluster_storage Storage cluster_sampling Sampling Over Time cluster_analysis Analysis cluster_data Data Evaluation prep Prepare Aliquots of AZA Solution ref_storage Reference Storage (-80°C) prep->ref_storage test_storage Test Storage (-12°C, 4°C, 20°C, 37°C) prep->test_storage analysis Simultaneous LC-MS Analysis of all samples ref_storage->analysis sampling At each time point, move test samples to -80°C test_storage->sampling sampling->analysis data_eval Compare test samples to reference samples analysis->data_eval

Caption: Workflow for an isochronous stability study of azaspiracid solutions.

Potential Degradation Pathways

Azaspiracids can degrade under certain conditions, leading to a loss of the parent compound and the formation of various degradation products. Understanding these pathways is crucial for accurate analysis.

AZA_Degradation cluster_conditions Degradation Conditions cluster_products Degradation Products AZA Azaspiracid (Parent Compound) strong_acid Strong Acid (e.g., HCl) AZA->strong_acid strong_base Strong Base (e.g., NaOH) AZA->strong_base methanol Methanol (Solvent) AZA->methanol light Irradiation AZA->light acid_degradation Acid-Catalyzed Degradation Products strong_acid->acid_degradation base_degradation Base-Induced Degradation Products strong_base->base_degradation methyl_esters Methyl Esters methanol->methyl_esters photo_degradation Photodegradation Products light->photo_degradation

Caption: Potential degradation pathways for azaspiracids under various conditions.

References

Technical Support Center: Mitigating Ion Suppression in the Electrospray Ionization of Azaspiracids (AZAs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing ion suppression during the analysis of Azaspiracids (AZAs) by electrospray ionization-mass spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in AZA analysis?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte (AZAs) is reduced by the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins in shellfish extracts).[1][2][3] This phenomenon can lead to decreased sensitivity, poor accuracy, and unreliable quantification of AZAs.[4][5] In electrospray ionization (ESI), co-eluting matrix components can compete with the analyte for access to the droplet surface for ionization or alter the physical properties of the droplets, hindering the formation of gas-phase analyte ions.[4][6][7]

Q2: How can I determine if ion suppression is affecting my AZA analysis?

A2: The presence of ion suppression can be evaluated using a post-column infusion experiment.[4] In this method, a standard solution of the AZA of interest is continuously infused into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. A decrease in the constant AZA signal at the retention time of interfering matrix components indicates ion suppression.[4] Another common method is to compare the signal response of an AZA standard in pure solvent versus its response when spiked into a blank matrix extract. A lower response in the matrix indicates suppression.[1][7]

Q3: What are the most effective strategies to reduce or eliminate ion suppression for AZAs?

A3: A multi-pronged approach is often the most effective. Key strategies include:

  • Optimized Sample Preparation: Employing techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components is crucial.[1][5][8]

  • Chromatographic Separation: Improving the chromatographic resolution to separate AZAs from co-eluting matrix components can significantly reduce suppression.[6][9]

  • Mobile Phase Optimization: Careful selection of mobile phase additives and pH can enhance AZA ionization and minimize the impact of interfering compounds.[2][10][11]

  • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most reliable way to compensate for matrix effects, as it experiences the same degree of suppression as the analyte.[1][12][13][14][15][16]

Troubleshooting Guides

Issue 1: Low AZA Signal Intensity and Poor Reproducibility

This is a common symptom of significant ion suppression.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • Current Method Assessment: Review your current sample preparation protocol. Techniques like simple protein precipitation may not be sufficient to remove all interfering matrix components.[5]

    • Implement SPE or LLE: If not already in use, incorporate a Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) step. For AZAs in shellfish, a combination of methanol extraction followed by LLE with a nonpolar solvent like hexane can be effective at removing lipids.[17]

  • Optimize Chromatography:

    • Gradient Modification: Adjust the gradient elution profile to better separate the AZA peak from the regions where matrix components elute.[9]

    • Column Chemistry: Consider using a different column chemistry (e.g., a different C18 phase or a phenyl-hexyl column) to alter selectivity and improve separation from interfering compounds.

  • Adjust Mobile Phase Composition:

    • Additive Concentration: High concentrations of mobile phase additives can sometimes contribute to ion suppression. While additives like formic acid or ammonium formate are necessary for good chromatography and ionization, their concentrations should be optimized (typically in the low mM range).[10][11]

    • Alternative Additives: If using trifluoroacetic acid (TFA), be aware that it is a strong ion-pairing agent and can cause significant signal suppression in ESI-MS.[11] Consider replacing it with formic acid or difluoroacetic acid (DFA).[18]

Issue 2: Inconsistent Quantification Across Different Sample Batches

This can occur when the matrix composition varies between samples, leading to different degrees of ion suppression.

Troubleshooting Steps:

  • Implement Stable Isotope-Labeled Internal Standards (SIL-IS):

    • Principle: A SIL-IS has a chemical structure nearly identical to the analyte but with a different mass due to the incorporation of stable isotopes (e.g., ¹³C, ¹⁸O).[14][16][19] It will co-elute and experience the same ionization suppression as the AZA, allowing for accurate correction.[12][13][15]

    • Application: Spike the SIL-IS into all samples, standards, and blanks at a known concentration before any sample preparation steps. The ratio of the analyte peak area to the SIL-IS peak area is then used for quantification.[15]

  • Matrix-Matched Calibration:

    • Principle: If a SIL-IS is unavailable, creating calibration standards in a blank matrix extract that is representative of the samples can help compensate for consistent matrix effects.[1][6][7][15]

    • Limitation: This approach is less effective if the matrix composition varies significantly between individual samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for AZA-1 Analysis in Mussels

Sample Preparation MethodAZA-1 Recovery (%)Matrix Effect (%)Reference
Methanol Extraction95 ± 5-70 ± 8Fictional Data
Methanol Ext. + LLE (Hexane)92 ± 6-35 ± 5Fictional Data
Methanol Ext. + SPE (C18)88 ± 7-20 ± 4Fictional Data*

*Note: This table is populated with representative fictional data to illustrate the expected trends. Actual values will vary depending on the specific matrix and experimental conditions.

Table 2: Effect of Mobile Phase Additives on AZA-1 Signal Intensity

Mobile Phase Additive (0.1%)Relative Signal Intensity (%)Comments
Formic Acid100Good for MS detection.
Ammonium Formate90-110Can improve peak shape.[10]
Trifluoroacetic Acid (TFA)< 20Strong ion suppression.[11]
Difluoroacetic Acid (DFA)70-90A good compromise between TFA and Formic Acid.[18]

Experimental Protocols

Protocol 1: Post-Column Infusion for Ion Suppression Evaluation

  • System Setup:

    • Prepare a standard solution of the AZA of interest (e.g., 100 ng/mL in mobile phase).

    • Using a syringe pump and a T-connector, infuse the AZA standard solution into the LC eluent stream just before it enters the mass spectrometer's ESI source. Set the infusion flow rate to be a small fraction of the LC flow rate (e.g., 10 µL/min for an LC flow of 400 µL/min).

  • Analysis:

    • Allow the infused AZA signal to stabilize to a constant baseline.

    • Inject a blank, extracted sample matrix (e.g., shellfish extract prepared using your standard protocol).

    • Monitor the AZA signal throughout the chromatographic run.

  • Interpretation:

    • A consistent, flat baseline indicates no ion suppression from the matrix.

    • A dip in the baseline signal at any point during the chromatogram indicates ion suppression caused by co-eluting matrix components at that retention time.

Protocol 2: Sample Preparation using SPE for AZA Analysis from Shellfish

  • Homogenization and Extraction:

    • Homogenize 2 g of shellfish tissue.

    • Add 8 mL of methanol and vortex thoroughly for 2 minutes.

    • Centrifuge at 4000 x g for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of methanol followed by 5 mL of water.

    • Load 1 mL of the methanol extract onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 40% methanol in water to remove polar interferences.

    • Elute the AZAs with 5 mL of 90% methanol in water.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Visualizations

IonSuppressionMechanism cluster_ESI_Source ESI Source Droplet Charged Droplet (Analyte + Matrix) GasPhaseAnalyte Gas-Phase Analyte Ions Droplet->GasPhaseAnalyte Successful Ionization SuppressedIon Reduced Analyte Signal Droplet->SuppressedIon Competition & Altered Droplet Properties MS_Inlet To Mass Analyzer GasPhaseAnalyte->MS_Inlet LC_Eluent LC Eluent (AZA + Matrix) LC_Eluent->Droplet Nebulization

Caption: Mechanism of Ion Suppression in ESI.

MitigationWorkflow Sample Shellfish Sample Extraction Methanol Extraction Sample->Extraction InternalStandard Add Stable Isotope Internal Standard Sample->InternalStandard Cleanup Sample Cleanup (SPE or LLE) Extraction->Cleanup LC_Separation Chromatographic Separation Cleanup->LC_Separation ESI_MS ESI-MS Analysis LC_Separation->ESI_MS Data Accurate AZA Quantification ESI_MS->Data InternalStandard->Extraction

Caption: Workflow for Reducing Ion Suppression.

References

Troubleshooting low sensitivity in Azaspiracid detection methods

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low sensitivity in Azaspiracid (AZA) detection methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity in LC-MS/MS analysis of Azaspiracids?

Low sensitivity in LC-MS/MS detection of Azaspiracids can stem from several factors:

  • Matrix Effects: Shellfish tissues are complex matrices that can cause ion suppression or enhancement, significantly impacting the accuracy and sensitivity of the analysis.[1][2][3] AZA-1, in particular, has been shown to be significantly affected by signal inhibition in the presence of matrix effects.[1] The degree of this suppression can vary depending on the type of tissue, ranging from 15% to 70%.[3][4]

  • Suboptimal Electrospray Ionization (ESI) Conditions: The efficiency of ion generation in the ESI source is critical for sensitivity. Parameters such as spray voltage, nebulizer pressure, gas flow rate, and gas temperature need to be optimized.[5][6]

  • Inefficient Sample Preparation: Incomplete extraction of AZAs from the sample matrix or the presence of interfering substances can lead to lower signal intensity.[7][8] Salts and detergents used during sample preparation must be removed to avoid interference during ionization.[8]

  • Degradation of Mobile Phase Additives: Formic acid, a common mobile phase additive, can degrade, especially in methanol at room temperature, leading to ion suppression.[9] It is recommended to use formic acid from glass bottles rather than plastic containers.[9]

  • Column Issues: Using the same LC column for different assays with varying mobile phases can lead to a "memory effect," causing ion suppression and a drop in sensitivity.[9] A decrease in column performance, reflected by a reduction in plate number, can also lead to broader peaks and lower peak heights, giving the appearance of decreased sensitivity.[10]

Q2: How can I mitigate matrix effects in my Azaspiracid analysis?

Several strategies can be employed to minimize matrix effects:

  • Sample Clean-up: Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are effective methods for removing interfering matrix components.[1][2]

  • Matrix-Matched Standards: Preparing calibration standards in a blank matrix extract that is similar to the sample matrix can help to compensate for matrix effects.[2]

  • Isotopic Internal Standards: The use of isotopically labeled internal standards is a highly effective way to correct for matrix effects and improve the accuracy of quantification.[11]

  • Chromatographic Optimization: Modifying the liquid chromatography method, such as changing the mobile phase pH or the stationary phase, can help to separate the analytes from interfering matrix components.[2]

  • Dilution: Diluting the sample extract can reduce the concentration of matrix components, thereby lessening their impact on ionization.[12]

Q3: My ELISA for Azaspiracids is showing low sensitivity. What are the potential causes and solutions?

Low sensitivity in an Azaspiracid ELISA can be due to several factors:

  • Improper Reagent Preparation or Storage: Ensure that all reagents, including standards, antibodies, and conjugates, are prepared correctly and have been stored under the recommended conditions.[13] Avoid repeated freeze-thaw cycles of standards.[13]

  • Suboptimal Incubation Times and Temperatures: Incubation times and temperatures are critical for the binding kinetics of the assay. Ensure that the recommended incubation parameters are being followed.[13]

  • Issues with the Plate Coating Antigen: The quality and concentration of the plate-coating antigen are crucial. A new plate-coating antigen, OVA-cdiAZA1, has been shown to improve the sensitivity of an AZA ELISA.[14][15]

  • Cross-Reactivity Issues: The antibody used may have varying affinities for different AZA analogs. Polyclonal antibodies have been developed that show good cross-reactivity to a range of AZA analogs.[16]

  • Matrix Interferences: Similar to LC-MS/MS, components in the sample matrix can interfere with the antibody-antigen binding in an ELISA. Diluting the sample extract can help to mitigate these effects.[12]

Q4: Are there certified reference materials (CRMs) available for Azaspiracid analysis?

Yes, certified reference materials are crucial for method validation and ensuring the accuracy of results. The National Research Council of Canada (NRC) provides CRMs for Azaspiracids, including:

  • CRM-AZA-Mus: A mussel tissue homogenate containing certified values for AZA1, AZA2, and AZA3.[17][18]

  • Certified Calibration Solutions: The NRC also offers certified calibration solutions for AZA1, AZA2, and AZA3.[19][20][21]

Troubleshooting Guides

Low Sensitivity in LC-MS/MS
Symptom Possible Cause Troubleshooting Step
Low signal intensity for all AZA analogs Suboptimal ESI source conditions Optimize spray voltage, nebulizer pressure, gas flow rate, and temperature.[5][6]
Inefficient sample extraction Review and optimize the extraction protocol. Ensure complete homogenization and sufficient extraction time.[7]
Matrix suppression Implement sample clean-up procedures like SPE or LLE.[1][2] Use matrix-matched standards or an isotopic internal standard.[2][11]
Mobile phase degradation Prepare fresh mobile phases daily, especially those containing formic acid in methanol.[9]
Low sensitivity for specific AZA analogs Poor fragmentation Optimize collision energy and other MS/MS parameters for each specific analog.
Co-elution with interfering compound Modify the chromatographic gradient or change the column to improve separation.[2]
Gradual decrease in sensitivity over time Column contamination or degradation Use a dedicated column for AZA analysis.[9] If performance degrades, wash or replace the column.
Contamination of the MS ion source Clean the ion source according to the manufacturer's instructions.
Low Sensitivity in ELISA
Symptom Possible Cause Troubleshooting Step
Poor standard curve Improper standard preparation Prepare fresh standards and ensure accurate dilutions.[13]
Expired or improperly stored reagents Check the expiration dates of all reagents and ensure they have been stored correctly.[13]
Weak or no color development Inadequate incubation times or temperatures Verify and adhere to the recommended incubation parameters.[13]
Inactive enzyme conjugate or substrate Test the activity of the conjugate and substrate separately.
High background noise Insufficient washing Ensure thorough washing between steps to remove unbound reagents.[13]
Non-specific binding Use an appropriate blocking buffer.
Inconsistent results between replicates Pipetting errors Calibrate pipettes and ensure consistent and accurate pipetting technique.[13]
Incomplete mixing of reagents Thoroughly mix all reagents before use.

Quantitative Data Summary

MethodAnalyteMatrixLODLOQReference
LC-MS/MSAZA1Shellfish4 pg on-column (0.37 ng/g tissue)-[22]
LC-MS/MSAZA1-5Shellfish5-40 pg on-column-[23]
LC-MS/MSAZAs-50 pg-[24]
ELISATotal AZAsShellfish-57 µg/kg[16]
ELISAAZA-1Shellfish-37 µg/kg[14][15]

Experimental Protocols

Key LC-MS/MS Methodologies for Azaspiracid Detection

A common approach for the analysis of Azaspiracids involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a generalized protocol based on cited literature.

1. Sample Preparation (Mussel Tissue)

  • Extraction: Homogenize mussel tissue (e.g., 2g) with a suitable solvent such as methanol or ethanol.[7][20] The extraction is often repeated multiple times to ensure complete recovery.

  • Clean-up (Optional but Recommended):

    • Liquid-Liquid Extraction (LLE): Partition the extract with a non-polar solvent like hexane to remove lipids.[2]

    • Solid-Phase Extraction (SPE): Use a C18 or similar reversed-phase SPE cartridge to remove polar interferences.[1]

2. Liquid Chromatography (LC)

  • Column: A C8 or C18 reversed-phase column is typically used for separation.[23][25]

  • Mobile Phase: A gradient elution is commonly employed using a mixture of water and an organic solvent like acetonitrile or methanol, both containing additives such as formic acid and ammonium formate to improve ionization and peak shape.[25]

  • Flow Rate: A typical flow rate is around 0.2-0.4 mL/min.[25]

3. Mass Spectrometry (MS)

  • Ionization: Electrospray ionization (ESI) in positive ion mode is the standard method for Azaspiracids due to the presence of an amine group.[20]

  • Detection: A triple quadrupole (TSQ) or a hybrid quadrupole time-of-flight (QToF) mass spectrometer is often used.[2] Detection is typically performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.

  • Key Transitions: The protonated molecule [M+H]+ is selected as the precursor ion, and characteristic product ions resulting from the sequential loss of water molecules ([M+H-H2O]+, [M+H-2H2O]+) are monitored.[22]

Visualizations

TroubleshootingWorkflow cluster_Start Start cluster_Investigation Initial Investigation cluster_LCMS_Troubleshooting LC-MS/MS Specific Troubleshooting cluster_Solutions Potential Solutions cluster_End Resolution Start Low Sensitivity Observed CheckStandards Verify Standard and CRM Integrity Start->CheckStandards ReviewSamplePrep Review Sample Preparation Protocol Start->ReviewSamplePrep CheckLCMS Check LC-MS/MS System Performance Start->CheckLCMS SensitivityRestored Sensitivity Restored CheckStandards->SensitivityRestored ReviewSamplePrep->SensitivityRestored OptimizeESI Optimize ESI Source Parameters CheckLCMS->OptimizeESI CheckColumn Inspect/Replace LC Column CheckLCMS->CheckColumn CheckMobilePhase Prepare Fresh Mobile Phase CheckLCMS->CheckMobilePhase MatrixEffects Investigate Matrix Effects CheckLCMS->MatrixEffects OptimizeESI->SensitivityRestored CheckColumn->SensitivityRestored CheckMobilePhase->SensitivityRestored ImplementCleanup Implement/Optimize Sample Cleanup (SPE/LLE) MatrixEffects->ImplementCleanup UseInternalStandard Use Isotopic Internal Standard MatrixEffects->UseInternalStandard MatrixMatched Use Matrix-Matched Standards MatrixEffects->MatrixMatched ImplementCleanup->SensitivityRestored UseInternalStandard->SensitivityRestored MatrixMatched->SensitivityRestored

Caption: Troubleshooting workflow for low sensitivity in Azaspiracid LC-MS/MS analysis.

ELISATroubleshooting cluster_Start Start cluster_Reagents Reagent Checks cluster_Protocol Protocol Review cluster_Sample Sample-Related Issues cluster_Solutions Solutions cluster_End Resolution Start Low ELISA Sensitivity CheckStandards Verify Standard Preparation & Storage Start->CheckStandards CheckAntibodies Check Antibody/Conjugate Activity Start->CheckAntibodies CheckSubstrate Verify Substrate Integrity Start->CheckSubstrate ReviewIncubation Check Incubation Times & Temperatures Start->ReviewIncubation ReviewWashing Verify Washing Procedure Start->ReviewWashing ReviewBlocking Assess Blocking Step Effectiveness Start->ReviewBlocking InvestigateMatrix Investigate Matrix Interference Start->InvestigateMatrix SensitivityRestored Sensitivity Restored CheckStandards->SensitivityRestored CheckAntibodies->SensitivityRestored CheckSubstrate->SensitivityRestored OptimizeAssay Optimize Assay Parameters ReviewIncubation->OptimizeAssay ReviewWashing->OptimizeAssay ReviewBlocking->OptimizeAssay DiluteSample Dilute Sample Extract InvestigateMatrix->DiluteSample DiluteSample->SensitivityRestored OptimizeAssay->SensitivityRestored

Caption: Troubleshooting workflow for low sensitivity in Azaspiracid ELISA.

References

Technical Support Center: Multi-Class Shellfish Toxin Analysis Including Azaspiracids (AZAs)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the method validation of multi-class shellfish toxins, with a special focus on Azaspiracids (AZAs), using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Frequently Asked Questions (FAQs)

Q1: What are the key parameters for validating a multi-class shellfish toxin method?

A1: A comprehensive method validation for multi-class shellfish toxins, including AZAs, should assess several key performance characteristics to ensure the reliability and accuracy of the results. According to international guidelines and established practices, these parameters include selectivity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (as recovery), precision (repeatability and reproducibility), and ruggedness.[1][2][3][4]

Q2: What are typical extraction solvents used for lipophilic toxins like AZAs?

A2: Methanol is a commonly used extraction solvent for lipophilic marine biotoxins, including AZAs.[5][6] An 80% methanol solution is often employed for the initial extraction from shellfish tissue homogenates.[5] Some methods also utilize 100% methanol for extraction.[6] Acetone has also been used for the extraction of AZAs from mussel meat.[7]

Q3: How can matrix effects be minimized in LC-MS/MS analysis of shellfish toxins?

A3: Matrix effects, which are the suppression or enhancement of the analyte signal by co-eluting compounds from the sample matrix, are a significant challenge in shellfish toxin analysis.[1] Effective sample clean-up is crucial for minimizing these effects. Techniques such as solid-phase extraction (SPE) can effectively remove interfering compounds.[5] A simple hexane wash of the initial extract can also be used for clean-up.[8][9] Additionally, the use of matrix-matched calibration standards is a common strategy to compensate for matrix effects.[2]

Q4: What are the European regulatory limits for Azaspiracids?

A4: The European Union has established a regulatory limit for Azaspiracids in shellfish to protect human health. The maximum permitted level is 160 micrograms of AZA equivalents per kilogram of whole shellfish flesh.[6][10]

Q5: What are the typical precursor and product ions monitored for AZA-1 in positive ion mode ESI-LC-MS/MS?

A5: For the analysis of Azaspiracid-1 (AZA-1) using electrospray ionization (ESI) in positive ion mode, the protonated molecule [M+H]+ is typically selected as the precursor ion. For AZA-1, this corresponds to a mass-to-charge ratio (m/z) of 842.5. Common product ions for confirmation and quantification are generated through the sequential loss of water molecules, resulting in ions such as [M+H-H2O]+ at m/z 824.5 and [M+H-2H2O]+ at m/z 806.5.[7][11]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of multi-class shellfish toxins.

Problem Potential Cause(s) Recommended Solution(s)
Low Analyte Recovery Inefficient extraction. Analyte degradation. Poor SPE cartridge performance.- Ensure complete homogenization of the shellfish tissue. - Verify the accuracy of the extraction solvent composition and volume. - Check the pH of the extraction solvent. - Use a certified reference material to verify extraction efficiency. - Evaluate different SPE sorbents and elution solvents.[12] - Ensure proper conditioning and loading of the SPE cartridge.
Poor Peak Shape (Tailing or Fronting) Column contamination or degradation. Inappropriate mobile phase pH. Sample solvent incompatible with the mobile phase.- Use a guard column and replace it regularly. - Flush the column with a strong solvent. - Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Ensure the final sample solvent is similar in composition and strength to the initial mobile phase.
High Signal Suppression or Enhancement (Matrix Effects) Insufficient sample clean-up. Co-elution of matrix components with the analyte.- Implement or optimize a solid-phase extraction (SPE) clean-up step.[5] - Perform a liquid-liquid extraction (e.g., hexane wash) to remove non-polar interferences.[8][9] - Dilute the sample extract to reduce the concentration of interfering compounds. - Use matrix-matched calibration standards or stable isotope-labeled internal standards to compensate for matrix effects.[2]
Inconsistent Retention Times Fluctuation in mobile phase composition or flow rate. Column temperature variations. Air bubbles in the system.- Degas the mobile phases before use. - Check the pump for leaks and ensure a stable flow rate. - Use a column oven to maintain a constant temperature. - Purge the system to remove any air bubbles.
Low Sensitivity / High Limit of Detection (LOD) Suboptimal mass spectrometer settings. Poor ionization efficiency. Contaminated ion source.- Optimize MS parameters such as spray voltage, capillary temperature, and gas flows for the specific analytes. - Adjust the mobile phase composition (e.g., add modifiers like formic acid or ammonium formate) to enhance ionization. - Clean the ion source, including the capillary and skimmer.

Experimental Protocols

Generic Sample Preparation: Extraction and Clean-up

This protocol outlines a general procedure for the extraction and clean-up of lipophilic marine toxins, including AZAs, from shellfish tissue.

  • Homogenization: Homogenize a representative sample of shellfish tissue to a uniform consistency.

  • Extraction:

    • Weigh approximately 2.0 g of the homogenized tissue into a centrifuge tube.

    • Add 9.0 mL of methanol.

    • Vortex for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction of the pellet with another 9.0 mL of methanol.

    • Combine the supernatants.[6]

  • Clean-up (Hexane Wash):

    • Add an equal volume of hexane to the combined methanol extract.

    • Vortex for 1 minute.

    • Allow the layers to separate.

    • Discard the upper hexane layer.[8][9]

  • Final Preparation:

    • Evaporate the methanol extract to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in a suitable volume of mobile phase or a compatible solvent for LC-MS/MS analysis.

    • Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

LC-MS/MS Analysis

This section provides typical parameters for the analysis of AZAs and other lipophilic toxins.

  • Liquid Chromatography (LC):

    • Column: A reversed-phase C18 column is commonly used.[7]

    • Mobile Phase: A gradient elution with water and acetonitrile, both containing modifiers like formic acid and/or ammonium formate, is typical.[5]

    • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is generally used for AZAs.

    • Scan Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • Precursor/Product Ions for AZA-1: As mentioned in the FAQs, monitor the transition from m/z 842.5 to key fragment ions.[7][11]

Data Presentation

Table 1: Method Performance Data for AZA-1
ParameterTypical ValueReference
Linearity (r²) ≥ 0.99[5][11]
LOD 0.56 - 20 pg on-column[7][11]
LOQ 23 - 58 µg/kg[2]
Recovery 93 - 99.4%[1][5]
Repeatability (RSD) < 10%[4]
Reproducibility (RSD) 10 - 24%[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing homogenization Shellfish Tissue Homogenization extraction Methanol Extraction homogenization->extraction Homogenate cleanup Hexane Wash Clean-up extraction->cleanup Crude Extract evaporation Evaporation & Reconstitution cleanup->evaporation Cleaned Extract filtration Filtration evaporation->filtration lc_ms LC-MS/MS Analysis filtration->lc_ms Prepared Sample quantification Quantification lc_ms->quantification Raw Data validation Method Validation quantification->validation Concentration Results

Caption: Experimental workflow for multi-class shellfish toxin analysis.

troubleshooting_logic cluster_symptoms Symptom Identification cluster_solutions Potential Solutions start Problem Encountered low_recovery Low Recovery? start->low_recovery poor_peak_shape Poor Peak Shape? start->poor_peak_shape matrix_effects High Matrix Effects? start->matrix_effects low_recovery->poor_peak_shape No check_extraction Optimize Extraction Protocol low_recovery->check_extraction Yes poor_peak_shape->matrix_effects No check_lc Check LC System (Column, Mobile Phase) poor_peak_shape->check_lc Yes check_cleanup Improve Sample Clean-up matrix_effects->check_cleanup Yes check_ms Optimize MS Parameters matrix_effects->check_ms Also Consider use_mmc Use Matrix-Matched Calibration check_cleanup->use_mmc

Caption: Troubleshooting logic for common issues in shellfish toxin analysis.

References

Minimizing artefactual formation of AZA methyl esters during extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Azadirachtin (AZA) extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the artefactual formation of AZA methyl esters and other degradation products during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What is artefactual formation of AZA methyl esters?

A1: Artefactual formation of AZA methyl esters refers to the unintended chemical modification of the Azadirachtin molecule during the extraction process, where an ester group on the AZA molecule is exchanged with a methyl group from a methanol solvent. This process, known as transesterification, is more likely to occur under certain conditions, such as elevated temperatures, and can lead to inaccurate quantification and characterization of AZA in your samples.

Q2: Why is it important to minimize the formation of these artefacts?

A2: The formation of AZA methyl esters and other degradation products can significantly impact your research. These artefacts can lead to:

  • Underestimation of the true AZA content: As the parent AZA molecule is converted into its derivatives, the concentration of the active compound is artificially lowered.

  • Difficulties in method validation and reproducibility: The presence of inconsistent levels of artefacts can make it challenging to develop robust and reproducible analytical methods.

Q3: Which solvents are most likely to cause this artefactual formation?

A3: Protic solvents, especially methanol, are the primary culprits in the formation of AZA methyl esters due to their ability to participate in transesterification reactions.[1] While ethanol can also cause degradation, it is generally considered a slightly safer alternative to methanol.[2] Aprotic solvents, such as ethyl acetate and acetone, are less likely to cause this specific type of artefactual formation.

Q4: Can temperature affect the rate of artefact formation?

A4: Yes, temperature is a critical factor. Elevated temperatures significantly accelerate the rate of chemical reactions, including the transesterification of AZA.[1] Therefore, it is crucial to avoid high temperatures during extraction, especially when using alcoholic solvents.

Troubleshooting Guide

Issue: I am observing unexpected peaks in my HPLC chromatogram when analyzing my AZA extract.

Possible Cause 1: Artefactual formation of AZA derivatives.

  • Troubleshooting Steps:

    • Review your extraction protocol: Were you using methanol as a solvent? Was the extraction performed at an elevated temperature (e.g., using a Soxhlet apparatus)? If so, these conditions are highly conducive to the formation of AZA methyl esters and other degradation products.

    • Analyze a standard: Run a pure AZA standard using the same HPLC method to confirm the retention time of the parent compound.

    • Modify your extraction: Re-extract a new batch of your sample using a recommended protocol that minimizes artefact formation (see "Recommended Experimental Protocol" below). Compare the chromatograms of the two extracts. A reduction or absence of the unknown peaks in the new extract would strongly suggest they were artefacts.

Possible Cause 2: Co-eluting impurities from the sample matrix.

  • Troubleshooting Steps:

    • Improve sample clean-up: Incorporate a solid-phase extraction (SPE) or liquid-liquid partitioning step into your protocol to remove interfering compounds.

    • Optimize your HPLC method: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between AZA and the interfering peaks.

Issue: The concentration of AZA in my extract is lower than expected.

Possible Cause 1: Degradation of AZA during extraction.

  • Troubleshooting Steps:

    • Evaluate your extraction conditions: As mentioned previously, the combination of methanol and heat can lead to significant degradation of AZA.

    • Switch to a milder extraction method: Employ a cold extraction technique to minimize thermal degradation (see "Recommended Experimental Protocol").

    • Protect your sample from light: AZA is also known to be sensitive to light, which can cause degradation. Ensure your extraction is performed in a way that minimizes light exposure.

Quantitative Data Summary

The following tables summarize the impact of different extraction methods and solvents on the yield and stability of Azadirachtin.

Table 1: Comparison of AZA Concentration in Extracts from Different Solvents and Methods

Extraction MethodSolventAZA Concentration (ppm)Reference
Cold PressMethanol2478[3][4]
SoxhletMethanol1470[3][4]
Cold PressHexane843[3]
SoxhletAqueous8.12% (yield)[5]
SoxhletEthanol13.24% (yield)[5]
SoxhletMethanol14.84% (yield)[5]

Table 2: Degradation of Azadirachtin A in Different Solvents at 54±1°C over 14 Days

SolventDegradation Rate (%)Reference
Ethanol45.3[1]
Methanol38.7[1]
DMF27.5[1]
Acetonitrile22.3[1]

Experimental Protocols

Problematic Experimental Protocol: Hot Methanolic Extraction (Soxhlet)

This protocol is provided as an example of conditions that can lead to the artefactual formation of AZA methyl esters.

  • Sample Preparation: Grind dried and de-fatted neem seed kernels into a coarse powder.

  • Extraction:

    • Place 20 g of the neem kernel powder into a cellulose thimble.

    • Place the thimble into a Soxhlet extractor.

    • Add 250 mL of methanol to the round-bottom flask.

    • Heat the methanol to its boiling point and allow the extraction to proceed for 6-8 hours.

  • Solvent Removal:

    • After extraction, allow the apparatus to cool.

    • Remove the round-bottom flask and evaporate the methanol using a rotary evaporator at 40-50°C.

  • Sample Reconstitution: Dissolve the dried extract in a suitable solvent for HPLC analysis.

Recommended Experimental Protocol: Cold Extraction with Ethyl Acetate

This protocol is designed to minimize the degradation of AZA and the formation of artefacts.

  • Sample Preparation: Grind dried and de-fatted neem seed kernels into a fine powder.

  • Extraction:

    • Weigh 20 g of the neem kernel powder into a flask.

    • Add 200 mL of ethyl acetate to the flask.

    • Seal the flask and stir the mixture on a magnetic stirrer at room temperature (20-25°C) for 24 hours, protected from light.

  • Filtration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid residue.

    • Wash the residue with an additional 50 mL of ethyl acetate and combine the filtrates.

  • Solvent Removal:

    • Evaporate the ethyl acetate using a rotary evaporator at a low temperature (30-35°C).

  • Sample Reconstitution: Dissolve the dried extract in a suitable solvent for HPLC analysis.

Visualizations

Potential Transesterification of Azadirachtin A with Methanol AZA Azadirachtin A (Contains multiple ester groups) Artefact AZA Methyl Ester Artefact + Other Degradation Products AZA->Artefact Transesterification Methanol Methanol (CH3OH) (Extraction Solvent) Methanol->Artefact Heat Heat (e.g., from Soxhlet extraction) Heat->Artefact Accelerates Reaction Recommended Cold Extraction Workflow start Start: Ground Neem Kernels extraction Cold Extraction (Ethyl Acetate, Room Temp, 24h) start->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Low Temperature) filtration->evaporation hplc HPLC Analysis evaporation->hplc end End: Accurate AZA Quantification hplc->end Troubleshooting Decision Tree for Unexpected HPLC Peaks start Unexpected Peak in HPLC Chromatogram check_protocol Review Extraction Protocol: Methanol and/or Heat Used? start->check_protocol artefact_likely Artefact Formation Likely check_protocol->artefact_likely Yes co_elution Potential Co-eluting Impurity check_protocol->co_elution No re_extract Re-extract with Cold, Aprotic Solvent artefact_likely->re_extract compare_chromatograms Compare Chromatograms: Peak Absent/Reduced? re_extract->compare_chromatograms confirm_artefact Confirmed Artefact compare_chromatograms->confirm_artefact Yes compare_chromatograms->co_elution No optimize_hplc Optimize HPLC Method & Improve Sample Clean-up co_elution->optimize_hplc

References

Technical Support Center: Enhancing the Specificity of Cell-Based Assays for Azaspiracids

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing cell-based assays to detect and quantify Azaspiracids (AZAs).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during cell-based assays for Azaspiracids, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: Why am I observing high background or false positives in my cell-based assay when testing shellfish extracts?

A1: High background or false-positive results when analyzing shellfish extracts are often due to matrix effects. Components of the shellfish tissue co-extracted with the toxins can be cytotoxic to the cell lines used in the assay, independent of the presence of Azaspiracids.

  • Troubleshooting Steps:

    • Optimize Extraction Protocol: The choice of extraction method significantly impacts the extent of matrix interference. Studies have shown that different extraction protocols, such as various AOAC official methods, can yield different levels of matrix-associated toxicity.[1][2][3] Consider comparing different extraction methods to identify one that minimizes matrix effects for your specific shellfish species.[1][2][3]

    • Incorporate a Clean-up Step: Introducing a liquid-liquid clean-up step with a non-polar solvent like n-hexane can help remove interfering lipophilic compounds from the extract before applying it to the cells.[1] This has been shown to be a crucial step in eliminating false-positive results.[1]

    • Run a Matrix Control: Always include a control group of cells exposed to an extract from a certified toxin-free shellfish matrix. This will help you to distinguish between cytotoxicity caused by the matrix and that caused by Azaspiracids.

    • Dilute the Extract: If matrix effects persist, consider diluting the shellfish extract. However, be mindful that this will also dilute the AZA concentration, potentially impacting the sensitivity of the assay.

Q2: My results are inconsistent between experiments. What could be the cause?

A2: Inconsistent results in cell-based assays can stem from several factors, ranging from cell health to procedural variability.

  • Troubleshooting Steps:

    • Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered cellular responses to toxins.

    • Cell Seeding Density: Ensure a consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures will respond differently to AZA exposure.

    • Reagent Preparation: Prepare fresh reagents and media for each experiment to avoid degradation of critical components.

    • Pipetting Technique: Inaccurate or inconsistent pipetting can introduce significant variability. Ensure pipettes are calibrated and use proper pipetting techniques to minimize errors.

    • Incubation Time: Azaspiracid-induced cytotoxicity is time-dependent.[4][5][6][7] Adhere strictly to the optimized incubation times for your specific cell line and AZA analog.

Q3: I am not observing a clear dose-response curve. What should I check?

A3: A lack of a clear dose-response curve can be due to several issues, including the concentration range of the toxin, the health of the cells, or the assay endpoint itself.

  • Troubleshooting Steps:

    • Concentration Range: Azaspiracids are potent toxins, and their cytotoxic effects in sensitive cell lines like Jurkat T lymphocytes occur in the low nanomolar to sub-nanomolar range.[6][7] You may need to adjust your concentration range to observe a full sigmoidal curve.

    • Cell Viability: Confirm the health of your cells before starting the experiment. Stressed or unhealthy cells will exhibit a poor response to the toxin.

    • Assay Endpoint: Ensure that the chosen assay endpoint (e.g., metabolic activity, membrane integrity) is appropriate for detecting the cytotoxic effects of AZAs in your chosen cell line. For example, some toxins might interfere with specific metabolic assays, leading to misleading results.

Q4: I am performing an apoptosis assay (e.g., Annexin V/PI staining) and see a high percentage of apoptotic cells in my negative control. Why is this happening?

A4: A high level of apoptosis in the negative control group can be caused by stressful cell handling conditions or issues with the assay reagents.

  • Troubleshooting Steps:

    • Cell Handling: For adherent cells, harsh detachment methods like excessive trypsinization can induce apoptosis.[8] Consider using a gentler detachment method or allowing the cells to recover before starting the experiment. For suspension cells like Jurkat, excessive centrifugation speeds or harsh resuspension can also damage the cells.

    • Reagent Quality: Ensure that your Annexin V and Propidium Iodide (PI) reagents are not expired and have been stored correctly.

    • Incubation Times: Adhere to the recommended incubation times for staining. Over-incubation can lead to non-specific binding and false positives.

    • Compensation Settings (Flow Cytometry): If using flow cytometry, ensure that your compensation settings are correctly adjusted to prevent spectral overlap between the fluorochromes, which can lead to inaccurate gating of apoptotic populations.

Quantitative Data Summary

The following tables summarize the cytotoxic potency of different Azaspiracid analogs in various cell lines, as determined by their EC50 values (the concentration of toxin that causes a 50% reduction in cell viability).

Table 1: EC50 Values of Azaspiracid Analogs in Jurkat T Lymphocyte Cells

Azaspiracid AnalogEC50 (nM)Exposure Time (hours)Assay MethodReference
AZA13.524MTT[5]
AZA11.1 - 7.4Not SpecifiedNot Specified[4]
AZA1~2.772MTS[7]
AZA2~0.2572MTS[7]
AZA3~0.572MTS[7]
AZA-592.672MTS[9]

Table 2: Comparative Potency of Azaspiracid Analogs in Jurkat T Lymphocyte Cells

Azaspiracid AnalogRelative Potency (compared to AZA1)Reference
AZA28.3-fold more potent[6][7]
AZA34.5-fold more potent[6][7]
AZA-59~5-fold less potent[9]

Experimental Protocols

Detailed Methodology for AZA Cytotoxicity Assay using Jurkat T Lymphocyte Cells

This protocol outlines a method for assessing the cytotoxicity of Azaspiracids using a metabolic assay (e.g., MTS) with Jurkat T lymphocyte cells.

Materials:

  • Jurkat E6-1 T lymphocyte cells (ATCC TIB-152 or equivalent)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Azaspiracid standards of known concentration

  • Sterile, 96-well clear-bottom black tissue culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Culture: Maintain Jurkat cells in suspension culture in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Count the cells using a hemocytometer or automated cell counter and assess viability (should be >95%).

    • Dilute the cells in fresh culture medium to a final concentration of 3.5 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (35,000 cells) into each well of a 96-well plate.

  • Toxin Exposure:

    • Prepare serial dilutions of the Azaspiracid standards in culture medium.

    • Add 100 µL of the AZA dilutions to the appropriate wells to achieve the final desired concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the AZAs, e.g., methanol) and a negative control (medium only).

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • After the incubation period, add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium and MTS reagent only) from all other absorbance readings.

    • Express the results as a percentage of the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the AZA concentration and fit a sigmoidal dose-response curve to determine the EC50 value.

Detailed Methodology for AZA-Induced Apoptosis Assay in Jurkat Cells using Annexin V/PI Staining

This protocol describes the detection of apoptosis in Jurkat cells exposed to Azaspiracids using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Jurkat E6-1 T lymphocyte cells

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Azaspiracid standards

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Toxin Exposure:

    • Culture and seed Jurkat cells as described in the cytotoxicity protocol.

    • Expose the cells to the desired concentrations of Azaspiracids for the appropriate duration (e.g., 24-48 hours). Include positive (e.g., treated with a known apoptosis inducer like etoposide) and negative controls.

  • Cell Harvesting and Staining:

    • Transfer the cells from each well to individual flow cytometry tubes.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells to set up compensation and gates.

    • Acquire a sufficient number of events (e.g., 10,000) for each sample.

  • Data Analysis:

    • Create a dot plot of FITC (Annexin V) versus PI fluorescence.

    • Use quadrant gates to distinguish between:

      • Live cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

    • Quantify the percentage of cells in each quadrant.

Visualizations

AZA_Signaling_Pathway cluster_membrane Cellular Exterior cluster_cytoplasm Cytoplasm AZA Azaspiracid IonChannel Ion Channels (e.g., K+ channels) AZA->IonChannel Inhibition Mitochondria Mitochondria IonChannel->Mitochondria Downstream Effects CellMembrane Cell Membrane CytC Cytochrome c Release Caspase9 Caspase-9 Activation CytC->Caspase9 Mitochondria->CytC Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis DNA_Frag DNA Fragmentation Caspase37->DNA_Frag

Caption: Putative signaling pathway for Azaspiracid-induced apoptosis.

AZA_Assay_Workflow start Start culture Culture Jurkat Cells start->culture seed Seed Cells in 96-well Plate culture->seed expose Expose Cells to AZA seed->expose prepare_toxin Prepare AZA Serial Dilutions prepare_toxin->expose incubate Incubate (24-72h) expose->incubate add_reagent Add Viability/Apoptosis Reagent incubate->add_reagent incubate2 Incubate (as per reagent protocol) add_reagent->incubate2 read Read Plate / Analyze on Flow Cytometer incubate2->read analyze Data Analysis (Calculate EC50 / % Apoptosis) read->analyze end End analyze->end

Caption: Experimental workflow for AZA cell-based assays.

Troubleshooting_Tree start Inconsistent Results or High Background? q_matrix Testing Shellfish Extracts? start->q_matrix Yes q_control High Apoptosis in Negative Control? start->q_control No a_matrix Potential Matrix Effects q_matrix->a_matrix Yes q_matrix->q_control No sol_matrix Optimize extraction, add clean-up step, run matrix control a_matrix->sol_matrix a_control Cell Handling Stress q_control->a_control Yes q_dose No Clear Dose-Response? q_control->q_dose No sol_control Use gentle cell handling, check reagents a_control->sol_control a_dose Incorrect Concentration Range q_dose->a_dose Yes a_general General Inconsistency q_dose->a_general No sol_dose Adjust AZA concentration (low nM range) a_dose->sol_dose sol_general Check cell passage, seeding density, pipetting, reagents a_general->sol_general

Caption: Troubleshooting decision tree for AZA cell-based assays.

References

Technical Support Center: Optimizing Azaspiracid Analogue Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to improve the purification yield of minor Azaspiracid (AZA) analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying minor Azaspiracid analogues?

A1: The purification of minor AZA analogues is primarily challenging due to their low abundance in natural sources like shellfish and phytoplankton.[1][2] This scarcity makes it difficult to obtain sufficient quantities for structural elucidation, toxicological studies, and the development of certified reference materials.[1] Additionally, the presence of a complex matrix in biological samples can interfere with analytical detection and quantification, a phenomenon known as matrix effects, which can lead to signal suppression or enhancement in LC-MS analysis.[3][4] The structural similarity among the numerous AZA analogues also complicates their chromatographic separation.

Q2: What are realistic overall yield expectations for a multi-step purification of minor AZA analogues?

A2: Overall yields can vary significantly depending on the starting material and the complexity of the purification protocol. However, reported overall yields for specific minor analogues like AZA2, AZA3, and AZA6 from shellfish have been in the range of 38% to 52%.[3][5] For context, a five-step procedure for AZA1, AZA2, AZA3, and AZA6 reported an average yield of 65%.[6] It is important to monitor the recovery at each step to identify potential areas for optimization.

Q3: Which analytical technique is most crucial for monitoring the purification process?

A3: Liquid chromatography-mass spectrometry (LC-MS), particularly LC-MS/MS, is the essential analytical tool for monitoring the purification of AZA analogues.[6][7] It is the EU reference method for the detection of AZAs.[1] LC-MS/MS provides the sensitivity and selectivity required to detect and quantify the low concentrations of minor analogues at each stage of the purification process, allowing for the assessment of recovery and purity.[6] High-resolution mass spectrometry can further aid in the structural confirmation of the isolated compounds.[6]

Q4: From what sources are Azaspiracids typically isolated?

A4: Azaspiracids are produced by dinoflagellates of the genera Azadinium and Amphidoma.[3][7] These toxins can accumulate in shellfish that filter seawater, such as mussels (Mytilus edulis), oysters, scallops, and clams, making them the primary source for isolating AZA analogues.[3][6][8] Some studies have also focused on the scaled-up culture of Azadinium spinosum to provide a more sustainable source of these toxins.[9]

Troubleshooting Guide

Issue 1: Low recovery of AZA analogues during solid-phase extraction (SPE).

  • Question: My initial SPE step results in a significant loss of my target minor AZA analogues. What could be the cause and how can I improve recovery?

  • Answer: Low recovery during SPE can be attributed to several factors, including the choice of sorbent, elution solvent, and sample loading conditions.

    • Sorbent Selection: For lipophilic toxins like AZAs, polymeric resins such as Diaion® HP-20 have been shown to be effective, with recoveries of up to 79%.[9] Diol-bonded silica has also been successfully used, achieving toxin recovery of 95 ± 1%.[6] A novel approach using boric acid gel, which selectively binds to the diol group present in all known AZAs, has also demonstrated good recovery and excellent sample cleanup.

    • Elution Solvent: Ensure the elution solvent is strong enough to desorb the AZA analogues from the SPE sorbent. Methanol is a commonly used and effective elution solvent. In some protocols, mixtures of ethyl acetate and methanol are used.

    • Flow Rate: A slow and consistent flow rate during sample loading and elution ensures adequate interaction between the analytes and the sorbent, improving binding and recovery.

    • Sample pH: The pH of the sample may influence the charge state of the AZA molecule and its interaction with the sorbent. While not extensively detailed in all protocols, ensuring the sample pH is compatible with the chosen sorbent chemistry is a good practice.

Issue 2: Co-elution of matrix components with AZA analogues during chromatographic steps.

  • Question: I am observing significant matrix effects in my LC-MS analysis, suggesting that matrix components are co-eluting with my AZA analogues. How can I improve the separation?

  • Answer: Co-elution of matrix components is a common challenge that can suppress the ionization of target analytes and lead to inaccurate quantification.[4]

    • Multi-Step Chromatography: A single chromatographic step is often insufficient for complex matrices. A multi-step approach combining different separation mechanisms is highly effective. This can include:

      • Solid-Phase Extraction (SPE): As a first clean-up step to remove the bulk of interfering compounds.[6]

      • Size-Exclusion Chromatography (SEC): Using resins like Sephadex LH-20 or Toyopearl HW-40 can effectively separate compounds based on their molecular size, with reported mass reductions of 87-90% and high toxin recovery.[6][8]

      • Semi-Preparative High-Performance Liquid Chromatography (HPLC): This is a crucial final step for isolating individual analogues. Reversed-phase columns (e.g., C8, C18) are commonly used.[8]

    • Column Chemistry: Experiment with different stationary phases. While C18 is common, other chemistries like phenyl-hexyl might offer different selectivity for separating AZAs from matrix components.

    • Mobile Phase Optimization: Adjusting the mobile phase composition, gradient, and additives (e.g., triethylamine) can significantly impact the resolution of your separation.

Issue 3: Poor yield after the final semi-preparative HPLC purification step.

  • Question: The recovery from my semi-preparative HPLC step is very low. What are the potential reasons and solutions?

  • Answer: Low recovery at this final stage can be particularly frustrating.

    • Toxin Recovery from Column: Semi-preparative HPLC can result in lower recovery compared to earlier steps, with reported recoveries around 78 ± 3%.[6] This can be due to irreversible adsorption onto the stationary phase or degradation.

    • Column Overloading: Injecting too much crude extract can lead to poor peak shape and reduced separation efficiency, making it difficult to collect pure fractions.

    • Fraction Collection: Ensure your fraction collection parameters are optimized to capture the entire peak of interest. Visualizing the chromatogram and setting appropriate collection windows is critical.

    • Solvent Mismatch: A mismatch between the solvent of the injected sample and the initial mobile phase can cause peak distortion and loss of resolution.

Quantitative Data Summary

Table 1: Recovery and Mass Reduction at Different Purification Steps for AZA Analogues.

Purification StepSorbent/ResinToxin Recovery (%)Mass Reduction (%)Reference
Solid-Phase ExtractionDiol Sorbent95 ± 190[6]
Solid-Phase ExtractionHP-20 Resin79 ± 9Not Reported[9]
Size-Exclusion ChromatographySephadex LH-20up to 95 ± 287[6]
Size-Exclusion ChromatographyToyopearl HW-40up to 92.5 ± 2.590[6]
Semi-Preparative LCNot Specified78 ± 3Not Reported[6]

Table 2: Overall Purification Yields for Specific AZA Analogues from Mytilus edulis.

Azaspiracid AnalogueOverall Yield (%)PurityReference
AZA152Confirmed by NMR[3][5]
AZA243Confirmed by NMR[3][5]
AZA343Confirmed by NMR[3][5]
AZA638Confirmed by NMR[3][5]

Experimental Protocols

Protocol 1: Multi-Step Purification of AZA1, -2, -3, and -6 from Shellfish (Adapted from[6])

  • Extraction: Extract the homogenized shellfish tissue (e.g., mussel hepatopancreas) with a suitable organic solvent like methanol or acetone.

  • Liquid-Liquid Partitioning: Perform a liquid-liquid partitioning step (e.g., with hexane) to remove highly lipophilic compounds.

  • Solid-Phase Extraction (SPE):

    • Sorbent: Diol-bonded silica.

    • Procedure: Condition the cartridge, load the crude extract, wash with a non-eluting solvent to remove polar impurities, and elute the AZA fraction with an appropriate solvent. This step can achieve a 90% mass reduction with over 95% toxin recovery.[6]

  • Size-Exclusion Chromatography (SEC) - Step 1:

    • Resin: Sephadex LH-20.

    • Procedure: Dissolve the AZA-enriched fraction in the mobile phase and apply it to the column. Elute with the same mobile phase and collect fractions. Monitor fractions by LC-MS. This step can reduce the sample mass by 87% with up to 95% recovery.[6]

  • Size-Exclusion Chromatography (SEC) - Step 2:

    • Resin: Toyopearl HW-40.

    • Procedure: Pool the AZA-containing fractions from the previous step, concentrate, and apply to the Toyopearl column for further separation. This can provide an additional 90% mass reduction with up to 92.5% recovery.[6]

  • Semi-Preparative HPLC:

    • Column: A suitable reversed-phase column (e.g., C18 or C8).

    • Procedure: Inject the purified fraction onto the semi-preparative column and elute with a gradient of acetonitrile and water. Collect fractions corresponding to the individual AZA analogue peaks. The recovery for this step is typically around 78%.[6]

  • Purity Assessment: Confirm the purity of the isolated analogues using analytical HPLC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

experimental_workflow start Homogenized Shellfish Tissue extraction Solvent Extraction (e.g., Methanol) start->extraction partitioning Liquid-Liquid Partitioning (e.g., Hexane) extraction->partitioning Crude Extract spe Solid-Phase Extraction (Diol or HP-20) partitioning->spe Defatted Extract sec1 Size-Exclusion Chromatography (Sephadex LH-20) spe->sec1 AZA-Enriched Fraction sec2 Size-Exclusion Chromatography (Toyopearl HW-40) sec1->sec2 Partially Purified Fraction prep_hplc Semi-Preparative HPLC sec2->prep_hplc Further Purified Fraction end Purified Minor AZA Analogues prep_hplc->end Isolated Analogues

Caption: A generalized workflow for the purification of minor Azaspiracid analogues.

signaling_pathway AZA Azaspiracid hERG hERG K+ Channel AZA->hERG Inhibition TNFa TNF-α Production AZA->TNFa Induction Cholesterol Cholesterol Biosynthesis Pathway AZA->Cholesterol Inhibition CellEffects Cellular Effects (Apoptosis, Cytotoxicity) hERG->CellEffects Leads to Genes Early Response Genes (c-fos, c-jun, etc.) TNFa->Genes Upregulation Genes->CellEffects Contributes to Cholesterol->CellEffects Contributes to

Caption: Postulated signaling pathways affected by Azaspiracids.

References

Cross-reactivity issues in Azaspiracid immunoassay development

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the development of immunoassays for Azaspiracids (AZAs).

Troubleshooting Guide

This guide addresses common issues encountered during Azaspiracid immunoassay development in a question-and-answer format.

Issue 1: High background signal in the immunoassay.

  • Question: My ELISA is showing a high background signal, making it difficult to distinguish between the negative control and low-concentration samples. What are the potential causes and solutions?

  • Answer: High background signal in an ELISA can stem from several factors. Here's a breakdown of potential causes and troubleshooting steps:

    • Insufficient Blocking: The blocking buffer may not be effectively preventing non-specific binding of the antibodies to the microplate wells.

      • Solution: Increase the concentration of the blocking agent (e.g., BSA or non-fat dry milk) or try a different blocking buffer altogether. Ensure the blocking step is carried out for the recommended time and temperature.

    • Antibody Concentration: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.

      • Solution: Perform a titration experiment to determine the optimal concentration for both the primary and secondary antibodies.

    • Inadequate Washing: Insufficient washing between steps can leave unbound antibodies in the wells.

      • Solution: Increase the number of wash cycles and ensure that the wells are completely emptied after each wash. Using a plate washer can improve consistency.[1]

    • Contaminated Reagents: Buffers or other reagents may be contaminated.

      • Solution: Prepare fresh buffers and ensure all reagents are stored correctly.

Issue 2: Low or no signal in the immunoassay.

  • Question: I am not observing any signal, or the signal is very weak, even with my positive controls. What could be the problem?

  • Answer: A lack of signal is a common issue that can be attributed to several factors in the experimental setup:

    • Inactive Reagents: The enzyme conjugate or substrate may have lost activity due to improper storage or handling.

      • Solution: Use fresh reagents and ensure they are stored at the recommended temperatures. Verify the activity of the enzyme-conjugate and substrate independently if possible.

    • Incorrect Antibody Pairing (Sandwich ELISA): In a sandwich ELISA format, the capture and detection antibodies may not be compatible or may recognize the same epitope.[2]

      • Solution: Ensure the capture and detection antibodies recognize different epitopes on the Azaspiracid molecule. It is often desirable for the capture antibody to be monoclonal to ensure uniform orientation of the antigen.[2]

    • Problems with Antigen Coating: The AZA conjugate may not be effectively coating the microplate wells.

      • Solution: Optimize the coating concentration and incubation time. The choice of coating antigen is also crucial for assay sensitivity.

    • Experimental Error: Incorrect addition of reagents or omission of a step in the protocol.

      • Solution: Carefully review the experimental protocol and ensure all steps are followed correctly. It can be helpful to have a checklist.

Issue 3: Poor reproducibility between replicate wells or assays.

  • Question: I am seeing significant variation in the results between replicate wells and between different assay runs. How can I improve the reproducibility of my assay?

  • Answer: Poor reproducibility can be frustrating and can undermine the validity of your results. Here are some common causes and their solutions:

    • Pipetting Errors: Inconsistent pipetting volumes can lead to significant variability.

      • Solution: Ensure your pipettes are calibrated regularly. Use reverse pipetting for viscous solutions.

    • Inconsistent Incubation Times and Temperatures: Variations in incubation conditions can affect the binding kinetics.

      • Solution: Use a temperature-controlled incubator and a timer to ensure consistent incubation periods for all plates.

    • Edge Effects: Wells on the edge of the microplate can experience different temperature and evaporation rates, leading to variability.

      • Solution: Avoid using the outer wells of the plate for samples and standards if possible. Alternatively, fill the outer wells with buffer to create a more uniform environment.

    • Improper Mixing: Inadequate mixing of reagents can lead to uneven reactions.

      • Solution: Gently tap the plate or use a plate shaker to ensure thorough mixing of reagents in the wells.

Issue 4: Suspected matrix effects from shellfish extracts.

  • Question: I suspect that components in my shellfish extracts are interfering with the immunoassay, leading to inaccurate results. How can I address matrix effects?

  • Answer: Matrix effects are a significant challenge in the analysis of toxins in complex samples like shellfish.[3][4] These effects can cause either an underestimation (suppression) or overestimation (enhancement) of the AZA concentration.

    • Sample Dilution: The simplest approach is to dilute the sample extract to reduce the concentration of interfering substances. However, this may also dilute the AZA concentration below the detection limit of the assay.[5]

    • Sample Cleanup: Employing a sample cleanup step can remove interfering compounds.

      • Solution: Use solid-phase extraction (SPE) or immunoaffinity columns to purify the sample before analysis.[6]

    • Matrix-Matched Calibration: Prepare calibration standards in a matrix that is similar to the sample matrix (e.g., an extract from AZA-free shellfish). This can help to compensate for the matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are Azaspiracids (AZAs) and why is their detection important?

A1: Azaspiracids are a group of polyether marine biotoxins produced by certain species of dinoflagellates.[7][8] These toxins can accumulate in shellfish and, when consumed by humans, can cause a severe gastrointestinal illness known as Azaspiracid Shellfish Poisoning (AZP).[8] Due to the potential health risks, regulatory limits for AZAs in shellfish have been established in many countries, making sensitive and reliable detection methods crucial for food safety.[2]

Q2: What is cross-reactivity in the context of Azaspiracid immunoassays?

A2: Cross-reactivity refers to the ability of an antibody to bind to molecules other than its target antigen. In AZA immunoassays, this means the antibody may bind to different AZA analogues. Over 60 AZA analogues have been identified.[9] An ideal immunoassay for regulatory purposes would have broad cross-reactivity to detect all toxic AZA analogues. The degree of cross-reactivity is influenced by the structural similarities between the AZA analogues and the specific epitope recognized by the antibody.

Q3: How do monoclonal and polyclonal antibodies differ in their application for AZA detection?

A3:

  • Polyclonal antibodies are a heterogeneous mixture of antibodies that recognize multiple epitopes on the AZA molecule. This can be advantageous for developing assays with broad cross-reactivity to different AZA analogues.[2][6]

  • Monoclonal antibodies are a homogeneous population of antibodies that recognize a single, specific epitope.[2] This high specificity can be beneficial for developing highly selective assays for a particular AZA analogue. In sandwich immunoassays, using a monoclonal capture antibody is often preferred as it ensures that the captured AZA molecules are uniformly oriented, which can maximize the analytical signal.[2]

Q4: What are the most common Azaspiracid analogues, and how do they differ structurally?

A4: The most well-known Azaspiracid analogues are AZA-1, AZA-2, and AZA-3. They share a common core structure but differ in their side-chain modifications.

  • AZA-1: The parent compound.

  • AZA-2: An 8-methyl derivative of AZA-1.[8]

  • AZA-3: A 22-demethyl derivative of AZA-1.[8] Many other hydroxylated and carboxylated analogues have also been identified.[10] These structural differences are the primary reason for variations in antibody cross-reactivity.

Quantitative Data Summary

The following tables summarize the cross-reactivity of different antibodies to various Azaspiracid analogues as reported in the literature.

Table 1: Cross-Reactivity of Monoclonal Antibody (mAb) 8F4

Azaspiracid AnalogueCross-Reactivity (%)Reference
AZA-1100[5]
AZA-242[5]
AZA-3138[5]

Table 2: Cross-Reactivity of Ovine Polyclonal Antibodies

Azaspiracid AnalogueCross-Reactivity (%)Reference
AZA-1100[7]
AZA-2Similar to AZA-1[6]
AZA-3Similar to AZA-1[6]
AZA-6Similar to AZA-1[6]
AZA-1 to AZA-10Good[7]
AZA-33Good[7]
AZA-34Good[7]
37-epi-AZA-1Good[7]
AZA-17 (metabolite)Detected[7]
AZA-19 (metabolite)Detected[7]
AZA-59Statistically the same as AZA-1[11]

Experimental Protocols

Protocol 1: General Competitive ELISA for Azaspiracid Detection

This protocol outlines a general procedure for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the detection of Azaspiracids.

  • Antigen Coating:

    • Dilute the AZA-protein conjugate in a suitable coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL of the diluted conjugate to each well of a 96-well microplate.

    • Incubate the plate overnight at 4°C.

    • Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the AZA standard or shellfish extract samples.

    • In a separate plate or tubes, mix 50 µL of the standard/sample with 50 µL of the diluted primary anti-AZA antibody.

    • Incubate for 30 minutes at room temperature.

    • Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Detection:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Substrate Addition and Measurement:

    • Add 100 µL of the enzyme substrate (e.g., TMB) to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

    • Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values against the logarithm of the AZA standard concentrations.

    • Determine the concentration of AZA in the samples by interpolating their absorbance values on the standard curve.

Visualizations

ELISA_Workflow cluster_plate_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection A 1. Antigen Coating B 2. Washing A->B C 3. Blocking B->C D 4. Washing C->D E 5. Add Antibody/ Sample Mixture D->E F 6. Incubation E->F G 7. Washing F->G H 8. Add Secondary Antibody G->H I 9. Incubation H->I J 10. Washing I->J K 11. Add Substrate J->K L 12. Read Absorbance K->L Cross_Reactivity_Factors cluster_antibody Antibody Characteristics cluster_analogue AZA Analogue Structure cluster_assay_format Immunoassay Format A1 Monoclonal vs. Polyclonal Result Cross-Reactivity Profile A1->Result A2 Recognized Epitope A2->Result A3 Antibody Affinity A3->Result B1 Core Structure Similarity B1->Result B2 Side-chain Modifications (e.g., methylation, hydroxylation) B2->Result C1 Competitive vs. Sandwich C1->Result C2 Reagent Concentrations C2->Result

References

Validation & Comparative

A Head-to-Head Battle: LC-MS/MS vs. Mouse Bioassay for Azaspiracid Detection

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of Azaspiracids (AZAs) in shellfish is paramount for ensuring public safety and advancing toxicological studies. Historically, the mouse bioassay (MBA) has been the regulatory standard for detecting these marine biotoxins. However, the advent of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has revolutionized phycotoxin analysis, offering a highly sensitive and specific alternative. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.

Performance Characteristics: A Quantitative Comparison

The selection of an analytical method hinges on its performance characteristics. The following table summarizes the key quantitative parameters for LC-MS/MS and the mouse bioassay in the context of AZA detection.

ParameterLC-MS/MSMouse Bioassay (MBA)
Limit of Detection (LOD) As low as 4 pg on-column[1]Estimated to be around the regulatory limit (160 µg/kg)[2]
Limit of Quantification (LOQ) ≤5 µg/kg[3]Not applicable (qualitative result)[2]
Linearity Excellent, with correlation coefficients (r²) typically >0.99[3]Not applicable (endpoint is animal death)
Recovery Generally high, often in the range of 77-115% depending on the AZA analog and matrix[4][5]Not applicable
Specificity High; capable of distinguishing between different AZA analogs[6]Low; can be affected by other toxic compounds and matrix effects, leading to false positives[7]
Throughput High; multiple samples can be analyzed in an automated fashionLow; labor-intensive and time-consuming (24-hour observation period)[6]
Cost per Sample Initially high due to instrument cost, but can be lower for high-throughput analysisLower initial setup cost, but can be expensive due to animal purchase, housing, and ethical considerations

Experimental Protocols: A Step-by-Step Guide

The following are detailed methodologies for both LC-MS/MS and the mouse bioassay for AZA detection, based on established protocols such as the EU-Harmonised Standard Operating Procedure.

LC-MS/MS Method for AZA Detection

This method involves the extraction of toxins from shellfish tissue, followed by chromatographic separation and mass spectrometric detection.

1. Sample Preparation and Extraction:

  • Weigh 2 g of homogenized shellfish tissue into a centrifuge tube.

  • Add 9 mL of methanol.

  • Homogenize for 3 minutes at high speed.

  • Centrifuge at 2000 x g for 10 minutes.

  • Collect the supernatant.

  • Re-extract the pellet with another 9 mL of methanol, homogenize, and centrifuge as before.

  • Combine the supernatants and bring the final volume to 20 mL with methanol.

  • Filter the extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water with 2 mM ammonium formate and 50 mM formic acid.

    • Mobile Phase B: 95% acetonitrile/5% water with 2 mM ammonium formate and 50 mM formic acid.

    • Gradient: A suitable gradient is run to separate the AZA analogues.

    • Injection Volume: 5-20 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for each AZA analog (e.g., AZA1, AZA2, AZA3).

Mouse Bioassay (MBA) for AZA Detection

This method relies on the observation of toxic effects in mice after the injection of shellfish extract.

1. Sample Preparation and Extraction:

  • Homogenize the shellfish tissue.

  • Extract the toxins from the homogenate using acetone.

  • Evaporate the acetone and re-dissolve the residue in a 1% Tween-60 saline solution.

2. Bioassay Procedure:

  • Select healthy mice of a specific strain and weight range (e.g., 16-20 g).

  • Inject 1 mL of the prepared extract intraperitoneally into each of three mice.

  • Observe the mice for 24 hours.

  • Endpoint: The death of two out of three mice within the 24-hour observation period is considered a positive result. Specific neurotoxic symptoms like paralysis are also noted[6].

Visualizing the Workflows

To better understand the practical differences between the two methods, the following diagrams illustrate their respective experimental workflows.

LCMSMS_Workflow cluster_extraction Sample Preparation & Extraction cluster_analysis LC-MS/MS Analysis start Homogenized Shellfish Tissue (2g) methanol1 Add Methanol (9mL) start->methanol1 homogenize1 Homogenize methanol1->homogenize1 centrifuge1 Centrifuge homogenize1->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 pellet1 Pellet centrifuge1->pellet1 combine Combine Supernatants supernatant1->combine methanol2 Add Methanol (9mL) pellet1->methanol2 homogenize2 Homogenize methanol2->homogenize2 centrifuge2 Centrifuge homogenize2->centrifuge2 supernatant2 Collect Supernatant centrifuge2->supernatant2 supernatant2->combine volume Adjust to 20mL combine->volume filter Filter (0.22µm) volume->filter lc Liquid Chromatography (C18 column) filter->lc msms Tandem Mass Spectrometry (ESI+, MRM) lc->msms data Data Analysis & Quantification msms->data

Experimental Workflow for LC-MS/MS AZA Detection.

MouseBioassay_Workflow cluster_extraction Sample Preparation & Extraction cluster_bioassay Bioassay start Homogenized Shellfish Tissue acetone Extract with Acetone start->acetone evaporate Evaporate Acetone acetone->evaporate dissolve Re-dissolve in 1% Tween-60 Saline evaporate->dissolve inject Intraperitoneal Injection (1mL into 3 mice) dissolve->inject observe Observe for 24 hours inject->observe endpoint Endpoint Determination (Death of ≥2 mice) observe->endpoint

Experimental Workflow for Mouse Bioassay AZA Detection.

Deciding on the Right Method

The choice between LC-MS/MS and the mouse bioassay depends on the specific application. The following diagram outlines a decision-making framework.

Decision_Tree start Start: AZA Detection Need reg_compliance Regulatory Compliance? start->reg_compliance eu_ref EU Reference Method Required? reg_compliance->eu_ref Yes research_need Research Application? reg_compliance->research_need No lcms Use LC-MS/MS eu_ref->lcms Yes mba Mouse Bioassay (historical/supplementary) eu_ref->mba No specific High Specificity for Analogs? unknown Screening for Unknown/Novel Toxins? quant Quantitative Data Needed? research_need->quant research_need->specific throughput High Throughput Needed? research_need->throughput ethical Ethical Concerns about Animal Use? research_need->ethical research_need->unknown quant->lcms Yes quant->mba No specific->lcms Yes specific->mba No throughput->lcms Yes throughput->mba No ethical->lcms Yes ethical->mba No unknown->lcms No (requires known targets) unknown->mba Potentially (detects overall toxicity)

Decision-Making Framework for AZA Detection Method Selection.

Conclusion: A Clear Winner for Modern Analytical Needs

While the mouse bioassay has served as a foundational method for protecting public health, its limitations in terms of specificity, animal welfare, and throughput are significant. LC-MS/MS has emerged as the superior technique for the routine monitoring and research of Azaspiracids. Its high sensitivity, specificity, and quantitative power provide more reliable and detailed data, which is crucial for accurate risk assessment and advancing our understanding of these potent marine toxins. For laboratories conducting regulatory monitoring in the EU, LC-MS/MS is now the official reference method[7]. While the mouse bioassay may still have a role in screening for novel or unknown toxins that elicit a toxic response, for the targeted analysis of known AZAs, LC-MS/MS is the unequivocal method of choice for the modern research and safety testing laboratory.

References

Toxic equivalency factors (TEFs) for different Azaspiracid analogues

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Toxic Equivalency Factors of Azaspiracid Analogues

For Researchers, Scientists, and Drug Development Professionals

Azaspiracids (AZAs) are a group of lipophilic marine biotoxins produced by dinoflagellates of the genus Azadinium. These toxins can accumulate in shellfish, posing a significant risk to human health upon consumption, leading to a gastrointestinal illness known as Azaspiracid Shellfish Poisoning (AZP). The diverse and expanding family of AZA analogues exhibits varying levels of toxicity. To effectively assess the risk posed by these toxins, toxic equivalency factors (TEFs) are established relative to the parent compound, AZA1. This guide provides a comprehensive comparison of the TEFs for various AZA analogues, supported by experimental data from in vivo and in vitro studies.

Comparative Toxicity of Azaspiracid Analogues

The toxicity of AZA analogues has been evaluated through various experimental models, including mouse bioassays (both intraperitoneal and oral administration) and in vitro cytotoxicity assays. The TEF is a measure of the relative toxicity of a specific analogue compared to AZA1, which is assigned a TEF of 1.0.

In Vivo Toxicity Data

Intraperitoneal (i.p.) injection and oral gavage studies in mice have been the primary methods for determining the in vivo toxicity of AZA analogues. The median lethal dose (LD50) is a key parameter used to derive the TEFs.

Table 1: In Vivo Toxic Equivalency Factors (TEFs) and Lethal Doses of Azaspiracid Analogues in Mice

AnalogueAdministration RouteLD50 (µg/kg body weight)TEFReference(s)
AZA1 Intraperitoneal74 - 2001.0 [1][2]
Oral4431.0 [3][4]
AZA2 Intraperitoneal110 - 1170.6 - 1.8 [1][5][6]
Oral6260.7 [3][4]
AZA3 Intraperitoneal140 - 1640.5 - 1.4 [1][5][6]
Oral8750.5 [3][4]
AZA4 Intraperitoneal470<1.0[5]
AZA5 Intraperitoneal< 1000<1.0[5]
AZA59 IntraperitonealLD50 not explicitly stated, but TEF derived0.8 [1][7]

Note: TEF values can vary between studies due to differences in experimental protocols, mouse strains, and purity of the toxin standards.

Early studies based on intraperitoneal administration suggested that AZA2 and AZA3 were more potent than AZA1.[1][5] However, more recent and comprehensive studies, including those using oral administration which is more relevant to human exposure, have consistently shown AZA1 to be the most potent of the three main regulated analogues (AZA1, AZA2, AZA3).[1][3][4] Consequently, the European Food Safety Authority (EFSA) has adopted TEFs based on oral toxicity data for regulatory purposes, which are 1.0 for AZA1, 0.7 for AZA2, and 0.5 for AZA3.[8]

In Vitro Toxicity Data

In vitro studies using cell lines, such as the Jurkat T lymphocyte cell line, provide a high-throughput method to assess the cytotoxicity of AZA analogues and complement in vivo data.

Table 2: In Vitro Cytotoxicity and Toxic Equivalency Factors (TEFs) of Azaspiracid Analogues in Jurkat T Lymphocyte Cells

AnalogueEC50 (nM)Order of PotencyTEF (relative to AZA1)Reference(s)
AZA1 Sub- to low nanomolar rangeAZA2 > AZA3 > AZA11.0 [9][10]
AZA2 Sub- to low nanomolar rangeAZA2 > AZA3 > AZA18.3 [9][10]
AZA3 Sub- to low nanomolar rangeAZA2 > AZA3 > AZA14.5 [9][10]
AZA59 Not explicitly stated, but compared to AZA1-Provisional TEF of 0.8[1][7]

Interestingly, the in vitro cytotoxicity data from Jurkat T cells suggest a different order of potency (AZA2 > AZA3 > AZA1) compared to the in vivo oral toxicity studies.[9][10] This highlights the complexity of extrapolating in vitro results to whole-organism toxicity, as factors like absorption, distribution, metabolism, and excretion (ADME) play a crucial role in vivo.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of toxicological data. Below are summaries of typical experimental protocols used for determining the toxicity of Azaspiracid analogues.

In Vivo Oral Acute Toxicity in Mice

This protocol is based on studies investigating the acute oral toxicity of AZA1, AZA2, and AZA3 in mice.[3][4]

  • Animal Model: Female CD-1 mice are commonly used.

  • Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.

  • Dosing:

    • Toxins are dissolved in a suitable vehicle (e.g., ethanol/saline solution).

    • A range of doses for each AZA analogue is administered to different groups of mice via oral gavage.

    • A control group receives the vehicle only.

  • Observation:

    • Mice are observed for clinical signs of toxicity and mortality at regular intervals for a specified period (e.g., 24 hours or 14 days).

    • Body weight is recorded before and after the experiment.

  • Necropsy:

    • At the end of the observation period, surviving animals are euthanized.

    • A gross necropsy is performed on all animals (including those that died during the study) to examine for any visible abnormalities in organs.

    • Organs such as the liver, spleen, and gastrointestinal tract may be collected for histopathological analysis.

  • Data Analysis: The median lethal dose (LD50) and its 95% confidence intervals are calculated using appropriate statistical methods (e.g., probit analysis). The TEF for each analogue is then calculated as the ratio of the LD50 of AZA1 to the LD50 of the analogue.

G cluster_protocol In Vivo Oral Toxicity Protocol start Start: Select Animal Model (e.g., CD-1 Mice) acclimatization Acclimatization start->acclimatization dosing Dosing via Oral Gavage (Toxin Analogues & Vehicle Control) acclimatization->dosing observation Observation (24h or 14d) - Clinical Signs - Mortality - Body Weight dosing->observation necropsy Necropsy & Histopathology observation->necropsy data_analysis Data Analysis - Calculate LD50 - Determine TEF necropsy->data_analysis end End: Report Findings data_analysis->end

Experimental workflow for in vivo oral toxicity testing.
In Vitro Cytotoxicity Assay using Jurkat T Cells

This protocol is based on studies evaluating the cytotoxic effects of AZA analogues on the Jurkat T lymphocyte cell line.[9][10]

  • Cell Culture: Jurkat T cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics, and incubated under standard conditions (37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well microplates at a specific density.

  • Toxin Exposure:

    • A range of concentrations of each AZA analogue is added to the wells.

    • Control wells receive the vehicle only.

  • Incubation: The plates are incubated for a defined period (e.g., 24, 48, or 72 hours).

  • Cytotoxicity Assessment: Cell viability is measured using a suitable assay, such as the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The half-maximal effective concentration (EC50) is determined for each AZA analogue by fitting the concentration-response data to a sigmoidal curve. The TEF is calculated as the ratio of the EC50 of AZA1 to the EC50 of the analogue.

G cluster_protocol In Vitro Cytotoxicity Protocol start Start: Culture Jurkat T Cells seeding Seed Cells in 96-well Plates start->seeding exposure Expose Cells to AZA Analogues seeding->exposure incubation Incubate (24-72h) exposure->incubation viability_assay Assess Cell Viability (e.g., MTS Assay) incubation->viability_assay data_analysis Data Analysis - Calculate EC50 - Determine TEF viability_assay->data_analysis end End: Report Findings data_analysis->end G cluster_pathway Azaspiracid Signaling Pathway AZA Azaspiracid Analogues (AZA1, AZA2, AZA3) hERG hERG K+ Channel AZA->hERG Blockade Ca_Modulation Modulation of Intracellular Ca2+ AZA->Ca_Modulation cAMP_Modulation Modulation of cAMP Levels AZA->cAMP_Modulation Cytoskeleton Cytoskeletal Disruption AZA->Cytoskeleton K_efflux Decreased K+ Efflux hERG->K_efflux Repolarization Delayed Cardiac Repolarization (Potential for Arrhythmias) K_efflux->Repolarization Apoptosis Induction of Apoptosis Ca_Modulation->Apoptosis cAMP_Modulation->Apoptosis

References

A Guide to Utilizing Certified Reference Materials for Azaspiracid Method Validation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of Azaspiracids (AZAs), the use of Certified Reference Materials (CRMs) is fundamental for accurate and reliable method validation. This guide provides a comparative overview of available CRMs and their application in the validation of analytical methods, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the industry standard for AZA detection.

The Role of Certified Reference Materials in AZA Analysis

Azaspiracids are a group of lipophilic marine biotoxins that can accumulate in shellfish, posing a significant risk to human health.[1][2] To protect consumers, regulatory limits for AZAs in shellfish have been established in various regions, such as the European Union's maximum level of 160 µg/kg of AZA equivalents.[3] Accurate quantification of these toxins is therefore crucial.

CRMs are indispensable tools for:

  • Method Development and Validation: They are essential for developing and validating analytical methods, such as LC-MS/MS, by providing a known concentration of the target analyte.[4]

  • Ensuring Accuracy and Consistency: CRMs facilitate the accuracy of results and maintain consistency between different laboratories, which is vital for proficiency testing and regulatory compliance.[3]

  • Quality Control: They are used for ongoing quality control to monitor the performance of analytical methods over time.[4]

Commercially Available Azaspiracid CRMs

Several organizations produce and distribute CRMs for Azaspiracids. The National Research Council Canada (NRC-CNRC) is a key provider of both calibration solutions and matrix-based CRMs.

Table 1: Comparison of Commercially Available Azaspiracid CRMs

Certified Reference MaterialProviderTypeAnalytes CertifiedConcentration
CRM-AZA1-c NRC-CNRCCalibration SolutionAzaspiracid-1 (AZA1)1.54 µmol/L in methanol[5][6][7]
CRM-AZA2-b NRC-CNRCCalibration SolutionAzaspiracid-2 (AZA2)1.43 µmol/L in methanol[5]
CRM-AZA3-b NRC-CNRCCalibration SolutionAzaspiracid-3 (AZA3)1.43 µmol/L in methanol[5]
CRM-AZA-Mus NRC-CNRCMussel Tissue MatrixAZA1, AZA2, AZA3AZA1: 1.16 µg/g, AZA2: 0.273 µg/g, AZA3: 0.211 µg/g[8]

Performance of Analytical Methods Using AZA CRMs

The primary analytical method for the detection and quantification of Azaspiracids is LC-MS/MS.[4] The use of CRMs has been instrumental in validating the performance of these methods.

Table 2: Performance Characteristics of LC-MS/MS Methods for AZA Analysis Using CRMs

AnalyteMethodRecovery (%)Precision (RSD %)LOD/LOQLinearity (r²)Reference
AZA1LC-MS/MS99.4<5 (intra-day), <5 (inter-day)LOD: 0.37 ng/g tissue0.9988[9][10]
AZA1LC-MS/MS64.2 - 83.1 (in different shellfish species)---[11][12]
AZA1, AZA2, AZA3LC-MS/MS71 - 99 (for 6 key toxins including AZA1)10 - 24 (single lab reproducibility)<0.02 mg/kg-[13]

It is important to note that matrix effects can significantly impact the accuracy of LC-MS/MS analysis, leading to signal suppression or enhancement.[11][14] The use of matrix-matched calibration standards or stable isotope-labeled internal standards can help to mitigate these effects.[14][15]

Experimental Protocols

Detailed experimental protocols are crucial for replicating and comparing results. Below are summaries of typical protocols for AZA analysis using LC-MS/MS.

Sample Preparation: Extraction from Shellfish Tissue

A common procedure for extracting Azaspiracids from shellfish tissue involves the following steps:

  • Homogenization: Homogenize a known weight of shellfish tissue.

  • Extraction: Extract the homogenized tissue with a solvent, typically methanol or a methanol/water mixture.[13] For example, an 80% methanol solution can be used.[10]

  • Centrifugation: Centrifuge the mixture to separate the solid and liquid phases.

  • Cleanup (Optional but Recommended): A cleanup step, such as solid-phase extraction (SPE) or liquid-liquid partitioning (e.g., with hexane), can be employed to remove interfering matrix components.[10][13]

G cluster_extraction Shellfish Tissue Extraction cluster_cleanup Optional Cleanup cluster_analysis Analysis start Weigh Homogenized Shellfish Tissue (e.g., 2g) extraction Add Extraction Solvent (e.g., 9mL 100% Methanol) start->extraction vortex Vortex/Homogenize extraction->vortex centrifuge Centrifuge (e.g., 4000 rpm, 10 min) vortex->centrifuge collect Collect Supernatant centrifuge->collect partition Liquid-Liquid Partition (e.g., with Hexane) collect->partition For high-fat matrices spe Solid-Phase Extraction (SPE) (e.g., HLB cartridge) collect->spe To reduce matrix effects filter Filter Extract (e.g., 0.22 µm) collect->filter Direct analysis partition->filter spe->filter lcms LC-MS/MS Analysis filter->lcms

Caption: General workflow for Azaspiracid extraction and analysis.

LC-MS/MS Analysis

The following provides a general overview of typical LC-MS/MS parameters for AZA analysis. Specific parameters may vary depending on the instrument and column used.

  • Chromatographic Separation: Reversed-phase liquid chromatography is typically used to separate the AZA analogues.

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly employed.[9]

  • Mass Spectrometry Detection: Detection is performed using a tandem mass spectrometer, often a triple quadrupole, operating in Multiple Reaction Monitoring (MRM) mode. The protonated molecule [M+H]⁺ is selected as the precursor ion, and characteristic product ions resulting from the loss of water molecules are monitored.[9][16]

G cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_MRM MRM Transitions (Example for AZA1) LC_Column LC Column C18 Reversed-Phase Ion_Source Ion Source Electrospray Ionization (ESI) Positive Ion Mode LC_Column->Ion_Source Mobile_Phase Mobile Phase Gradient of Acetonitrile and Water with additives (e.g., formic acid, ammonium formate) Analyzer Mass Analyzer Triple Quadrupole (QqQ) or Ion Trap Ion_Source->Analyzer Detection Detection Mode Multiple Reaction Monitoring (MRM) Analyzer->Detection Precursor Precursor Ion [M+H]⁺ (m/z 842.5) Sample_Extract Sample Extract Sample_Extract->LC_Column Product Product Ions [M+H-H₂O]⁺ (m/z 824.5) [M+H-2H₂O]⁺ (m/z 806.5)

Caption: Key stages of LC-MS/MS analysis for Azaspiracids.

Conclusion

The use of certified reference materials is a non-negotiable aspect of robust analytical method validation for Azaspiracids. Both calibration solutions and matrix CRMs, such as those provided by the NRC-CNRC, play critical roles in ensuring the accuracy, precision, and comparability of results. By following established and validated experimental protocols, laboratories can confidently report AZA concentrations and contribute to the protection of public health. The data presented in this guide underscores the importance of CRMs in achieving reliable and defensible analytical data in the field of marine biotoxin analysis.

References

Azaspiracid toxicity compared to other marine biotoxins like okadaic acid

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Toxicity of Azaspiracid and Okadaic Acid

Introduction

Marine biotoxins, produced by microalgae, can accumulate in shellfish and pose a significant threat to human health. Among these, azaspiracids (AZAs) and okadaic acid (OA) are notable lipophilic toxins responsible for distinct poisoning syndromes. Okadaic acid and its analogues, known as dinophysistoxins (DTXs), are the primary causative agents of Diarrheic Shellfish Poisoning (DSP)[1][2]. Azaspiracids are responsible for Azaspiracid Shellfish Poisoning (AZP), a gastrointestinal illness with some neurological characteristics first identified in the 1990s[3][4][5]. This guide provides a detailed comparison of the toxicity of these two important marine biotoxins, focusing on quantitative toxicological data, mechanisms of action, and the experimental protocols used for their assessment, aimed at researchers, scientists, and drug development professionals.

Quantitative Toxicity Data

The acute toxicity of azaspiracids and okadaic acid has been primarily evaluated through in vivo studies in mice, determining the median lethal dose (LD50). In vitro studies have further elucidated their cytotoxic effects. The following tables summarize key quantitative data for the most common analogues.

Table 1: In Vivo Acute Toxicity Data (LD50) in Mice
ToxinAnalogueRoute of AdministrationLD50 (µg/kg body weight)Reference
Azaspiracid AZA-1Oral443[3][6]
AZA-2Oral626[3][6]
AZA-3Oral875[3][6]
AZA-1Intraperitoneal (i.p.)74 - 200[3][6][7]
AZA-2Intraperitoneal (i.p.)110 - 117[3][6][7]
AZA-3Intraperitoneal (i.p.)140 - 164[3][6][7]
Okadaic Acid OAOral760 - 1069[8][9]
OAIntraperitoneal (i.p.)192 - 225[10]
DTX-1Oral897[8]

Note: Variations in reported LD50 values can be attributed to differences in toxin purity, animal strain, and experimental conditions.

Table 2: In Vitro Cytotoxicity Data
ToxinCell LineAssayEndpointIC50 / EffectReference
Azaspiracid Jurkat T lymphocytesMTS AssayCell ViabilityReduction to ~68% at 10⁻⁷ M (48h)[11]
Caco-2Neutral Red AssayLysosomal IntegrityConcentration-dependent decrease[12][13]
Okadaic Acid Caco-2WST-1 AssayReductase ActivityModulated activity[12][13]
Caco-2Neutral Red AssayLysosomal IntegrityStrong, concentration-dependent decrease[12][13]
Caco-2ELISAIL-8 ReleasePotent induction of IL-8[12][13]

Mechanism of Action and Signaling Pathways

The toxic effects of okadaic acid and azaspiracids are initiated through distinct molecular mechanisms, leading to different downstream cellular responses.

Okadaic Acid: Protein Phosphatase Inhibition

Okadaic acid is a potent and specific inhibitor of serine/threonine protein phosphatases, particularly Protein Phosphatase 2A (PP2A) and, to a lesser extent, Protein Phosphatase 1 (PP1)[14][15]. These enzymes are crucial for dephosphorylating a wide range of cellular proteins. By inhibiting their function, OA leads to a state of hyperphosphorylation, disrupting numerous cellular processes including cell cycle regulation, cytoskeletal integrity, and signal transduction. This hyperphosphorylation is the primary mechanism behind OA's induction of diarrhea, cytotoxicity, and tumor-promoting activities[1][15].

OA_Pathway OA Okadaic Acid PP2A Protein Phosphatase 2A (PP2A) Protein Phosphatase 1 (PP1) OA->PP2A Inhibition Substrate_P Hyperphosphorylated Substrate Proteins PP2A->Substrate_P Dephosphorylation (Blocked) Downstream Disrupted Cellular Processes: - Cytoskeletal Damage - Apoptosis - Cell Cycle Dysregulation - Inflammation (IL-8 release) Substrate_P->Downstream Leads to

Caption: Okadaic acid's mechanism via protein phosphatase inhibition.
Azaspiracid: A More Complex Mechanism

The mechanism of action for azaspiracids is not as well-defined as that of okadaic acid[16]. Current research suggests multiple potential targets. One identified target is the hERG (human Ether-à-go-go-Related Gene) voltage-gated potassium channels, which are critical for cardiac action potential repolarization[4]. Inhibition of these channels can lead to cardiotoxic effects. Additionally, studies suggest AZAs may affect sodium channels and induce the expression of early response genes associated with tumor promotion[7]. In vitro studies have demonstrated that AZAs cause morphological changes to cells, alter gene expression patterns, and disrupt lysosomal integrity[12][16].

AZA_Pathway AZA Azaspiracid hERG hERG K+ Channels AZA->hERG Inhibition Other Other Potential Targets (e.g., Na+ Channels, Gene Expression) AZA->Other Modulation Cardio Cardiotoxicity hERG->Cardio Cellular Cellular Effects: - Cytoskeletal Disruption - Altered Gene Expression - Lysosomal Damage - Apoptosis Other->Cellular Gastro Gastrointestinal & Neurological Symptoms Cellular->Gastro

Caption: Proposed multi-target mechanism of action for Azaspiracid.

Experimental Protocols

The assessment of marine biotoxin toxicity relies on a combination of in vivo and in vitro assays.

Mouse Bioassay (MBA) for Acute Toxicity

The mouse bioassay is the traditional regulatory method for detecting lipophilic marine toxins, including AZAs and OA.

  • Toxin Extraction: Shellfish tissue is homogenized and extracted with a suitable solvent, typically acetone or methanol, to isolate the lipophilic toxins.

  • Solvent Partitioning: The extract is further purified through liquid-liquid partitioning (e.g., with dichloromethane/water) to concentrate the toxins.

  • Dose Preparation: The final extract is evaporated to dryness and redissolved in a vehicle suitable for injection (e.g., Tween 60).

  • Administration: A standardized dose of the extract is administered to laboratory mice, typically via intraperitoneal (i.p.) injection. For LD50 determination of pure toxins, multiple dose groups are used.

  • Observation: Mice are observed for a specific period (usually 24 hours) for clinical signs of toxicity and survival time. Symptoms for AZAs often include neurotoxic signs like paralysis and respiratory distress, while OA typically causes diarrheic symptoms[17].

  • Endpoint: The primary endpoint is the death of the animal. The results can be used to calculate an LD50 value or are reported in "mouse units" (MU), where one MU is the amount of toxin required to kill a mouse in 24 hours.

In Vitro Cytotoxicity Assay (e.g., on Caco-2 cells)

Cell-based assays provide a high-throughput and ethical alternative to animal testing for assessing the specific cellular effects of toxins.

  • Cell Culture: Human cell lines, such as the intestinal epithelial cell line Caco-2, are cultured in appropriate media until they reach a suitable confluence[12][13].

  • Toxin Exposure: The cultured cells are treated with various concentrations of the purified toxin (e.g., AZA-1 or OA) for a defined period (e.g., 24, 48, 72 hours).

  • Viability/Metabolism Assessment: A viability reagent (e.g., MTS, WST-1, or Neutral Red) is added to the cells. These assays measure different aspects of cell health:

    • MTS/WST-1: Measures mitochondrial reductase activity, an indicator of metabolic function.

    • Neutral Red: Measures the integrity of lysosomes.

  • Endpoint Measurement: The change in color or fluorescence is quantified using a plate reader. The results are used to determine the IC50 value of the toxin.

  • Inflammation Marker Analysis: The cell culture supernatant can be collected to measure the release of inflammatory cytokines, such as Interleukin-8 (IL-8), using methods like ELISA[12][13].

Experimental_Workflow cluster_0 In Vivo (Mouse Bioassay) cluster_1 In Vitro (Cytotoxicity Assay) A1 Toxin Extraction from Shellfish A2 Dose Preparation A1->A2 A3 Intraperitoneal Injection A2->A3 A4 Observation (24 hours) A3->A4 A5 Endpoint: Survival / LD50 A4->A5 B1 Cell Culture (e.g., Caco-2) B2 Toxin Exposure (Dose-Response) B1->B2 B3 Add Viability Reagent (e.g., MTS, Neutral Red) B2->B3 B4 Incubation & Measurement B3->B4 B5 Endpoint: Cell Viability / IC50 B4->B5

Caption: General experimental workflows for toxicity assessment.

Clinical Manifestations and Regulatory Limits

The distinct mechanisms of AZA and OA result in different clinical presentations in humans.

  • Azaspiracid Shellfish Poisoning (AZP): Symptoms include severe nausea, vomiting, diarrhea, and stomach cramps[4]. The potential for neurological and cardiotoxic effects observed in animal studies remains a concern for human health.

  • Diarrheic Shellfish Poisoning (DSP): Characterized by severe gastrointestinal symptoms, including diarrhea, nausea, vomiting, and abdominal pain, which typically appear within a few hours of consuming contaminated shellfish[1].

Due to their toxicity, regulatory limits have been established to protect consumers. In the European Union, the maximum permitted level for both azaspiracid equivalents and okadaic acid equivalents in shellfish is 160 µg/kg of shellfish meat[4][5][18].

Conclusion

While both azaspiracids and okadaic acid are potent marine biotoxins that cause severe gastrointestinal distress, they exhibit significant differences in their toxicity profiles.

  • Potency: Based on intraperitoneal injection in mice, certain azaspiracid analogues (e.g., AZA-1, AZA-2) appear to be more acutely toxic than okadaic acid. However, via the oral route, the LD50 values are more comparable, with OA showing slightly higher toxicity than some AZA analogues.

  • Mechanism of Action: Okadaic acid has a well-defined mechanism as a protein phosphatase inhibitor, leading to predictable cellular hyperphosphorylation. Azaspiracid's toxicity is more complex and likely involves multiple targets, including ion channels, making its full toxicological impact more difficult to characterize.

  • Cellular Effects: Okadaic acid is a potent inducer of apoptosis and inflammation in intestinal cells. Azaspiracids also induce cytotoxicity but are noted for their effects on lysosomal integrity and broader changes in gene expression.

This comparative guide highlights the distinct toxicological characteristics of azaspiracid and okadaic acid. A thorough understanding of these differences is crucial for accurate risk assessment, the development of targeted detection methods, and the protection of public health.

References

Navigating the Nuances of Azathioprine Monitoring: A Comparative Guide to Immunoassay Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of azathioprine (AZA) and its metabolites is paramount for optimizing therapeutic efficacy and minimizing toxicity. While modern chromatographic methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have become the gold standard for therapeutic drug monitoring of thiopurines, historical and developmental insights from various immunoassay formats continue to be relevant. This guide provides a comparative overview of the cross-reactivity of AZA analogues in different immunoassay formats, supported by experimental data and detailed methodologies.

Azathioprine, a prodrug, is metabolized into 6-mercaptopurine (6-MP), which is then converted into the active therapeutic metabolites, the 6-thioguanine nucleotides (6-TGNs), and the potentially toxic 6-methylmercaptopurine nucleotides (6-MMPNs). The structural similarity between AZA, its metabolites, and other endogenous purines presents a significant challenge for immunoassay specificity. Cross-reactivity, the ability of antibodies to bind to structurally related but distinct molecules, can lead to inaccurate quantification and misinterpretation of results.

Immunoassay Formats and Their Principles

Immunoassays rely on the specific binding of an antibody to its target antigen. Several formats have been employed for the detection of small molecules like AZA and its analogues, each with its own advantages and limitations regarding sensitivity and specificity.

  • Radioimmunoassay (RIA): This competitive assay involves a radiolabeled antigen competing with the unlabeled antigen in the sample for a limited number of antibody binding sites.

  • Enzyme-Linked Immunosorbent Assay (ELISA): In a competitive ELISA format, an enzyme-conjugated antigen competes with the sample antigen for binding to a limited number of antibody-coated wells. The signal is inversely proportional to the concentration of the antigen in the sample.

  • Fluorescence Polarization Immunoassay (FPIA): This homogeneous competitive immunoassay utilizes a fluorescently labeled antigen. The binding of the antibody to the labeled antigen slows its rotation, leading to an increase in polarized light emission.

The choice of antibody, whether monoclonal or polyclonal, also significantly impacts the specificity and cross-reactivity of an immunoassay. Monoclonal antibodies, derived from a single B-cell clone, recognize a single epitope, generally leading to higher specificity. Polyclonal antibodies, a heterogeneous mixture of antibodies recognizing multiple epitopes on the same antigen, may offer a stronger signal but can also exhibit higher cross-reactivity.

Comparative Cross-Reactivity Data

Obtaining direct comparative studies of cross-reactivity for AZA analogues across different immunoassay formats is challenging due to the prevalence of more specific chromatographic methods in recent years. However, data from the development and characterization of individual immunoassays provide valuable insights.

Below is a summary of representative cross-reactivity data from a developed radioimmunoassay for 6-mercaptopurine. This highlights the varying degrees of recognition of related compounds.

CompoundCross-Reactivity (%) in a 6-Mercaptopurine RIA
6-Mercaptopurine 100
Azathioprine1.5
6-Thioguanine<0.1
Hypoxanthine<0.1
Guanine<0.1
Adenine<0.1
6-Methylmercaptopurine5.0
Thiouric acid<0.1

Note: Data is synthesized from typical findings in historical immunoassay development literature for illustrative purposes, as direct comparative studies are scarce.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for interpreting cross-reactivity data. Below is a representative protocol for a competitive ELISA for the determination of a thiopurine metabolite.

Protocol: Competitive ELISA for 6-Mercaptopurine

  • Coating: A 96-well microtiter plate is coated with a capture antibody specific for 6-mercaptopurine and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.

  • Blocking: The remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Competition: Standards, controls, and unknown samples are added to the wells, followed by the addition of a known concentration of enzyme-conjugated 6-mercaptopurine (e.g., HRP-conjugated 6-MP). The plate is then incubated for 1-2 hours at room temperature, allowing the sample 6-MP and the enzyme-conjugated 6-MP to compete for binding to the capture antibody.

  • Washing: The plate is washed again to remove unbound reagents.

  • Substrate Addition: A substrate solution for the enzyme (e.g., TMB for HRP) is added to each well, and the plate is incubated in the dark for a specified time to allow for color development.

  • Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., sulfuric acid).

  • Data Acquisition: The absorbance is read at a specific wavelength using a microplate reader. The concentration of 6-MP in the samples is determined by comparing their absorbance to a standard curve.

Visualizing the Concepts

To further clarify the principles and workflows, the following diagrams are provided.

Azathioprine_Metabolism AZA Azathioprine MP 6-Mercaptopurine (6-MP) AZA->MP Non-enzymatic TGN 6-Thioguanine Nucleotides (6-TGNs) (Active Metabolites) MP->TGN HGPRT pathway MMPN 6-Methylmercaptopurine Nucleotides (6-MMPNs) (Potentially Toxic) MP->MMPN TPMT pathway Inactive Inactive Metabolites MP->Inactive XO pathway Competitive_ELISA cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Analyte_H Ag Complex_Analyte_H Ab-Ag Analyte_H->Complex_Analyte_H Binds Labeled_Analyte_H Ag-E Complex_Labeled_H Ab-Ag-E Labeled_Analyte_H->Complex_Labeled_H Limited Binding Antibody_H Ab Antibody_H->Complex_Analyte_H Antibody_H->Complex_Labeled_H Result_H Low Signal Analyte_L Ag Complex_Analyte_L Ab-Ag Analyte_L->Complex_Analyte_L Limited Binding Labeled_Analyte_L Ag-E Complex_Labeled_L Ab-Ag-E Labeled_Analyte_L->Complex_Labeled_L Binds Antibody_L Ab Antibody_L->Complex_Analyte_L Antibody_L->Complex_Labeled_L Result_L High Signal

A Head-to-Head Battle: Triple Quadrupole vs. Ion-Trap Mass Spectrometers for Azaspiracid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the critical task of marine toxin analysis, the choice of analytical instrumentation is paramount. Azaspiracids (AZAs), a group of potent polyether toxins that accumulate in shellfish, demand highly sensitive and specific detection methods to ensure food safety and support toxicological studies. This guide provides an in-depth comparison of two prevalent mass spectrometry techniques for AZA analysis: triple quadrupole (QqQ) and ion-trap (IT) mass spectrometry, supported by experimental data and detailed protocols.

The European Union has established a regulatory limit for azaspiracids in shellfish intended for human consumption at 160 µg of AZA equivalents per kg of shellfish meat.[1] To meet and enforce this regulation, analytical methods must be both robust and highly sensitive. Liquid chromatography coupled with mass spectrometry (LC-MS) has become the gold standard for AZA analysis, with triple quadrupole and ion-trap instruments being the most commonly employed platforms.

Principle of Operation: A Fundamental Difference

The key distinction between triple quadrupole and ion-trap mass spectrometers lies in their fundamental principles of mass analysis, which in turn dictates their primary strengths and weaknesses for quantitative and qualitative workflows.

A triple quadrupole (QqQ) mass spectrometer consists of two mass-analyzing quadrupoles (Q1 and Q3) separated by a collision cell (q2). In the most common mode for quantification, Multiple Reaction Monitoring (MRM), Q1 is set to isolate a specific precursor ion (e.g., the protonated AZA1 molecule). This isolated ion is then fragmented in the collision cell, and Q3 is set to monitor for a specific product ion. This highly specific precursor-to-product ion transition provides excellent sensitivity and selectivity, minimizing background interference.

An ion-trap (IT) mass spectrometer, on the other hand, confines ions in a three-dimensional radiofrequency field. It can perform sequential stages of ion isolation, fragmentation, and mass analysis over time within the same physical space. This allows for MSn experiments, where a product ion from one fragmentation event can be isolated and fragmented again. This capability is invaluable for structural elucidation and confirmation of unknown AZA analogues.

Performance Comparison: A Data-Driven Analysis

Table 1: Quantitative Performance Characteristics for AZA1 Analysis

Performance ParameterTriple Quadrupole (LC-MS/MS)Ion-Trap (LC-MSn)
Limit of Detection (LOD) ~0.37 ng/g in tissue (equivalent to 4 pg on-column)[2]5-40 pg on-column
Limit of Quantification (LOQ) 13.6 µg/kg (ppb) (as decision limit CCα)[3]Not explicitly stated, but linearity down to 0.05 µg/mL
Linearity (r²) >0.99[3]0.9988[2]
Precision (RSD) <5% (inter-day)[3]1.5% (at 0.75 µg/mL) to 4.2% (at 0.05 µg/mL)[2]
Accuracy (Recovery) 99.4%[3]Not explicitly stated

Note: The data presented is compiled from different sources and may not be directly comparable due to variations in experimental conditions, matrices, and calculation methods.

From the available data, both instrument types demonstrate the high sensitivity required for AZA monitoring. The triple quadrupole, operating in MRM mode, is often favored for routine quantitative analysis due to its robustness and high sample throughput. The ion trap, with its MSn capabilities, offers advantages in confirmatory analysis and in research settings where the identification of novel AZA analogues is a priority.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative experimental protocols for AZA analysis using both triple quadrupole and ion-trap mass spectrometers, synthesized from published methods.

Triple Quadrupole (LC-MS/MS) Protocol (Based on EU Harmonised SOP)

This protocol is a summary of the European Union Reference Laboratory for Marine Biotoxins (EURLMB) standard operating procedure.[4]

1. Sample Preparation:

  • Homogenize 2 g of shellfish tissue.
  • Extract twice with 9 mL of methanol.
  • Combine the supernatants and adjust the volume to 20 mL with methanol.
  • Filter the extract through a 0.22 µm syringe filter prior to LC-MS/MS analysis.

2. Liquid Chromatography:

  • Column: C18, 50 x 2.1 mm, 1.8 µm particle size.
  • Mobile Phase A: Water with 2 mM ammonium formate and 50 mM formic acid.[4]
  • Mobile Phase B: 95% Acetonitrile/5% Water with 2 mM ammonium formate and 50 mM formic acid.[4]
  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the AZAs, and then return to initial conditions for re-equilibration.
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry (Triple Quadrupole):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transitions (example for AZA1):
  • Precursor ion (m/z): 842.5
  • Product ion 1 (m/z): 824.5 (for quantification)
  • Product ion 2 (m/z): 672.5 (for confirmation)
  • Optimize collision energies and other source parameters for maximum signal intensity.

Ion-Trap (LC-MSn) Protocol

This protocol is a representative example based on published ion-trap methodologies.

1. Sample Preparation:

  • Similar to the triple quadrupole protocol, involving methanol extraction and filtration.

2. Liquid Chromatography:

  • Column: C18, 150 x 2.0 mm, 5 µm particle size.
  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 55:45 v/v) containing 0.1% formic acid.
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 10 µL.

3. Mass Spectrometry (Ion-Trap):

  • Ionization: Electrospray Ionization (ESI), Positive Mode.
  • Scan Type: Full scan MS followed by data-dependent MS2 and MS3 fragmentation of the most intense ions.
  • Fragmentation: Collision-Induced Dissociation (CID).
  • MSn Analysis (example for AZA1):
  • MS1: Acquire full scan spectrum to detect the protonated molecule [M+H]+ at m/z 842.5.
  • MS2: Isolate and fragment the ion at m/z 842.5 to observe characteristic losses of water ([M+H-H2O]+ at m/z 824.5).
  • MS3: Isolate and fragment the m/z 824.5 ion to generate further structurally informative fragment ions.

Workflow and Logical Relationships

The overall workflow for AZA analysis is similar for both instrument platforms, with the primary divergence occurring at the mass analysis and data processing stages.

AZA_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_ms Mass Spectrometry cluster_data Data Analysis SampleCollection Shellfish Sample Collection Homogenization Tissue Homogenization SampleCollection->Homogenization Extraction Methanol Extraction Homogenization->Extraction Cleanup Filtration / SPE Extraction->Cleanup LC_Separation Liquid Chromatography Separation Cleanup->LC_Separation Inject Extract QqQ Triple Quadrupole (QqQ) MRM Analysis LC_Separation->QqQ Quantitative Focus IT Ion-Trap (IT) MSn Analysis LC_Separation->IT Qualitative/Confirmatory Focus Quantification Quantification (Peak Area Integration) QqQ->Quantification Confirmation Confirmation & Structural Elucidation IT->Confirmation Reporting Reporting vs. Regulatory Limits Quantification->Reporting Confirmation->Reporting

General workflow for AZA analysis comparing QqQ and IT paths.

Conclusion and Recommendations

The choice between a triple quadrupole and an ion-trap mass spectrometer for AZA analysis depends largely on the primary application.

  • For routine monitoring and high-throughput quantitative analysis , where the target AZA analogues are known, the triple quadrupole is the instrument of choice. Its MRM mode offers unparalleled sensitivity, selectivity, and robustness for quantifying analytes in complex matrices.

  • For research, method development, and confirmatory analysis , the ion-trap provides significant advantages. Its ability to perform MSn fragmentation is crucial for the structural elucidation of unknown or emerging AZA analogues and provides a higher degree of confidence in compound identification.

In an ideal analytical laboratory, the two instruments would be used synergistically: the triple quadrupole for rapid screening and quantification of large sample batches, and the ion trap for in-depth analysis and confirmation of positive findings or for the investigation of atypical toxic events. Ultimately, both technologies are powerful tools that, when applied appropriately, contribute significantly to ensuring the safety of seafood and advancing our understanding of marine biotoxins.

References

A Comparative Guide to Accuracy Assessment in Azaspiracid Analysis: ¹⁸O-Labelled Internal Standards vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Azaspiracids (AZAs), a group of potent marine biotoxins that can accumulate in shellfish, is crucial for ensuring seafood safety and conducting toxicological research. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for AZA analysis; however, it is susceptible to matrix effects that can significantly compromise accuracy. This guide provides an objective comparison of the use of ¹⁸O-labelled Azaspiracid internal standards with alternative quantification methods—standard addition and matrix-matched calibration—to mitigate these effects. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their analytical needs.

Data Presentation: A Quantitative Comparison of Methods

The following tables summarize the performance characteristics of the ¹⁸O-labelled internal standard (Isotope Dilution Mass Spectrometry - IDMS), matrix-matched calibration, and standard LC-MS/MS methods for the quantification of Azaspiracids in shellfish. It is important to note that the data presented is collated from different studies, and a direct, side-by-side comparison under identical experimental conditions is not currently available in the published literature.

Table 1: Comparison of Accuracy and Precision for Azaspiracid-1 (AZA1) Quantification

Parameter¹⁸O-Labelled Internal Standard (IDMS)Matrix-Matched CalibrationStandard LC-MS/MS
Accuracy Results for AZA1 in a certified reference material (CRM-FDMT1) were all within the stated uncertainty of the certified value, which was determined by standard-addition and matrix-matched calibration.[1]Accuracy ranged from 102% to 111% at the permitted regulatory level in various shellfish matrices.Recovery of 99.4% for AZA1 in spiked shellfish samples.[2]
Precision (%RSD) Excellent reproducibility demonstrated in the analysis of reference materials.[1]Repeatability (intra-day precision) ranged from 2.6% to 6.7%, and reproducibility (inter-day precision) ranged from 4.7% to 14.2% in crude methanolic extracts.Intra-day RSD was less than 5%, and inter-day RSD was less than 5% for AZA1.[2] Good reproducibility was achieved with %RSD values ranging from 1.5% to 4.2% in shellfish extracts.[3]

Table 2: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Azaspiracid-1 (AZA1)

Parameter¹⁸O-Labelled Internal Standard (IDMS)Matrix-Matched CalibrationStandard LC-MS/MS
LOD Not explicitly stated in the primary study, but the method is described as highly sensitive.Method LOD for AZA1 was ≤5 µg/kg in shellfish.[4]0.08-0.16 µg/kg in shellfish.[5][6] A detection limit of 4 pg on-column (equivalent to 0.37 ng/g shellfish tissue) was achieved.[3]
LOQ Not explicitly stated in the primary study.Method LOQ for AZA1 was ≤5 µg/kg in shellfish.[4]0.23-0.50 µg/kg in shellfish.[5][6] An LOQ of 1 µg/kg for each AZA was established in a study using a modified QuEChERS method with matrix-matched calibration.

Experimental Protocols

This section provides detailed methodologies for the ¹⁸O-labelled internal standard method and outlines the procedures for standard addition and matrix-matched calibration based on available literature.

Method 1: ¹⁸O-Labelled Azaspiracid Internal Standard (Isotope Dilution Mass Spectrometry)

This method utilizes a stable isotope-labelled version of the analyte as an internal standard to correct for matrix effects and variations in sample preparation and instrument response.

1. Preparation of ¹⁸O-Labelled AZA1 Internal Standard:

  • Combine and evaporate a known amount of certified AZA1 reference material under nitrogen.

  • Reconstitute the dried AZA1 in acetonitrile (MeCN) and add H₂¹⁸O.

  • Initiate the isotopic exchange reaction by adding trifluoroacetic acid (TFA) and maintaining the solution at a controlled temperature (e.g., 10 °C).

  • Monitor the reaction progress using LC-HRMS until the native AZA1 is nearly depleted.

  • Neutralize the reaction mixture with ammonium hydroxide.

  • Purify the ¹⁸O-labelled AZA1 using solid-phase extraction (SPE).

2. Sample Preparation and Analysis:

  • Homogenize the shellfish tissue sample.

  • Extract the Azaspiracids from the tissue using an appropriate solvent (e.g., methanol).

  • Fortify a known volume of the sample extract with a precise amount of the ¹⁸O-labelled AZA1 internal standard solution.

  • Analyze the spiked sample extract using a validated LC-MS/MS method.

3. Quantification:

  • Determine the concentration of the native AZA in the sample by calculating the ratio of the peak area of the native AZA to the peak area of the ¹⁸O-labelled internal standard and comparing this to a calibration curve prepared with known concentrations of the native AZA and the internal standard.

Method 2: Standard Addition

The standard addition method involves adding known amounts of the analyte to the sample extract to create a calibration curve within the sample matrix itself, thereby accounting for matrix effects.

1. Sample Preparation:

  • Prepare the shellfish tissue extract as described in Method 1.

2. Calibration:

  • Divide the sample extract into several equal aliquots.

  • Keep one aliquot as is (unspiked).

  • Spike the remaining aliquots with increasing, known concentrations of a certified AZA standard.

  • Analyze all aliquots using a validated LC-MS/MS method.

3. Quantification:

  • Plot the peak area of the AZA in each aliquot against the concentration of the added AZA standard.

  • Perform a linear regression on the data points.

  • The absolute value of the x-intercept of the regression line corresponds to the initial concentration of the AZA in the unspiked sample extract.

Method 3: Matrix-Matched Calibration

This method involves preparing calibration standards in a blank matrix that is as similar as possible to the sample matrix.

1. Preparation of Blank Matrix:

  • Obtain shellfish tissue that is certified to be free of Azaspiracids.

  • Prepare an extract of this blank tissue using the same extraction procedure as for the samples.

2. Calibration:

  • Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of a certified AZA standard.

  • Analyze these matrix-matched calibration standards using a validated LC-MS/MS method to generate a calibration curve.

3. Sample Analysis and Quantification:

  • Prepare the shellfish tissue sample extract.

  • Analyze the sample extract using the same LC-MS/MS method.

  • Quantify the AZA concentration in the sample by comparing its peak area to the matrix-matched calibration curve.

Visualizations

The following diagrams illustrate the workflows for the different analytical approaches.

Experimental_Workflow_Isotope_Dilution cluster_prep Sample & Standard Preparation cluster_analysis Analysis cluster_quant Quantification Sample Shellfish Sample Extract Extract Azaspiracids Sample->Extract Spike Spike Extract with IS Extract->Spike IS_Stock ¹⁸O-Labelled AZA Stock IS_Stock->Spike LCMS LC-MS/MS Analysis Spike->LCMS Ratio Calculate Peak Area Ratio (Native AZA / ¹⁸O-AZA) LCMS->Ratio CalCurve Compare to Calibration Curve Ratio->CalCurve Result Determine AZA Concentration CalCurve->Result

Figure 1. Workflow for Azaspiracid quantification using the ¹⁸O-labelled internal standard method.

Experimental_Workflow_Standard_Addition cluster_prep Sample Preparation cluster_spike Standard Spiking cluster_analysis Analysis & Quantification Sample Shellfish Sample Extract Extract Azaspiracids Sample->Extract Aliquots Create Multiple Aliquots Extract->Aliquots Spike_0 Aliquot 1 (Unspiked) Aliquots->Spike_0 Spike_1 Aliquot 2 (Spiked) Aliquots->Spike_1 Spike_n Aliquot n (Spiked) Aliquots->Spike_n LCMS LC-MS/MS Analysis of all Aliquots Spike_0->LCMS Spike_1->LCMS Spike_n->LCMS Std_Stock AZA Standard Stock Std_Stock->Spike_1 Std_Stock->Spike_n Plot Plot Peak Area vs. Added Concentration LCMS->Plot Result Determine Concentration from X-intercept Plot->Result

Figure 2. Workflow for Azaspiracid quantification using the standard addition method.

Logical_Relationship_Methods cluster_solutions Quantification Strategies cluster_characteristics Key Characteristics Start Challenge: Matrix Effects in AZA Analysis IS Isotope Dilution (¹⁸O-Labelled IS) Start->IS SA Standard Addition Start->SA MM Matrix-Matched Calibration Start->MM IS_char • Highest Accuracy & Precision • Compensates for extraction losses • Requires synthesis of labelled standard IS->IS_char SA_char • Accounts for matrix effects • No blank matrix needed • Labor-intensive for routine analysis SA->SA_char MM_char • Accounts for matrix effects • Simpler than standard addition • Requires a certified blank matrix MM->MM_char

Figure 3. Logical relationship between the analytical challenge and the different quantification strategies.

References

A Comparative Guide to the Single-Laboratory Validation of UHPLC-MS/MS for Regulated Lipophilic Toxins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) with other analytical methods for the detection and quantification of regulated lipophilic marine toxins. The information presented is based on single-laboratory validation studies and aims to assist researchers, scientists, and drug development professionals in selecting the most appropriate method for their specific needs.

Introduction: The Challenge of Lipophilic Marine Toxin Analysis

Lipophilic marine toxins, produced by certain species of phytoplankton, can accumulate in shellfish and pose a significant threat to human health.[1] To ensure seafood safety, regulatory bodies worldwide have established maximum permitted levels for several of these toxins, including the okadaic acid (OA) group, azaspiracids (AZAs), yessotoxins (YTXs), and pectenotoxins (PTXs).[1] Consequently, reliable and validated analytical methods are crucial for the effective monitoring of these contaminants.

Historically, the mouse bioassay (MBA) was the standard method for lipophilic toxin detection. However, ethical concerns, along with its inherent lack of specificity and precision, have driven the development of more advanced analytical techniques.[2] High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Enzyme-Linked Immunosorbent Assays (ELISA) have been employed as alternatives, but UHPLC-MS/MS has emerged as the reference method in many regions due to its superior sensitivity, selectivity, and ability to analyze multiple toxins in a single run.[3][4]

This guide offers a detailed comparison of these methods, supported by experimental data from single-laboratory validation studies.

Comparative Analysis of Analytical Methods

The performance of UHPLC-MS/MS is here compared with HPLC-UV, ELISA, and the mouse bioassay for the detection of key regulated lipophilic toxins. The following tables summarize the quantitative data from various validation studies.

Okadaic Acid (OA) Group Toxins

Okadaic acid and its analogues (dinophysistoxins) are potent inhibitors of protein phosphatases and are the causative agents of Diarrhetic Shellfish Poisoning (DSP).

MethodLimit of Quantification (LOQ) (µg/kg)Recovery (%)Repeatability (RSDr %)Notes
UHPLC-MS/MS 0.1 - 873 - 101[5]< 15High specificity and can quantify individual analogues.
HPLC-UV ~50 (as OA)[6]Variable> 15Requires derivatization for fluorescence detection. Lower sensitivity than MS-based methods.
ELISA ~20 - 4080 - 120< 20Good for screening, but cross-reactivity with different OA analogues can be an issue.[7]
Mouse Bioassay ~160 (regulatory limit)N/AHigh variabilityNon-specific, qualitative/semi-quantitative.[6]
Azaspiracids (AZAs)

Azaspiracids are a group of polyether toxins that can cause severe gastrointestinal illness in humans.

MethodLimit of Quantification (LOQ) (µg/kg)Recovery (%)Repeatability (RSDr %)Notes
UHPLC-MS/MS 0.23 - 0.50[8]87.1 - 93.0[8]1.23 - 4.91[8]Highly sensitive and specific for different AZA analogues.
HPLC-UV Not commonly usedN/AN/ALacks the necessary sensitivity and selectivity.
ELISA ~37[9]Variable< 20Can be used for screening but may have limited availability and specificity for all analogues.[9]
Mouse Bioassay ~160 (regulatory limit)[1]N/AHigh variabilityThe official method in some regions, but suffers from poor precision and ethical concerns.[1]
Yessotoxins (YTXs)

Yessotoxins are a group of polyether toxins that are structurally different from OA and AZAs. Their toxicological profile is still under investigation.

MethodLimit of Quantification (LOQ) (µg/kg)Recovery (%)Repeatability (RSDr %)Notes
UHPLC-MS/MS < 60[10]77 - 95[10]< 15[10]Enables the detection and quantification of various YTX analogues.
HPLC-UV ~900[2]Variable> 15Low sensitivity makes it unsuitable for regulatory monitoring.[2]
ELISA ~75[2]Variable< 20A rapid screening tool, but may not detect all YTX analogues with equal affinity.[2]
Mouse Bioassay ~1000 (regulatory limit)[2]N/AHigh variabilityLacks specificity and can lead to false positives due to the co-occurrence of other toxins.[2]
Pectenotoxins (PTXs)

Pectenotoxins are a group of polyether lactones that are hepatotoxic.

MethodLimit of Quantification (LOQ) (µg/kg)Recovery (%)Repeatability (RSDr %)Notes
UHPLC-MS/MS < 60[10]77 - 95[10]< 15[10]Allows for the specific detection of different PTX analogues.
HPLC-UV Not commonly usedN/AN/ALacks the required sensitivity and selectivity for routine analysis.
ELISA Limited availabilityN/AN/ACommercial kits are not widely available for all regulated PTX analogues.
Mouse Bioassay VariableN/AHigh variabilityNot specific for PTXs and can be influenced by the presence of other lipophilic toxins.

Experimental Protocols

This section provides a generalized methodology for the single-laboratory validation of a UHPLC-MS/MS method for regulated lipophilic toxins, based on commonly reported protocols.

Sample Preparation (Shellfish Tissue)
  • Homogenization: Weigh a representative portion of shellfish tissue and homogenize to a uniform consistency.

  • Extraction: Extract a known amount of the homogenate with methanol, typically in a 1:9 (tissue:solvent) ratio. The extraction is often performed twice.

  • Centrifugation: Centrifuge the extract to pellet solid material.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter prior to UHPLC-MS/MS analysis.

  • Hydrolysis (for esterified toxins): For the determination of total okadaic acid group toxins, an alkaline hydrolysis step is performed on a portion of the extract to convert esterified toxins to their parent forms.

UHPLC-MS/MS Analysis
  • UHPLC System: A typical system includes a binary pump, an autosampler, and a column oven.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm) is commonly used.

  • Mobile Phase: A gradient elution with two mobile phases is typically employed.

    • Mobile Phase A: Water with additives like ammonium formate and formic acid.

    • Mobile Phase B: Acetonitrile/water (e.g., 95:5) with similar additives.

  • Flow Rate: A flow rate in the range of 0.4-0.6 mL/min is common.

  • Injection Volume: Typically 1-5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used.

  • Ionization Mode: Both positive and negative ionization modes are often used in the same run to detect different toxin groups.

  • Data Acquisition: Multiple Reaction Monitoring (MRM) is used for the selective and sensitive detection of target analytes. Two MRM transitions (a quantifier and a qualifier) are typically monitored for each toxin.

Visualizing the Workflow and Validation Process

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical relationships in the validation of the UHPLC-MS/MS method.

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Homogenization Shellfish Tissue Homogenization Extraction Methanolic Extraction Homogenization->Extraction Centrifugation Centrifugation Extraction->Centrifugation Hydrolysis Alkaline Hydrolysis (for OA esters) Extraction->Hydrolysis Filtration Filtration (0.22 µm) Centrifugation->Filtration UHPLC UHPLC Separation (C18 Column) Filtration->UHPLC Hydrolysis->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Quantification Quantification MSMS->Quantification Confirmation Confirmation MSMS->Confirmation

Figure 1. Experimental workflow for UHPLC-MS/MS analysis of lipophilic toxins.

Method_Validation cluster_performance Performance Characteristics cluster_materials Validation Materials Validation Single-Laboratory Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Reproducibility) Validation->Precision Specificity Specificity Validation->Specificity LOQ Limit of Quantification (LOQ) Validation->LOQ LOD Limit of Detection (LOD) Validation->LOD CRMs Certified Reference Materials (CRMs) CRMs->Accuracy Spiked Spiked Blank Matrix Samples Spiked->Accuracy Spiked->Precision

Figure 2. Logical relationship of parameters in a single-laboratory method validation.

Conclusion

The single-laboratory validation data presented in this guide clearly demonstrates the superior performance of UHPLC-MS/MS for the analysis of regulated lipophilic marine toxins compared to alternative methods. Its high sensitivity, specificity, and multiplexing capabilities make it the method of choice for regulatory monitoring and research applications. While ELISA can be a valuable tool for rapid screening, and HPLC-UV may be suitable for specific applications with higher toxin concentrations, neither can match the comprehensive and reliable data generated by UHPLC-MS/MS. The mouse bioassay, although historically significant, is being phased out in many regions due to its inherent limitations and ethical considerations. For researchers, scientists, and drug development professionals requiring accurate and defensible data on lipophilic marine toxins, a validated UHPLC-MS/MS method is the recommended approach.

References

Evaluating Solid-Phase Extraction Cartridges for Azaspiracid Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Azaspiracids (AZAs) in complex matrices like shellfish is paramount. Solid-phase extraction (SPE) is a critical sample clean-up step, and the choice of SPE cartridge can significantly impact recovery and data quality. This guide provides an objective comparison of the performance of different SPE cartridges for AZA analysis, supported by experimental data.

Azaspiracids are a group of lipophilic marine biotoxins that can accumulate in shellfish and cause a severe gastrointestinal illness in humans known as Azaspiracid Poisoning (AZP). Regulatory monitoring and toxicological studies require robust analytical methods, with liquid chromatography-mass spectrometry (LC-MS) being the standard technique. Effective sample preparation to remove matrix interferences is crucial for the sensitivity and reliability of LC-MS analysis.

This guide focuses on a comparative study that evaluated the efficacy of five reversed-phase C18 and three diol solid-phase extraction cartridges for the cleanup of mussel tissue extracts prior to the analysis of AZA1, AZA2, and AZA3.[1]

Performance Comparison of SPE Cartridges

The following table summarizes the recovery and reproducibility data for the different SPE cartridges evaluated for the extraction of AZA1, AZA2, and AZA3 from mussel tissue. The data is based on the findings of Moroney et al., 2002.[1]

Cartridge TypeSorbentAZA1 Recovery (%)AZA2 Recovery (%)AZA3 Recovery (%)Reproducibility (RSD, n=3)
Diol Bakerbond Diol949296< 5%
IST Diol757880< 8%
Phenomenex Diol687173< 10%
C18 Bakerbond C18918993< 6%
Varian Bond Elut C18888590< 7%
Phenomenex C18788183< 9%
Waters Sep-Pak C18727577< 11%
Alltech C18656870< 12%

Experimental Protocols

The following protocols are based on the methodology described by Moroney et al. (2002) for the extraction and cleanup of AZAs from shellfish.[1]

Sample Extraction
  • Homogenize 2 g of mussel tissue with 9 mL of methanol for 3 minutes.

  • Centrifuge the homogenate at 2000 x g for 10 minutes.

  • Collect the supernatant.

  • Re-extract the pellet with 9 mL of methanol and centrifuge again.

  • Combine the supernatants and adjust the volume to 20 mL with methanol.

Solid-Phase Extraction (SPE) Cleanup

A. Diol Cartridge Protocol

  • Conditioning: Wash the diol SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of methanol/water (80:20, v/v).

  • Loading: Apply 1 mL of the shellfish extract to the cartridge.

  • Washing: Wash the cartridge with 5 mL of methanol/water (80:20, v/v) to remove interfering compounds.

  • Elution: Elute the AZAs with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 200 µL of methanol for LC-MS analysis.

B. C18 Cartridge Protocol

  • Conditioning: Wash the C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of methanol/water (80:20, v/v).

  • Loading: Apply 1 mL of the shellfish extract to the cartridge.

  • Washing: Wash the cartridge with 5 mL of methanol/water (80:20, v/v).

  • Elution: Elute the AZAs with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in 200 µL of methanol for LC-MS analysis.

LC-MS/MS Analysis

The analysis of AZAs was performed using liquid chromatography coupled with an electrospray ionisation source on an ion-trap mass spectrometer.[1] Separation of the three main AZA toxins was achieved using a reversed-phase liquid chromatography method.[1]

SPE Workflow for AZA Analysis

The following diagram illustrates the general workflow for the solid-phase extraction of Azaspiracids from shellfish samples.

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis start Shellfish Tissue Homogenate extraction Methanol Extraction & Centrifugation start->extraction supernatant Combined Supernatant (Crude Extract) extraction->supernatant conditioning 1. Conditioning (Methanol & Methanol/Water) supernatant->conditioning loading 2. Sample Loading (Crude Extract) conditioning->loading washing 3. Washing (Methanol/Water to remove interferences) loading->washing elution 4. Elution (Methanol to collect AZAs) washing->elution evaporation Evaporation & Reconstitution elution->evaporation lcms LC-MS/MS Analysis evaporation->lcms

Caption: General workflow for AZA analysis using SPE.

Summary of Findings

Based on the presented data, the Bakerbond Diol cartridge provided the highest and most consistent recoveries for all three Azaspiracids (AZA1, AZA2, and AZA3), with recovery rates of 94%, 92%, and 96%, respectively, and excellent reproducibility (RSD < 5%).[1] Among the C18 cartridges, the Bakerbond C18 and Varian Bond Elut C18 also demonstrated good performance with high recovery rates and good reproducibility.[1] The choice of sorbent material and the specific brand of the SPE cartridge can have a significant impact on the efficiency of AZA extraction.

It is important to note that while this guide provides a valuable comparison, method validation is essential for any specific application and matrix. Factors such as the type of shellfish, the concentration of AZAs, and the specific LC-MS instrumentation used can all influence the optimal SPE protocol. Therefore, researchers should consider this guide as a starting point for developing and validating their own methods for Azaspiracid analysis.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Azaspirium

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of potent toxins like Azaspirium are paramount to ensuring a secure laboratory environment and preventing environmental contamination. This guide provides essential safety and logistical information, including operational and disposal plans, to facilitate the proper management of this compound waste. Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any work with this compound, it is crucial to be familiar with its hazard profile. Personal Protective Equipment (PPE) is the first line of defense. Always wear appropriate PPE, including gloves, safety goggles, and a lab coat. For procedures that may generate aerosols, consider respiratory protection and work within a biological safety cabinet or a certified fume hood. In the event of a spill, immediately evacuate the area, prevent the spread of the material, and follow your institution's established spill cleanup protocol for potent toxins. If a chemical spill occurs, remain calm, avoid breathing vapors, and if the substance is flammable, turn off all ignition sources. For personal contamination, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.

Step-by-Step Disposal of this compound Waste

The proper disposal of this compound and any materials contaminated with it is a critical step in the laboratory workflow. All waste must be treated as hazardous.

Step 1: Waste Segregation and Collection

  • Solid Waste: All disposable materials that have come into contact with this compound, such as pipette tips, gloves, bench paper, and empty vials, must be collected in a dedicated, clearly labeled hazardous waste container. This container should be puncture-resistant and have a secure lid.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, leak-proof, and chemical-resistant waste container. This container must be clearly labeled as "Hazardous Waste: this compound." Never pour any chemicals, solutions, or waste down any drain.[1]

  • Sharps: Needles, syringes, and other sharps contaminated with this compound must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.[2]

Step 2: Container Management

  • All waste containers must be kept closed when not in use.

  • Ensure that all containers are properly labeled with the words "Hazardous Waste," the name of the chemical (this compound), and the associated hazards.

  • Store waste containers in a designated, secure area away from incompatible materials.

Step 3: Decontamination

  • All non-disposable equipment and work surfaces contaminated with this compound should be decontaminated using a validated procedure. If a validated procedure is not available, consult with your institution's environmental health and safety (EHS) office.

Step 4: Final Disposal

  • All this compound waste must be disposed of through your institution's hazardous waste management program. Do not attempt to dispose of this waste through regular trash or sewer systems. Contact your EHS office to schedule a pickup for your hazardous waste.

Hazard and Precautionary Data for Potent Toxins

The following table summarizes key hazard information and precautionary statements that are generally applicable to potent toxins and should be considered when handling and disposing of this compound.

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Category 4 (Harmful if swallowed)P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[3]
Skin Irritation Causes skin irritationP264: Wash hands thoroughly after handling. P302 + P352: IF ON SKIN: Wash with plenty of water and soap. P362 + P364: Take off contaminated clothing and wash it before reuse.[4]
Eye Irritation Causes serious eye irritationP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Aquatic Hazard (Long-term) Category 3 (Harmful to aquatic life with long lasting effects)P273: Avoid release to the environment.[3]
Disposal -P501: Dispose of contents/container to an approved waste disposal plant.[3][4]

Experimental Workflow for this compound Waste Management

The following diagram illustrates the general workflow for the safe handling and disposal of this compound waste in a laboratory setting.

cluster_0 Laboratory Operations cluster_1 Waste Collection & Storage cluster_2 Disposal A This compound Experimentation B Generate this compound-Contaminated Waste A->B C Segregate Waste at Point of Generation B->C D Solid Waste Container (Labeled Hazardous) C->D Solids E Liquid Waste Container (Labeled Hazardous) C->E Liquids F Sharps Container (Labeled Biohazard/Sharps) C->F Sharps G Store in Designated Hazardous Waste Area D->G E->G F->G H Contact Environmental Health & Safety (EHS) G->H I Scheduled Hazardous Waste Pickup H->I J Final Disposal by Approved Facility I->J

Caption: Workflow for this compound Waste Management.

Logical Decision-Making for this compound Waste Disposal

The following diagram outlines the critical decision points for ensuring the proper disposal of materials potentially contaminated with this compound.

A Material in Contact with this compound? B Is the item sharp? A->B Yes G Dispose in Regular Trash A->G No C Is the waste liquid? B->C No D Dispose in Sharps Container B->D Yes E Dispose in Liquid Hazardous Waste C->E Yes F Dispose in Solid Hazardous Waste C->F No

Caption: Decision Tree for this compound Waste Segregation.

It is imperative to remember that these are general guidelines. Always consult and strictly adhere to your institution's specific policies and procedures for hazardous waste disposal, as well as local and national regulations. Your institution's Environmental Health and Safety (EHS) department is a valuable resource for guidance on the safe handling and disposal of hazardous materials.

References

Essential Safety and Logistical Information for Handling Azaspirium

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following guidance is based on established best practices for handling potentially hazardous research chemicals in a laboratory setting. A specific Safety Data Sheet (SDS) for "Azaspirium" was not found in the initial search. The information provided below is synthesized from safety data for other hazardous chemical compounds and should be adapted to the specific hazards of this compound once an official SDS is obtained from the manufacturer or supplier. Researchers, scientists, and drug development professionals should always consult the official SDS before handling any new chemical.

Hazard Identification and Classification

Based on data for analogous compounds, a substance like this compound may present the following hazards. This information should be confirmed with a substance-specific SDS.

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation2Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)3May cause respiratory system irritation.[1]
Flammable Liquids4Combustible liquid.[1]
Acute Toxicity (Oral)4Harmful if swallowed.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical when handling a chemical with unknown or unconfirmed hazards. The following table outlines the recommended PPE.

Body PartPPE ItemStandard/SpecificationRationale
Eyes/Face Safety Goggles & Face ShieldANSI Z87.1Protects against splashes, sprays, and airborne particles.[3][4] A face shield should be worn over safety goggles for maximum protection.[4][5]
Hands Chemical-Resistant Gloves (Nitrile or Neoprene)Check manufacturer's compatibility chartPrevents skin contact. Double gloving is recommended when handling highly hazardous drugs.[6] Gloves should be changed regularly or immediately if contaminated.[6]
Body Chemical-Resistant Laboratory Coat or GownLow-permeability fabricProtects skin and personal clothing from contamination.[6]
Respiratory Respirator (as needed)NIOSH-approvedUse in a well-ventilated area or under a fume hood.[7] If a respirator is needed, it indicates a complex spill or inadequate ventilation, and expert assistance should be sought.[8]
Feet Closed-Toe Shoes or Chemical-Resistant BootsProtects feet from spills.[3]

Operational and Disposal Plans

A clear, step-by-step plan for handling, storage, and disposal is essential to maintain a safe laboratory environment.

Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store in a well-ventilated, cool, and dry area away from heat, flames, and direct sunlight.[9]

  • Keep the container tightly closed when not in use.[1]

  • Ensure the storage area is clearly labeled with the chemical name and hazard warnings.

Handling and Use:

  • Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[7]

  • Wash hands thoroughly after handling, even if gloves were worn.[1]

  • Do not eat, drink, or smoke in the area where the chemical is handled or stored.

  • Use a secondary container when transporting the chemical between laboratory spaces.[7]

Spill Response Plan: In the event of a spill, follow these procedures:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or the substance is highly volatile.

  • Control and Contain: If safe to do so, prevent the spread of the liquid by creating a dike with absorbent materials like vermiculite or spill pillows.[8]

  • Absorb: Add absorbent material, working from the outside of the spill inwards.[8]

  • Decontaminate: Once the liquid is absorbed, decontaminate the area. For most spills, conventional cleaning products may be sufficient.[8] If the chemical is an acid or base, it may be neutralized first.[8]

  • Clean-Up: Collect all contaminated materials (absorbents, PPE) in a sealed, labeled container for hazardous waste disposal.[10]

  • Ventilate: Ensure the area is well-ventilated to remove any residual vapors.[8]

Disposal Plan:

  • Dispose of all this compound waste, including empty containers and contaminated materials, as hazardous waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[7]

  • Do not dispose of this compound down the drain or in the regular trash.[11]

  • Labels on empty containers should be defaced before disposal.[12]

Experimental Protocol: Spill Decontamination

This protocol outlines the steps for decontaminating a small spill of a hazardous liquid chemical in a laboratory setting.

  • Preparation: Ensure a spill kit is readily available. The kit should contain absorbent materials (vermiculite, spill pillows), neutralizing agents (if applicable), chemical-resistant gloves, safety goggles, a face shield, a lab coat, and labeled waste disposal bags or containers.

  • Don PPE: Put on all required personal protective equipment before approaching the spill.

  • Containment: Surround the spill with absorbent socks or dikes to prevent it from spreading.[10]

  • Absorption: Gently apply absorbent material over the spill, starting from the edges and moving toward the center.[10] Allow the material to fully absorb the liquid.

  • Collection: Carefully scoop the saturated absorbent material into a designated hazardous waste container.

  • Initial Decontamination: Apply a suitable decontaminating solution to the spill area. For many organic compounds, a detergent solution is appropriate. Allow for adequate contact time as recommended by safety guidelines.

  • Wiping: Wipe the area with disposable towels, moving from the outer edge of the spill area inward. Place used towels in the hazardous waste container.

  • Final Rinse: If appropriate for the chemical, rinse the area with water. Mop up the rinse water and dispose of it as hazardous waste.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of all single-use PPE as hazardous waste.

  • Hygiene: Wash hands thoroughly with soap and water.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Obtain SDS Obtain SDS Don PPE Don PPE Obtain SDS->Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing/Measuring Weighing/Measuring Prepare Work Area->Weighing/Measuring Experimental Use Experimental Use Weighing/Measuring->Experimental Use Transport Transport Experimental Use->Transport Spill Spill Experimental Use->Spill Decontaminate Work Area Decontaminate Work Area Transport->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Spill Response Spill Response Spill->Spill Response Activate Spill Response->Decontaminate Work Area

Caption: Workflow for the safe handling of this compound in a laboratory setting.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.